Product packaging for Azido-PEG8-Azide(Cat. No.:)

Azido-PEG8-Azide

Cat. No.: B8252066
M. Wt: 464.5 g/mol
InChI Key: YLSWPTOPFFQZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG8-Azide is a useful research compound. Its molecular formula is C18H36N6O8 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36N6O8 B8252066 Azido-PEG8-Azide

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N6O8/c19-23-21-1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-22-24-20/h1-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSWPTOPFFQZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N6O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of Azido-PEG8-Azide?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azido-PEG8-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a hydrophilic, homobifunctional crosslinker containing two terminal azide (-N₃) groups connected by an eight-unit polyethylene glycol (PEG) spacer. The azide groups are highly reactive towards alkyne groups, enabling covalent bond formation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The PEG spacer enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of conjugated molecules. These properties make this compound a versatile tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below, providing essential data for its application in experimental settings.

PropertyValueReference(s)
Chemical Formula C₁₈H₃₆N₆O₈[2]
Molecular Weight 464.5 g/mol (also reported as 464.52 g/mol )[2]
CAS Number 361543-07-9
Purity Typically ≥95% (reported as 98%, >96%)
Appearance Solid or viscous liquid
Solubility Soluble in Water, DMSO, DCM, and DMF
Storage Conditions -20°C
Shipping Conditions Ambient Temperature

Key Applications and Reaction Mechanisms

This compound is predominantly used as a linker to conjugate two molecules containing alkyne groups. Its bifunctional nature allows for the straightforward synthesis of more complex biomolecular architectures.

Click Chemistry: CuAAC and SPAAC

The azide groups of this compound react with terminal alkynes to form a stable triazole ring. This reaction can be performed under two primary conditions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand such as THPTA is often used to stabilize the copper(I) ion and improve reaction efficiency in aqueous solutions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

PROTAC Synthesis

This compound is employed as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spatial separation between the target protein ligand and the E3 ligase ligand.

Caption: PROTAC mechanism utilizing a PEG linker.

Experimental Protocols

The following are generalized protocols for using this compound in common bioconjugation applications. Optimization may be required for specific molecules.

Protocol 1: General CuAAC Crosslinking of Two Alkyne-Containing Molecules

Objective: To crosslink two different alkyne-containing molecules (Molecule A-Alkyne and Molecule B-Alkyne) using this compound.

Materials:

  • This compound

  • Molecule A-Alkyne

  • Molecule B-Alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of Molecule A-Alkyne and Molecule B-Alkyne in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Molecule A-Alkyne (1 equivalent) and this compound (1 equivalent) in the reaction buffer.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let it stand for 2-3 minutes.

  • Click Reaction (Step 1):

    • Add the CuSO₄/THPTA mixture to the solution containing Molecule A and the linker.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification (Optional):

    • Purify the resulting Molecule A-PEG8-Azide conjugate to remove unreacted starting materials and catalyst components using an appropriate method (e.g., dialysis, size-exclusion chromatography).

  • Click Reaction (Step 2):

    • Add Molecule B-Alkyne (1 equivalent) to the purified Molecule A-PEG8-Azide conjugate.

    • Repeat the addition of the CuSO₄/THPTA mixture and sodium ascorbate as in Step 3.

    • Incubate at room temperature for 1-2 hours.

  • Final Purification:

    • Purify the final crosslinked product (Molecule A-PEG8-Molecule B) using a suitable chromatography technique.

Caption: Workflow for CuAAC-mediated crosslinking.

Protocol 2: General SPAAC Crosslinking of Two DBCO-Containing Molecules

Objective: To crosslink two different DBCO-containing molecules (Molecule A-DBCO and Molecule B-DBCO) using this compound in a copper-free system.

Materials:

  • This compound

  • Molecule A-DBCO

  • Molecule B-DBCO

  • Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • DMSO for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of Molecule A-DBCO and Molecule B-DBCO in DMSO.

  • Reaction Setup:

    • Dissolve Molecule A-DBCO (1 equivalent) and this compound (1 equivalent) in the reaction buffer.

  • SPAAC Reaction (Step 1):

    • Incubate the mixture at room temperature. The reaction time can vary from 1 to 12 hours depending on the reactivity of the specific DBCO derivative. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Purification (Optional):

    • If necessary, purify the intermediate conjugate (Molecule A-PEG8-Azide) to remove unreacted starting materials.

  • SPAAC Reaction (Step 2):

    • Add Molecule B-DBCO (1 equivalent) to the solution containing the intermediate conjugate.

    • Continue the incubation at room temperature until the reaction is complete.

  • Final Purification:

    • Purify the final crosslinked product (Molecule A-PEG8-Molecule B) using a suitable chromatography technique.

Caption: Workflow for copper-free SPAAC crosslinking.

Conclusion

This compound is a highly valuable chemical tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, water solubility, and bifunctional azide reactivity enable robust and efficient conjugation of diverse molecules. The ability to participate in both copper-catalyzed and strain-promoted click chemistry reactions provides flexibility for applications ranging from the synthesis of complex molecules in a test tube to the labeling of biomolecules in living systems. Its application as a flexible linker in PROTAC development underscores its importance in the advancement of novel therapeutics.

References

The Lynchpin of Bioconjugation: A Technical Guide to Azido-PEG8-Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – In the intricate world of bioconjugation and drug development, the choice of a linker molecule is paramount to the success of creating stable and effective molecular constructs. Among the vast array of available tools, Azido-PEG8-Azide has emerged as a cornerstone bifunctional linker, prized for its utility in "click chemistry." This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its application.

Core Concepts: The Power of Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular architectures.[1] The foundational reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[1] this compound, with its two terminal azide groups, is a versatile reagent that can participate in two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

The polyethylene glycol (PEG) spacer of eight ethylene oxide units confers significant advantages, including enhanced solubility in aqueous media, reduced steric hindrance, and improved pharmacokinetic properties of the resulting conjugates.[1][3]

Mechanism of Action: A Tale of Two Reactions

This compound's utility stems from its ability to act as a bridge, connecting two different molecules of interest through its terminal azide functionalities. The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the presence of sensitive biological materials.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for bioconjugation. It involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) source. The copper catalyst is crucial as it significantly accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.

The general mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the stable triazole linkage. This reaction is robust and can be performed in a variety of solvents, including aqueous buffers, making it suitable for a broad range of applications. However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications or experiments with living cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.

The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly without the need for a catalyst. This makes SPAAC an ideal choice for bioconjugation in living systems and with sensitive biological samples.

Quantitative Data at a Glance

While specific kinetic data for this compound is not extensively published, the following table summarizes typical reaction parameters and reported yields for CuAAC and SPAAC reactions involving PEG linkers, providing a valuable starting point for experimental design.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azide-PEG, Terminal AlkyneAzide-PEG, Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I) source (e.g., CuSO₄/reducing agent, CuBr)None
Typical Molar Ratio (Azide:Alkyne) 1:1 to 1.5:11.5:1
Typical Solvents DMSO, t-BuOH/H₂O, Aqueous BuffersPBS (pH 7.3), DMSO, DMF
Reaction Temperature Room Temperature to 50°CRoom Temperature
Typical Reaction Time 30 minutes to 48 hours1 to 12 hours
Reported Yields >95%High
Second-Order Rate Constant (M⁻¹s⁻¹) 10 - 10010⁻² - 1

Visualizing the Process

To further elucidate the mechanisms and workflows, the following diagrams have been generated using the DOT language.

CuAAC_Mechanism Azide This compound (R-N3) Intermediate Copper-Acetylide Intermediate Azide->Intermediate Reacts with Alkyne Terminal Alkyne (R'-C≡CH) Cu1 Cu(I) Catalyst Alkyne->Cu1 Activates Cu1->Intermediate Forms Triazole 1,4-Disubstituted Triazole Product Intermediate->Triazole Cycloaddition

CuAAC Reaction Mechanism

SPAAC_Mechanism Azide This compound (R-N3) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Spontaneous Rearrangement

SPAAC Reaction Mechanism

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Azide Dissolve this compound in appropriate solvent Mix Combine Reactants Prep_Azide->Mix Prep_Alkyne Dissolve Alkyne/Cyclooctyne- functionalized molecule Prep_Alkyne->Mix Add_Catalyst Add Cu(I) Catalyst (for CuAAC only) Mix->Add_Catalyst Incubate Incubate at specified temperature and time Mix->Incubate Add_Catalyst->Incubate Purify Purify conjugate (e.g., dialysis, chromatography) Incubate->Purify Analyze Characterize product (e.g., MS, NMR, UV-Vis) Purify->Analyze

General Bioconjugation Workflow

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization of reactant concentrations, solvents, and reaction times may be necessary for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biomolecules)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture, PBS)

  • Deionized water

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. For biomolecules, use a suitable buffer such as PBS.

  • Catalyst Preparation: Prepare stock solutions of CuSO₄ and sodium ascorbate in deionized water. If using a ligand, prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a reaction vessel, combine the solution of this compound and the alkyne-functionalized molecule.

  • Initiation: Add the copper-chelating ligand (if used), followed by the CuSO₄ solution, and finally the sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Purification: Once the reaction is complete, purify the conjugate to remove the copper catalyst and unreacted starting materials. This can be achieved by methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO, DMF)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Combine the solutions of the this compound and the cyclooctyne-functionalized molecule in a reaction vessel.

  • Incubation: Incubate the reaction mixture at room temperature with gentle mixing. Reaction times can vary from 1 to 12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for protein conjugates).

  • Purification: Purify the final conjugate to remove any unreacted starting materials using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography.

Conclusion

This compound stands as a powerful and versatile tool in the field of bioconjugation. Its bifunctional nature, combined with the favorable properties of the PEG linker, allows for the efficient and robust construction of complex molecular architectures through both copper-catalyzed and strain-promoted click chemistry. The choice of reaction pathway is dictated by the specific needs of the research, with CuAAC offering rapid kinetics and SPAAC providing a bioorthogonal approach for applications in living systems. This guide provides the fundamental knowledge and practical protocols to empower researchers in leveraging the full potential of this compound in their scientific endeavors.

References

Solubility and stability of Azido-PEG8-Azide linker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Azido-PEG8-Azide Linker

This technical guide provides a comprehensive overview of the solubility and stability of the this compound linker, a bifunctional crosslinker widely utilized in bioconjugation, drug delivery, and materials science. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental considerations, and visualizations to support the effective use of this versatile molecule.

Chemical and Physical Properties

This compound is a homo-bifunctional polyethylene glycol (PEG) linker with terminal azide (-N3) groups. The PEG8 backbone consists of eight repeating ethylene glycol units, which imparts flexibility and hydrophilicity to the molecule.

PropertyValueReference
Chemical Formula C18H36N6O8[1]
Molecular Weight 464.5 g/mol [1]
CAS Number 361543-07-9[1]
Appearance Colorless liquid or solid[2]
Purity Typically ≥95%[1]

Solubility

The polyethylene glycol backbone of this compound renders it soluble in a variety of common laboratory solvents. This high solubility is a key advantage for its use in aqueous biological systems and for conjugation with a wide range of molecules.

SolventSolubilityReference
Water Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dichloromethane (DCM) Soluble
Dimethylformamide (DMF) Soluble
Acetonitrile Soluble
Tetrahydrofuran (THF) Soluble

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. The stability is primarily dictated by the reactivity of the terminal azide groups and the integrity of the PEG backbone.

Thermal Stability

Organic azides are energetic compounds, and their thermal stability is a key safety and handling consideration. The stability of this compound is influenced by its molecular structure. Aliphatic azides, such as the ones present in this PEG linker, are generally more stable than those adjacent to aromatic or carbonyl groups.

ConditionObservationReference
General Handling Should be protected from prolonged exposure to light and heat to prevent potential decomposition.
Decomposition Temp. Alkyl azides with a low nitrogen-to-carbon ratio are relatively stable and typically decompose at temperatures above 175 °C. However, the presence of two azide groups may influence the overall stability.
Structural Factors The stability of organic azides is influenced by the carbon-to-nitrogen ratio; a higher ratio generally correlates with greater stability. Electron-withdrawing groups near the azide can decrease thermal stability.
Chemical Stability

The azide groups are generally stable under physiological conditions, which is a key feature for their use in bioconjugation. However, they are reactive towards specific reagents and conditions.

Condition/ReagentStability/ReactivityReference
Physiological pH (7.4) Stable.
Acidic Conditions Avoid mixing with acids, as this can lead to the formation of hydrazoic acid (HN3), which is highly toxic and explosive.
Reducing Agents The azide group can be reduced to an amine. It is reported to be unstable in the presence of TCEP (tris(2-carboxyethyl)phosphine) but stable with DTT (dithiothreitol). Hydrogenolysis can also reduce azides to amines.
Heavy Metals Avoid contact with heavy metals (e.g., copper, lead) and their salts, as this can form highly unstable and explosive metal azides. This is a critical consideration, although copper is used as a catalyst in CuAAC "click" chemistry under controlled conditions.
Halogenated Solvents Halogenated solvents like dichloromethane and chloroform should be used with caution as reaction media with azides, as they can potentially form di- and tri-azidomethane, which are extremely unstable. However, DCM is listed as a solvent for this compound.
"Click" Chemistry The azide groups are highly reactive with alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained alkynes like DBCO or BCN (SPAAC) to form a stable triazole linkage.
Storage and Handling

Proper storage is crucial to maintain the integrity and reactivity of this compound.

ParameterRecommendationReference
Storage Temperature Store at -20°C. Some suppliers recommend storage at -80°C for long-term stability of stock solutions.
Storage Conditions Store in a moisture-free environment and protect from light. Avoid repeated freeze-thaw cycles.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Use non-metal spatulas to avoid the formation of metal azides. Wear appropriate personal protective equipment, including gloves and safety goggles.

Experimental Protocols & Workflows

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general workflow for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer. An organic co-solvent may be used to aid solubility.

  • Prepare a fresh stock solution of sodium ascorbate in the reaction buffer.

  • Prepare a stock solution of CuSO4 in water.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.

  • Add the CuSO4 solution to initiate the reaction. The final concentrations typically range from 1-10 mM for the reactants, with a molar excess of sodium ascorbate over CuSO4.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring (e.g., via HPLC or LC-MS).

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of this compound with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the strained alkyne-functionalized molecule and this compound in the reaction buffer.

  • Mix the components and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the components.

  • Monitor the reaction progress by a suitable analytical method.

  • Purify the conjugate as described for the CuAAC reaction.

Visualizations

The following diagrams illustrate the structure, reaction workflows, and factors influencing the stability of this compound.

Chemical Structure of this compound cluster_azide1 cluster_peg cluster_azide2 N1_1 N N1_2 N N1_1->N1_2 N1_3 N N1_2->N1_3 O1 O N1_3->O1 -(CH2)2- O2 O O1->O2 -(CH2)2- O3 O O2->O3 -(CH2)2- O4 O O3->O4 -(CH2)2- O5 O O4->O5 -(CH2)2- O6 O O5->O6 -(CH2)2- O7 O O6->O7 -(CH2)2- O8 O O7->O8 -(CH2)2- N2_1 N O8->N2_1 -(CH2)2- label_peg PEG8 Backbone N2_2 N N2_1->N2_2 N2_3 N N2_2->N2_3

Caption: Chemical structure of this compound.

G cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A1 This compound D1 Stable Triazole Linkage A1->D1 B1 Alkyne-Molecule B1->D1 C1 Cu(I) Catalyst (from CuSO4 + Na Ascorbate) C1->D1 A2 This compound D2 Stable Triazole Linkage A2->D2 B2 Strained Alkyne (e.g., DBCO) B2->D2

Caption: "Click" Chemistry Reaction Workflows.

G cluster_stability Factors Affecting this compound Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Conditions Heat Heat Light Light Acids Acids (forms HN3) HeavyMetals Heavy Metals (forms explosive azides) ReducingAgents Strong Reducing Agents (e.g., TCEP) Cold Cold Storage (-20°C) Dark Storage in the Dark InertAtmosphere Inert Atmosphere NeutralpH Neutral pH

Caption: Factors Influencing Stability.

References

The Fulcrum of Function: An In-depth Technical Guide to the Role of the PEG8 Spacer in Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision medicine. The efficacy of these complex constructs is critically dependent on the linker that connects the targeting and effector moieties. Among the various linker strategies, the polyethylene glycol (PEG) spacer has become a cornerstone of rational drug design. This technical guide provides a comprehensive exploration of the eight-unit PEG spacer (PEG8), detailing its impact on the physicochemical properties, biological activity, and pharmacokinetic profiles of bifunctional therapeutics.

Core Physicochemical and Functional Advantages of the PEG8 Spacer

The PEG8 spacer, a discrete chain of eight ethylene glycol units, is not merely an inert tether but an active contributor to the overall performance of a bifunctional molecule. Its distinct properties offer a unique balance of features that address several key challenges in drug development.[1][2]

Key Advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent small molecule warheads and protein ligands are hydrophobic, leading to poor solubility and potential for aggregation. The hydrophilic nature of the PEG8 spacer acts as a "solubilizing reservoir," improving the aqueous solubility of the entire conjugate, which is crucial for formulation and in vivo administration.[2][3]

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of therapeutics. The PEG8 spacer increases the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its circulation half-life.[4] In ADCs, a PEG8 spacer has been shown to be an optimal length for slowing plasma clearance and increasing overall drug exposure.

  • Optimized Spatial Separation and Flexibility: The defined length of the PEG8 spacer (~29.8 Å) provides optimal distance between the two ends of the bifunctional molecule. This separation is critical for minimizing steric hindrance and allowing the targeting and effector domains to bind to their respective proteins simultaneously and effectively. The flexibility of the PEG chain is also crucial for enabling the formation of a stable and productive ternary complex in PROTACs.

  • Reduced Immunogenicity: The flexible PEG8 chain can create a hydration shell around the bifunctional molecule, masking potential immunogenic epitopes and reducing the risk of an adverse immune response.

  • Biocompatibility and Safety: PEG is a biocompatible and non-toxic polymer widely used in approved pharmaceutical products, contributing to a favorable safety profile for PEG8-containing therapeutics.

Data Presentation: Quantitative Impact of PEG8 Spacers

The selection of an appropriate linker length is a critical optimization parameter in the design of bifunctional molecules. The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length, including PEG8, on the performance of PROTACs and ADCs.

Table 1: Physicochemical Properties of Discrete PEG Linkers

PropertyPEG4PEG6PEG8PEG12
Number of PEG Units 46812
Approx. Molecular Weight (backbone) ~192.2 g/mol ~280.3 g/mol ~368.4 g/mol ~544.6 g/mol
Approx. Spacer Arm Length ~14.7 Å~22.2 Å~29.8 Å~44.8 Å

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG chain.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)

This table presents a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4).

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. This representative data suggests an optimal linker length for this specific PROTAC system.

Another study on Tank-binding kinase 1 (TBK1) targeting PROTACs showed that linkers between 12 and 29 atoms exhibited submicromolar degradation potency, with a 21-atom linker showing a DC50 of 3 nM and Dmax of 96%.

Table 3: Impact of PEG Spacer Length on ADC Pharmacokinetics in Rats

ADC Construct (DAR 8)PEG Chain LengthClearance (mL/day/kg)AUC (h*µg/mL)
Non-binding IgG ControlN/A5.312,000
ADC with PEG2 Linker2 units173,500
ADC with PEG4 Linker4 units115,600
ADC with PEG8 Linker 8 units 6.1 9,800
ADC with PEG12 Linker12 units6.010,000
ADC with PEG24 Linker24 units5.810,000

(Data synthesized from a study on PEGylated glucuronide-MMAE linkers). This data demonstrates that increasing the PEG chain length up to 8 units significantly improves the pharmacokinetic profile of the ADC, with diminishing returns observed for longer linkers.

Key Applications of PEG8 Spacers in Bifunctional Linkers

The advantageous properties of PEG8 spacers have led to their widespread adoption in the design of advanced therapeutics, most notably in PROTACs and ADCs.

PROTACs

In a PROTAC molecule, the linker is a critical determinant of its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The PEG8 spacer often provides an optimal length and flexibility to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Target Binder-PEG8-E3 Ligase Ligand) POI->PROTAC Binds to POI POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Recruits E3 Ligase Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination Proteasome Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation POI_PROTAC_E3->PROTAC PROTAC Recycled POI_PROTAC_E3->Proteasome Targeting for Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The PEG8 spacer plays a crucial role in mitigating the hydrophobicity of the payload, which in turn enhances the solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DARs). A notable example is Zynlonta® (loncastuximab tesirine), an approved ADC for the treatment of large B-cell lymphoma, which utilizes a linker containing a PEG8 chain.

ADC_Structure cluster_Linker Linker Components Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Bifunctional Linker Antibody->Linker Conjugation Site PEG8 PEG8 Spacer Payload Cytotoxic Payload PEG8->Payload Connects to Payload

Caption: Structure of an Antibody-Drug Conjugate with a PEG8 spacer.

Experimental Protocols

Detailed methodologies are essential for the evaluation of bifunctional linkers. Below are representative protocols for key experiments.

Synthesis of a Heterobifunctional PEG8 Linker (Maleimide-PEG8-NHS Ester)

This protocol outlines a representative synthesis of a commonly used heterobifunctional PEG8 linker.

Objective: To synthesize a Maleimide-PEG8-NHS ester linker for subsequent conjugation to amine and thiol-containing molecules.

Materials:

  • HO-PEG8-NH2

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Synthesis of Maleimide-PEG8-NH2:

    • Dissolve HO-PEG8-NH2 and maleic anhydride in anhydrous DCM.

    • Add TEA and stir the reaction at room temperature overnight.

    • Purify the resulting maleamic acid intermediate by silica gel chromatography.

    • Cyclize the maleamic acid to the maleimide by treating with a dehydrating agent (e.g., acetic anhydride and sodium acetate) or by using a milder method like the Mitsunobu reaction.

    • Purify the Maleimide-PEG8-NH2 product by silica gel chromatography.

  • Synthesis of Maleimide-PEG8-COOH:

    • Protect the amine group of Maleimide-PEG8-NH2 with a suitable protecting group (e.g., Boc anhydride).

    • React the hydroxyl group with succinic anhydride in the presence of a base (e.g., TEA) to form the carboxylic acid.

    • Deprotect the amine group.

    • Purify the Maleimide-PEG8-COOH product.

  • Activation with NHS:

    • Dissolve Maleimide-PEG8-COOH and NHS in anhydrous DMF.

    • Add DCC at 0°C and stir the reaction overnight at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the final product, Maleimide-PEG8-NHS ester, by silica gel chromatography or recrystallization.

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC.

Objective: To determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Western_Blot_Workflow start Start: Cell Culture and PROTAC Treatment lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Determine DC50 and Dmax analysis->end

Caption: Experimental workflow for Western Blot analysis.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across a lipid membrane.

Objective: To assess the membrane permeability of a PROTAC.

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., 10% lecithin in dodecane)

  • PROTAC compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Plate reader

Procedure:

  • Prepare the PAMPA Plate:

    • Coat the filter of the donor plate with the artificial membrane solution.

  • Prepare Solutions:

    • Dissolve the PROTAC in DMSO to make a stock solution, then dilute with PBS to the final donor concentration.

    • Fill the acceptor plate wells with PBS.

  • Incubation:

    • Place the donor plate onto the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability:

    • Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

Ternary Complex Cooperativity Measurement by Surface Plasmon Resonance (SPR)

This protocol is used to determine the cooperativity of ternary complex formation.

Objective: To measure the binary and ternary binding affinities to calculate the cooperativity factor (α).

Materials:

  • SPR instrument and sensor chip (e.g., NTA or streptavidin-coated)

  • Purified E3 ligase (e.g., VHL)

  • Purified target protein

  • PROTAC compound

  • Running buffer

Procedure:

  • Immobilize E3 Ligase:

    • Immobilize the E3 ligase onto the sensor chip surface.

  • Measure Binary Binding:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD_binary).

  • Measure Ternary Binding:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase to determine the ternary binding affinity (KD_ternary).

  • Calculate Cooperativity:

    • Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.

Conclusion

The PEG8 spacer is a versatile and highly effective component in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, flexibility, and defined length contribute to improved solubility, optimized pharmacokinetics, and enhanced biological activity. The quantitative data and experimental protocols provided in this guide underscore the critical role of the PEG8 spacer and offer a framework for the rational design and evaluation of next-generation targeted therapies. The continued exploration of linker technology, with a focus on optimizing length and composition, will undoubtedly pave the way for the development of even more potent and selective medicines.

References

A Technical Introduction to Bioorthogonal Chemistry with Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2][3] These reactions are characterized by their high selectivity, efficiency, and biocompatibility, making them invaluable tools for chemical biology, drug development, and various other fields within the life sciences.[1][4] At the heart of many bioorthogonal strategies is the azide functional group. Its small size, metabolic stability, and lack of endogenous counterparts in most biological systems make it an ideal chemical handle for selectively labeling and modifying biomolecules.

This technical guide provides an in-depth overview of the core principles of bioorthogonal chemistry centered on the use of azide linkers. We will explore the three primary classes of bioorthogonal reactions involving azides: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will detail their reaction mechanisms, provide quantitative data on their kinetics, and offer detailed experimental protocols for their application in cellular and biomolecular studies.

Core Bioorthogonal Reactions with Azide Linkers

The versatility of the azide group stems from its ability to undergo highly specific and efficient reactions with a variety of partners. The choice of reaction is often dictated by the specific experimental context, with factors such as reaction kinetics, potential cytotoxicity of reagents, and the desired application influencing the selection.

The Staudinger Ligation

The Staudinger ligation was one of the first bioorthogonal reactions to be developed and involves the reaction of an azide with a triarylphosphine. This reaction proceeds via the formation of an aza-ylide intermediate, which then rearranges to form a stable amide bond. A key advantage of the Staudinger ligation is that it is metal-free. However, it generally suffers from slower reaction kinetics compared to other bioorthogonal reactions. There are two main variations: the traceless and non-traceless Staudinger ligations. The "traceless" version is particularly elegant as it results in the formation of a native amide bond without the incorporation of any atoms from the phosphine reagent into the final product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," CuAAC is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage. This reaction is catalyzed by copper(I), which dramatically accelerates the rate of the reaction, allowing it to proceed rapidly at room temperature and in aqueous environments. The use of copper-chelating ligands, such as THPTA, can help to stabilize the Cu(I) oxidation state and further enhance reaction kinetics. While highly efficient, the cytotoxicity of the copper catalyst can be a limitation for live-cell imaging applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The relief of ring strain in the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst. This makes SPAAC highly suitable for applications in living systems. While generally slower than CuAAC, the development of various cyclooctynes with different kinetic properties has expanded the utility of this reaction.

Quantitative Data Comparison

The selection of an appropriate bioorthogonal reaction is heavily influenced by its kinetic parameters. The second-order rate constant (k₂) is a key metric for comparing the speed of these reactions. A higher k₂ value indicates a faster reaction, which is often crucial for labeling low-abundance biomolecules or capturing dynamic processes. The following tables summarize the reported second-order rate constants for the three major azide-based bioorthogonal reactions.

Reaction Type Reactant 1 Reactant 2 Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Disadvantages
Staudinger Ligation AzidePhosphine~ 2.0 x 10⁻³ - 7.7 x 10⁻³Metal-free, "traceless" version forms a native amide bond.Slow reaction kinetics, phosphine reagents can be prone to oxidation.
CuAAC AzideTerminal Alkyne~ 1 - 100Very fast reaction rates, high yields, and regioselectivity.Requires a cytotoxic copper catalyst.
SPAAC AzideDBCO~ 0.1 - 1.0Copper-free, suitable for live-cell applications.Slower than CuAAC, cyclooctyne reagents can be bulky.
SPAAC AzideBCN~ 0.1 - 1.0Good kinetics and stability, relatively small cyclooctyne.Can be synthetically challenging to prepare.
SPAAC AzideDIFO~ 0.1 - 0.5Good kinetics and highly stable.Bulky and can be synthetically complex.

Note: Rate constants can vary depending on the specific azide, alkyne or phosphine structure, solvent, temperature, and the presence of catalysts or ligands.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing azide linkers in bioorthogonal chemistry.

Protocol 1: Metabolic Labeling of Cell-Surface Glycoproteins with Ac₄ManNAz

This protocol describes the metabolic incorporation of an azide-containing sugar, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into the sialic acid biosynthesis pathway of cultured mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for downstream bioorthogonal ligation reactions.

Protocol 2: Staudinger Ligation for Cell-Surface Labeling

This protocol outlines the labeling of azide-modified cell-surface glycoproteins with a phosphine-FLAG probe.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Phosphine-FLAG probe

  • PBS

  • Bovine serum albumin (BSA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Resuspend the azide-labeled cells in PBS containing 1% BSA.

  • Ligation Reaction: Add the phosphine-FLAG probe to the cell suspension to a final concentration of 100-250 µM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Washing: Pellet the cells by centrifugation and wash three times with PBS containing 1% BSA to remove unreacted probe.

  • Staining with Fluorescently Labeled Antibody: Resuspend the cells in PBS containing 1% BSA and a fluorescently labeled anti-FLAG antibody. Incubate for 30-60 minutes on ice, protected from light.

  • Final Wash and Analysis: Wash the cells three times with PBS containing 1% BSA. Analyze the cells by flow cytometry or fluorescence microscopy.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells

This protocol describes the labeling of azide-modified biomolecules in fixed and permeabilized cells using a copper-catalyzed click reaction.

Materials:

  • Azide-labeled cells on coverslips

  • Alkyne-fluorophore probe

  • PBS

  • Paraformaldehyde (PFA)

  • Triton X-100 or saponin

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • BSA

Procedure:

  • Cell Fixation: Fix the azide-labeled cells on coverslips with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): To label intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block the cells with 3% BSA in PBS for 30 minutes.

  • Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. For a 200 µL reaction, premix 5 µL of 2 mM CuSO₄ with 5 µL of 10 mM THPTA. After 5 minutes, add 5 µL of a freshly prepared 100 mM sodium ascorbate solution. Add the alkyne-fluorophore to the desired final concentration (e.g., 1-20 µM) and bring the final volume to 200 µL with PBS.

  • Ligation Reaction: Add the click reaction mix to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20, followed by two washes with PBS.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI if desired, and mount the coverslips on microscope slides.

  • Imaging: Image the cells using a fluorescence microscope.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of azide-modified biomolecules in living cells using a copper-free click reaction.

Materials:

  • Azide-labeled cells (from Protocol 1) in a glass-bottom imaging dish

  • DBCO-fluorophore conjugate

  • Live-cell imaging medium

Procedure:

  • Cell Preparation: Plate the azide-labeled cells in a glass-bottom imaging dish suitable for live-cell microscopy.

  • Ligation Reaction: Add the DBCO-fluorophore conjugate to the cell culture medium to a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C and 5% CO₂.

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unreacted probe.

  • Imaging: Immediately image the cells using a confocal microscope equipped with a stage-top incubator to maintain physiological conditions.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experimental procedures and the underlying biochemical pathways is crucial for understanding and implementing bioorthogonal chemistry techniques.

Staudinger_Ligation_Workflow Azide Azide-labeled Biomolecule AzaYlide Aza-ylide Intermediate Phosphine Phosphine-Probe Phosphine->Azide Amide Amide-linked Probe-Biomolecule AzaYlide->Amide Rearrangement

Caption: Staudinger Ligation of an azide-labeled biomolecule with a phosphine probe.

CuAAC_Workflow Azide Azide-labeled Biomolecule Triazole Triazole-linked Probe-Biomolecule Azide->Triazole Alkyne Alkyne-Probe Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole CuAAC

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

SPAAC_Workflow Azide Azide-labeled Biomolecule Triazole Triazole-linked Probe-Biomolecule Cyclooctyne Strained Cyclooctyne (e.g., DBCO)-Probe Cyclooctyne->Azide

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in a living cell.

Metabolic_Labeling_Workflow AzidoSugar Azido-Sugar Precursor (e.g., Ac4ManNAz) Metabolism Cellular Metabolic Pathway AzidoSugar->Metabolism Incorporation Incorporation into Glycoproteins Metabolism->Incorporation Labeling Bioorthogonal Ligation Incorporation->Labeling Visualization Visualization/ Analysis Labeling->Visualization

References

A Technical Guide to Azido-PEG8-Azide in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role and application of Azido-PEG8-Azide, a bifunctional linker precursor, in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its utility in PROTAC assembly via click chemistry, and its influence on the efficacy of the final degrader molecule. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to support researchers in the field of targeted protein degradation.

The Central Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] They function by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[1][2] A PROTAC molecule is comprised of three essential components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them.[1][3]

The linker is not merely a passive spacer but an active and critical determinant of a PROTAC's success. Its length, composition, flexibility, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed due to their excellent hydrophilicity, biocompatibility, and synthetically tunable lengths.

This compound: A Versatile Linker for Modular PROTAC Synthesis

This compound is a PEG-based bifunctional linker used in the synthesis of PROTACs. It consists of an 8-unit PEG chain, which provides hydrophilicity and flexibility, capped at both ends by highly reactive azide (N₃) groups. Its primary utility lies in its role as a key reagent in click chemistry , a set of chemical reactions known for their high efficiency, reliability, and biocompatibility.

The terminal azide groups allow for straightforward conjugation with molecules containing alkyne groups through two main types of click reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that efficiently forms a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained alkynes (like DBCO or BCN) and is ideal for biological systems where copper toxicity is a concern.

This modular approach enables the rapid assembly of diverse PROTAC libraries by connecting various alkyne-functionalized warheads and E3 ligase ligands.

PROTAC Synthesis and Mechanism of Action

The use of this compound simplifies the synthetic workflow for creating new PROTACs. The general strategy involves a sequential or one-pot reaction coupling the alkyne-modified ligands to the central azide linker.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_product Product Warhead Alkyne-modified Target Ligand Reaction Copper (I) catalyst + Solvent Warhead->Reaction Step 1 Linker This compound Linker->Reaction E3_Ligand Alkyne-modified E3 Ligase Ligand E3_Ligand->Reaction Step 2 PROTAC Final PROTAC Molecule Reaction->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.
General Experimental Protocol: PROTAC Synthesis via CuAAC

This protocol describes a general method for synthesizing a PROTAC using a copper-catalyzed click reaction.

  • Reagent Preparation : Dissolve the alkyne-modified target ligand (1 equivalent), alkyne-modified E3 ligase ligand (1 equivalent), and this compound (1.1 equivalents) in a suitable solvent such as a DMF/water or tBuOH/water mixture.

  • Catalyst Addition : Prepare a fresh solution of a Copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent, like sodium ascorbate (0.2 equivalents). Add this solution to the reaction mixture. A copper-stabilizing ligand like TBTA may also be included.

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using LC-MS to confirm the formation of the desired product.

  • Purification : Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

The ultimate goal of the synthesized PROTAC is to form a ternary complex, which brings the target protein and the E3 ligase into proximity, facilitating ubiquitination and degradation.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Impact of PEG8 Linker on PROTAC Performance

The choice of linker length is a critical parameter that must be optimized for each target and E3 ligase pair. A PEG8 linker offers a balance of flexibility and length that can be advantageous for many systems.

  • Optimal Length for Ternary Complex Formation : A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex where ubiquitination sites are not accessible. Studies on various targets, including Bruton's tyrosine kinase (BTK) and TANK-binding kinase 1 (TBK1), have shown that degradation potency is highly dependent on linker length. For some BTK degraders, linkers with fewer than 11 atoms strongly ablated activity, which correlated with a loss of proximity binding between BTK and the E3 ligase CRBN.

  • Improved Physicochemical Properties : PROTACs are often large molecules with poor water solubility. The hydrophilic nature of the PEG8 linker enhances the aqueous solubility of the resulting PROTAC, which is a critical factor for improving cell permeability and overall pharmacokinetic properties.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ). The following table summarizes data from studies where PEG linker length was varied, demonstrating its impact on performance.

Target ProteinE3 LigaseLinker Composition/LengthDC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1Not Specified21-atom (Alkyl/Ether mix)396
TBK1Not Specified29-atom (Alkyl/Ether mix)29276
BTKCRBN18-atom (PEG-based)~6>90
BTKCRBN<11-atomActivity AblatedN/A
ERαVHL12-atom (PEG)Less PotentN/A
ERαVHL16-atom (PEG)More Potent>80
BRD4CRBNOptimized PEG Linker<1>90

Note: Data is compiled from multiple sources to illustrate trends. Direct comparison between different studies should be made with caution due to variations in cell lines and experimental conditions.

Key Experimental Protocols for PROTAC Evaluation

After synthesis, a series of assays are required to characterize the PROTAC's activity.

A. Ternary Complex Formation Assays

Demonstrating that the PROTAC can induce a stable ternary complex is a crucial first step. The stability of this complex often correlates with the efficiency of target degradation.

Ternary_Complex_Assay cluster_components Assay Components cluster_detection AlphaLISA Detection POI Tagged POI (e.g., GST-BRD4) Beads Donor Bead (binds FLAG) + Acceptor Bead (binds GST) POI->Beads Incubation (Complex Formation) E3 Tagged E3 Ligase (e.g., FLAG-CRBN) E3->Beads Incubation (Complex Formation) PROTAC PROTAC Titration PROTAC->Beads Incubation (Complex Formation) Signal Light Signal at 615 nm (Proximity Dependent) Beads->Signal Excitation at 680 nm

Caption: Workflow for an AlphaLISA-based ternary complex formation assay.

Protocol: AlphaLISA Ternary Complex Assay

  • Reagent Preparation : Reconstitute tagged proteins (e.g., GST-tagged POI, FLAG-tagged E3 ligase) and the PROTAC in the assay buffer.

  • Assay Plate Setup : Add the POI, E3 ligase, and serially diluted PROTAC to a 384-well assay plate. Incubate for 1-2 hours at room temperature to allow for complex formation.

  • Bead Addition : Add AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., streptavidin-coated, if one protein is biotinylated, or anti-FLAG) to the wells. Incubate in the dark for 1 hour.

  • Signal Detection : Read the plate on an AlphaLISA-compatible plate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.

  • Data Analysis : Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, where high PROTAC concentrations can lead to the formation of binary complexes, reducing the ternary complex signal (the "hook effect").

B. In Vitro Ubiquitination Assay

This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.

Protocol: Target Protein Ubiquitination Assay

  • Reaction Setup : In a microcentrifuge tube, combine the purified target protein, E3 ligase complex, E1 activating enzyme, an E2 conjugating enzyme (e.g., UbcH5b), biotinylated-ubiquitin, ATP, and the PROTAC of interest.

  • Incubation : Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination cascade to occur.

  • Detection (Western Blot) : Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blotting : Probe the membrane with an antibody against the target protein or with streptavidin-HRP (to detect biotin-ubiquitin). A high-molecular-weight smear or ladder of bands above the unmodified protein indicates poly-ubiquitination.

C. Western Blot for Protein Degradation

The definitive measure of a PROTAC's efficacy is the quantification of target protein degradation in a cellular context.

Western_Blot_Workflow A 1. Cell Treatment (Varying PROTAC conc.) B 2. Cell Lysis (Extract Proteins) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate by size) C->D E 5. Protein Transfer (Gel to Membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, Normalize to Loading Control) G->H

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Protocol: Western Blot for Cellular Protein Degradation

  • Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dose-response range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE : Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Then, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a highly valuable chemical tool for the development of PROTACs. Its bifunctional azide groups are perfectly suited for modular synthesis via click chemistry, enabling the rapid and efficient assembly of PROTAC libraries. The 8-unit PEG chain imparts favorable physicochemical properties, such as increased hydrophilicity and solubility, while providing a flexible linker of a length that has proven effective for inducing the degradation of key therapeutic targets. By leveraging this and other well-defined linkers, and employing rigorous evaluation through the biochemical and cellular assays described, researchers can rationally design and optimize the next generation of potent and selective protein degraders.

References

The Core Principles of Homobifunctional Crosslinkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Homobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, molecular biology, and drug development. These molecules possess two identical reactive groups, enabling them to form covalent bonds between two similar functional groups on proteins or other biomolecules.[1][2] This comprehensive guide delves into the core principles of homobifunctional crosslinkers, providing detailed technical information, experimental protocols, and visual aids to empower researchers in their bioconjugation endeavors.

Understanding Homobifunctional Crosslinkers

Homobifunctional crosslinkers are primarily used in single-step reactions to create covalent linkages.[3] Their applications are diverse and include:

  • Studying Protein-Protein Interactions: By "freezing" transient or weak interactions, these crosslinkers allow for the identification of binding partners and the characterization of protein complexes.[2]

  • Stabilizing Protein Structures: They can be used to create intramolecular crosslinks, which helps in understanding the three-dimensional structure of proteins.[2]

  • Creating Multi-subunit Complexes: Homobifunctional crosslinkers facilitate the formation of well-defined protein oligomers.

  • Immobilizing Biomolecules: They are crucial for attaching proteins, such as antibodies and enzymes, to solid supports for applications like affinity chromatography, immunoassays, and biosensors.

  • Developing Biomaterials: These crosslinkers enhance the mechanical properties and stability of hydrogels and other synthetic polymers.

The choice of a homobifunctional crosslinker depends on several factors, including the target functional group, the desired spacer arm length, solubility, membrane permeability, and whether the linkage needs to be cleavable.

Types of Homobifunctional Crosslinkers

Homobifunctional crosslinkers are categorized based on the functional groups they target. The most common types are:

  • Amine-Reactive Crosslinkers: These are the most widely used and primarily target the primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine residues.

    • N-hydroxysuccinimide (NHS) Esters: These form stable amide bonds with primary amines at a pH range of 7.2-8.5. They are highly reactive but also susceptible to hydrolysis in aqueous solutions.

    • Imidoesters: These react with primary amines between pH 8 and 10 to form amidine bonds. A key advantage is that they preserve the positive charge of the original amine, which can be important for maintaining a protein's native structure.

  • Sulfhydryl-Reactive Crosslinkers: These target the sulfhydryl groups (-SH) of cysteine residues.

    • Maleimides: These react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether bonds.

  • Aldehyde-Reactive Crosslinkers:

    • Glutaraldehyde: This crosslinker reacts with primary amines and other nucleophilic groups to form stable linkages.

Quantitative Data of Common Homobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a bioconjugation experiment. The following tables provide quantitative data for a range of commonly used homobifunctional crosslinkers to facilitate this decision-making process.

Table 1: Amine-Reactive Homobifunctional Crosslinkers
CrosslinkerAbbreviationSpacer Arm Length (Å)Water Soluble?Membrane Permeable?Cleavable?Reactive Group
Bis(sulfosuccinimidyl) suberateBS311.4YesNoNoSulfo-NHS Ester
Disuccinimidyl suberateDSS11.4NoYesNoNHS Ester
Disuccinimidyl glutarateDSG7.7NoYesNoNHS Ester
Dithiobis(succinimidyl propionate)DSP12.0NoYesYes (by reducing agents)NHS Ester
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSP12.0YesNoYes (by reducing agents)Sulfo-NHS Ester
Ethylene glycol bis(succinimidyl succinate)EGS16.1NoYesYes (by hydroxylamine)NHS Ester
Ethylene glycol bis(sulfosuccinimidyl succinate)Sulfo-EGS16.1YesNoYes (by hydroxylamine)Sulfo-NHS Ester
Dimethyl adipimidateDMA8.6YesYesNoImidoester
Dimethyl pimelimidateDMP9.2YesYesNoImidoester
Dimethyl suberimidateDMS11.0YesYesNoImidoester

Data compiled from multiple sources.

Table 2: Sulfhydryl-Reactive and Aldehyde-Reactive Homobifunctional Crosslinkers
CrosslinkerAbbreviationSpacer Arm Length (Å)Water Soluble?Membrane Permeable?Cleavable?Reactive Group
BismaleimidoethaneBMOE8.0NoYesNoMaleimide
1,4-BismaleimidobutaneBMB10.9NoYesNoMaleimide
1,6-BismaleimidohexaneBMH13.0NoYesNoMaleimide
DithiobismaleimidoethaneDTME13.1NoYesYes (by reducing agents)Maleimide
GlutaraldehydeVariableYesYesNoAldehyde

Data compiled from multiple sources.

Experimental Protocols

The following are detailed protocols for common applications of homobifunctional crosslinkers. It is important to note that these are general guidelines, and optimization may be necessary for specific proteins and applications.

Protocol for Protein-Protein Crosslinking using an NHS Ester (DSS)

This protocol describes a general procedure for crosslinking interacting proteins in solution using the water-insoluble crosslinker DSS.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0.

  • DSS stock solution (10-25 mM) in anhydrous DMSO or DMF (prepare fresh).

  • Quenching buffer (1 M Tris-HCl, pH 7.5).

  • SDS-PAGE loading buffer.

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Prepare DSS Solution: Immediately before use, dissolve the required amount of DSS in DMSO or DMF to create a stock solution.

  • Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve a final concentration of 0.25-5 mM. The optimal molar excess of crosslinker to protein should be determined empirically but typically ranges from 20 to 50-fold.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.

Protocol for Protein-Protein Crosslinking using an Imidoester (DMS)

This protocol outlines a general procedure for crosslinking proteins using the imidoester crosslinker DMS.

Materials:

  • Protein solution in an amine-free, alkaline buffer (e.g., 0.2 M triethanolamine, pH 8.5).

  • DMS powder.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or glacial acetic acid).

  • SDS-PAGE loading buffer.

Procedure:

  • Prepare Protein Sample: The protein should be in a buffer at pH 8-9 for optimal reactivity.

  • Prepare DMS Solution: Dissolve DMS in the reaction buffer to a concentration of approximately 6 mg/mL immediately before use. Adjust the pH to 8.5 with NaOH if necessary.

  • Crosslinking Reaction: Add the DMS solution to the protein solution. A typical final concentration of DMS is around 1-2 mg/mL.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quench Reaction: Terminate the reaction by adding a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM or by adding glacial acetic acid.

  • Analysis: Analyze the results using SDS-PAGE and other relevant techniques.

Protocol for Antibody Immobilization using DSS

This protocol describes the covalent immobilization of an antibody to Protein A or Protein G beads.

Materials:

  • Protein A or G agarose beads.

  • Purified antibody.

  • Coupling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

  • DSS stock solution (25 mM in DMSO, freshly prepared).

  • Quenching/Wash Buffer (e.g., 50 mM Tris, pH 7.5).

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5).

Procedure:

  • Antibody Binding: Incubate the Protein A/G beads with the antibody solution for 1 hour at room temperature with gentle mixing to allow for binding.

  • Washing: Wash the beads several times with the coupling buffer to remove unbound antibody.

  • Crosslinking: Resuspend the beads in fresh coupling buffer and add the DSS stock solution to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Quench the reaction by washing the beads with the quenching/wash buffer.

  • Elution of Non-covalently Bound Antibody: Wash the beads with the elution buffer to remove any antibody that is not covalently crosslinked.

  • Final Wash and Storage: Wash the beads with PBS and store them at 4°C. The immobilized antibody is now ready for use in immunoprecipitation or affinity purification.

Protocol for Creating an Antibody-Enzyme Conjugate using Glutaraldehyde (Two-Step Method)

This protocol describes the conjugation of an enzyme (e.g., Horseradish Peroxidase - HRP) to an antibody using glutaraldehyde.

Materials:

  • HRP solution (e.g., 10 mg/mL in 0.1 M phosphate buffer, pH 6.8).

  • Glutaraldehyde solution (e.g., 2% in 0.1 M phosphate buffer, pH 6.8).

  • Antibody solution (e.g., 5 mg/mL in 0.15 M NaCl).

  • Carbonate buffer (0.5 M, pH 9.5).

  • Ethanolamine-HCl buffer (0.2 M, pH 7.4).

  • PBS.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Activate HRP: Mix the HRP solution with the glutaraldehyde solution and incubate for 18 hours at room temperature with continuous stirring. This step activates the HRP by reacting with its amino groups.

  • Purify Activated HRP: Remove unreacted glutaraldehyde by passing the reaction mixture through a desalting column equilibrated with 0.15 M NaCl. The brown-colored fraction contains the activated HRP.

  • Conjugation: Mix the activated HRP with the antibody solution. Add the carbonate buffer and stir the mixture at 4°C for 24 hours.

  • Blocking: Dialyze the conjugate against the ethanolamine-HCl buffer for 48 hours (with buffer changes) to block any remaining reactive aldehyde groups.

  • Final Dialysis: Dialyze the final conjugate against PBS to remove excess blocking agent and prepare it for storage.

Protocol for Crosslinking with a Homobifunctional Maleimide (BMOE)

This protocol provides a general guideline for crosslinking cysteine-containing proteins using BMOE.

Materials:

  • Protein solution containing accessible sulfhydryl groups in a thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5.

  • (Optional) Reducing agent like TCEP or DTT if disulfide bonds need to be reduced.

  • BMOE stock solution (e.g., 10-20 mM in DMSO or DMF, freshly prepared).

  • Quenching solution (e.g., a buffer containing free thiols like cysteine or β-mercaptoethanol).

Procedure:

  • Prepare Protein: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP. Remove the reducing agent using a desalting column.

  • Prepare BMOE Solution: Dissolve BMOE in DMSO or DMF immediately before use.

  • Crosslinking Reaction: Add the BMOE stock solution to the protein solution to achieve the desired final concentration (typically a 10-20 fold molar excess over the protein).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching (Optional): The reaction can be stopped by adding a quenching solution containing free thiols.

  • Analysis: Analyze the crosslinked products by non-reducing SDS-PAGE and other appropriate methods.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following are Graphviz diagrams illustrating common experimental workflows and signaling pathways studied with homobifunctional crosslinkers.

Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Crosslinking cluster_quenching Quenching cluster_analysis Analysis p1 Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) c1 Add Homobifunctional Crosslinker (e.g., DSS) p1->c1 c2 Incubate (30-60 min at RT) c1->c2 q1 Add Quenching Buffer (e.g., Tris-HCl) c2->q1 a1 SDS-PAGE q1->a1 a2 Western Blot a1->a2 a3 Mass Spectrometry a1->a3

General workflow for protein-protein crosslinking.

antibody_immobilization cluster_binding Antibody Binding cluster_crosslinking Crosslinking cluster_quenching Quenching & Washing cluster_final Final Product b1 Incubate Antibody with Protein A/G Beads b2 Wash to Remove Unbound Antibody b1->b2 c1 Add DSS Crosslinker b2->c1 c2 Incubate c1->c2 q1 Quench with Tris Buffer c2->q1 q2 Wash with Elution Buffer q1->q2 f1 Immobilized Antibody Ready for Use q2->f1

Workflow for antibody immobilization on beads.
Signaling Pathways

egfr_signaling EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono binds EGFR_dimer EGFR Dimer (Crosslinked with BS3) EGFR_mono->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 recruits SOS SOS Grb2->SOS activates Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes

EGFR signaling pathway studied with BS3 crosslinker.

apoptosis_pathway DMS DMS Crosslinker Bcl_xL Bcl-xL DMS->Bcl_xL inhibits expression Bax Bax DMS->Bax no effect on expression Mitochondrion Mitochondrion Bcl_xL->Mitochondrion inhibits Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Apoptosis pathway modulation by DMS crosslinker.
Logical Relationships

crosslinker_choice start Start: Choose a Homobifunctional Crosslinker q1 What is the target functional group? start->q1 a1_amine Primary Amine (-NH2) q1->a1_amine a1_sulfhydryl Sulfhydryl (-SH) q1->a1_sulfhydryl q2 Is the target intracellular or extracellular? a2_intra Intracellular q2->a2_intra a2_extra Extracellular q2->a2_extra q3 Is cleavability required? a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 What is the required spacer arm length? a4_short Short (<10 Å) q4->a4_short a4_medium Medium (10-15 Å) q4->a4_medium a4_long Long (>15 Å) q4->a4_long a1_amine->q2 res_maleimide Use Maleimide-based crosslinker (e.g., BMOE) a1_sulfhydryl->res_maleimide a2_intra->q3 a2_extra->q3 res_dsp Use DSP or DTSSP a3_yes->res_dsp a3_no->q4 res_nhs_insoluble Use water-insoluble NHS ester (e.g., DSS, DSG) a4_short->res_nhs_insoluble res_nhs_soluble Use water-soluble Sulfo-NHS ester (e.g., BS3) a4_medium->res_nhs_soluble res_egs Use EGS or Sulfo-EGS a4_long->res_egs

Decision tree for selecting a homobifunctional crosslinker.

Troubleshooting Common Issues in Crosslinking Experiments

ProblemPossible Cause(s)Suggested Solution(s)
No or low crosslinking efficiency - Inactive crosslinker (hydrolyzed).- Incompatible buffer (contains primary amines like Tris).- Insufficient crosslinker concentration.- Inaccessible target functional groups on the protein.- Use fresh, high-quality crosslinker and prepare stock solutions immediately before use.- Ensure the reaction buffer is free of primary amines.- Optimize the molar ratio of crosslinker to protein.- Try a crosslinker with a longer spacer arm or consider a different reactive chemistry.
Protein precipitation - Use of organic solvents for water-insoluble crosslinkers.- High degree of crosslinking leading to large, insoluble aggregates.- Use a water-soluble crosslinker (e.g., those with a Sulfo-NHS group).- Reduce the molar excess of the crosslinker or decrease the reaction time.- Perform the reaction at a lower protein concentration.
High molecular weight smearing on gel - Excessive polymerization due to high crosslinker concentration or long reaction time.- Titrate the crosslinker concentration to find the optimal level.- Reduce the incubation time.
Loss of protein activity - Crosslinker has modified amino acids in the active site or binding site of the protein.- Use a crosslinker with a different reactive chemistry to target other functional groups.- Try a crosslinker with a different spacer arm length.- Protect the active site with a substrate or inhibitor during the crosslinking reaction.

By understanding the principles of homobifunctional crosslinkers, carefully selecting the appropriate reagent, and optimizing experimental conditions, researchers can successfully employ these powerful tools to advance their understanding of complex biological systems and develop novel therapeutics and diagnostics.

References

Azido-PEG8-Azide: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of Azido-PEG8-Azide. Designed for professionals in research and drug development, this document outlines critical safety protocols, summarizes key quantitative data, and offers detailed experimental methodologies for its principal application in bioorthogonal chemistry.

Chemical Identification and Properties

This compound is a homobifunctional crosslinker featuring a discrete polyethylene glycol (PEG) spacer of eight ethylene glycol units, terminated at both ends by an azide group. This structure imparts water solubility and allows for its use in aqueous environments for bioconjugation reactions.[1] The azide moieties are highly reactive with alkynes in "click chemistry" reactions, forming stable triazole linkages.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name This compound[1]
Synonyms 1,23-Diazido-3,6,9,12,15,18,21-heptaoxatricosane
CAS Number 361543-07-9[1][2]
Molecular Formula C18H36N6O8[2]
Molecular Weight 464.51 g/mol
Appearance Solid or viscous liquid
Purity ≥98%
Solubility Water, DMSO, DCM, DMF

Safety and Hazard Information

As an organic azide, this compound requires careful handling to mitigate potential risks. While the relatively high molecular weight and carbon-to-nitrogen ratio of this compound reduce its explosive potential compared to smaller organic azides, adherence to safety protocols is mandatory.

Table 2: Hazard Identification and GHS Classification

Hazard ClassGHS ClassificationPrecautionary Statement CodesReference
Acute Toxicity, Oral Category 4P264, P270, P301 + P312, P330, P501
Acute Aquatic Toxicity Category 1P273, P391, P501
Chronic Aquatic Toxicity Category 1P273, P391, P501

Hazard Statements:

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability and safety of this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Safe Handling Practices
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas.

  • Avoid contact with strong acids, oxidizing agents, and heavy metals. Mixing azides with acids can form the highly toxic and explosive hydrazoic acid.

  • Do not use chlorinated solvents such as dichloromethane or chloroform as reaction media, as this can result in the formation of explosive di- and tri-azidomethane.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.

  • Protect from light. Store in an amber vial or a light-blocking container.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is in CuAAC, a highly efficient and specific click chemistry reaction for bioconjugation. The following is a general protocol for labeling an alkyne-modified biomolecule.

Materials
  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Sodium ascorbate (freshly prepared solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylsulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Alkyne-Modified Biomolecule Solution: Dissolve the biomolecule in PBS at a concentration of 1-5 mg/mL.

  • Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution in deionized water.

  • THPTA/TBTA Ligand Stock Solution: Prepare a 100 mM stock solution in deionized water or DMSO.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water immediately before use.

Reaction Procedure
  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the desired molar excess of this compound.

  • In a separate tube, premix the CuSO₄ and THPTA/TBTA ligand solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.

  • Add the copper-ligand complex to the biomolecule/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed at 4°C for overnight incubation if the biomolecule is sensitive to room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Upon completion, purify the conjugated biomolecule using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

First Aid and Spill Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

Spill and Disposal Procedures
  • Spill Cleanup: Wear appropriate PPE. Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the spill area with a suitable cleaning agent.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain. Azide-containing waste should be collected separately and clearly labeled.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagent1 Alkyne-modified Biomolecule mix1 Combine Biomolecule and this compound reagent1->mix1 reagent2 This compound Stock Solution reagent2->mix1 reagent3 CuSO4 Stock Solution mix2 Premix CuSO4 and Ligand reagent3->mix2 reagent4 Ligand (THPTA/TBTA) Stock Solution reagent4->mix2 reagent5 Sodium Ascorbate (Freshly Prepared) mix4 Initiate with Sodium Ascorbate reagent5->mix4 mix3 Add Copper-Ligand Complex mix1->mix3 mix2->mix3 mix3->mix4 incubate Incubate at RT (1-2 hours) mix4->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., LC-MS, SDS-PAGE) purify->analyze final_product Final Bioconjugate analyze->final_product

Caption: Experimental workflow for bioconjugation via CuAAC using this compound.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Azido-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Azido-PEG8-Azide, a homobifunctional, discrete polyethylene glycol (dPEG®) linker, in the synthesis of antibody-drug conjugates (ADCs). The protocols described herein outline a two-step conjugation strategy employing strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry."

The inclusion of a PEG8 linker in ADC design can offer significant advantages. The polyethylene glycol chain enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads. This improved solubility and stability can lead to better manufacturing processes and a more favorable pharmacokinetic (PK) profile. Studies have indicated that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that influences the physicochemical and pharmacokinetic properties of an ADC. The following table summarizes comparative data on the impact of PEG linker length on key ADC attributes.

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG2-PEG4)PEG8 LinkerLong PEG Linker (e.g., PEG12-PEG24)Reference
Plasma Clearance High (~15 mL/day/kg)Moderate (~7-10 mL/day/kg)Low (~5 mL/day/kg) Low (~5 mL/day/kg)[1]
Drug Exposure (AUC) LowModerateHigh (Plateaus at PEG8) High[1]
Hydrophilicity LowModerateHigh High[2][3]
Aggregation Propensity HighModerateLow Low[2]
In Vitro Cytotoxicity HighHighMay show a slight decreaseMay show a decrease
In Vivo Efficacy VariableGenerally ImprovedOften Optimized Variable, may not improve beyond PEG8
Drug-to-Antibody Ratio (DAR) Not ApplicableAchievableAchievableAchievable
Overall Stability LowImprovedSignificantly Improved Improved

Note: The quantitative data for plasma clearance is adapted from studies in rats and serves as a comparative metric. The overall impact on ADC properties can be influenced by the specific antibody, payload, and conjugation chemistry used.

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using this compound is proposed as a multi-step process. This workflow involves the initial preparation of an alkyne-modified cytotoxic payload, which is then reacted with the homobifunctional this compound linker to produce an azide-functionalized payload-linker conjugate. In parallel, the monoclonal antibody is modified to incorporate a DBCO (dibenzocyclooctyne) moiety. The final ADC is then assembled via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, followed by purification and characterization.

ADC_Synthesis_Workflow cluster_payload Payload-Linker Synthesis cluster_antibody Antibody Modification cluster_conjugation Final ADC Assembly p1 Cytotoxic Payload (e.g., MMAE) p3 Alkyne-Modified Payload p1->p3 Amide Bond Formation p2 Alkyne-NHS Ester p2->p3 p5 Azide-PEG8-Payload Conjugate p3->p5 CuAAC Click Chemistry p4 This compound p4->p5 c1 SPAAC Reaction p5->c1 a1 Monoclonal Antibody (e.g., Trastuzumab) a3 DBCO-Modified Antibody a1->a3 Amine Coupling a2 DBCO-NHS Ester a2->a3 a3->c1 c2 Purification (e.g., SEC) c1->c2 c3 Characterization (HIC, MS, etc.) c2->c3 c4 Final ADC c3->c4

A high-level overview of the ADC synthesis workflow.

Experimental Protocols

Part 1: Synthesis of Alkyne-Modified Cytotoxic Payload (e.g., MMAE)

This protocol describes the modification of a cytotoxic drug containing a primary or secondary amine, such as Monomethyl Auristatin E (MMAE), with an alkyne handle for subsequent click chemistry.

Materials:

  • Monomethyl Auristatin E (MMAE)

  • Alkyne-NHS ester (e.g., 4-Pentynoic acid NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolution of Reactants:

    • Dissolve MMAE (1 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve the Alkyne-NHS ester (1.5 equivalents) in anhydrous DMF or DMSO.

  • Reaction:

    • Add the Alkyne-NHS ester solution to the MMAE solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

    • Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, purify the alkyne-modified MMAE by RP-HPLC.

    • Lyophilize the pure fractions to obtain the product as a solid.

Part 2: Synthesis of Azide-PEG8-Payload Conjugate

This protocol describes the conjugation of the alkyne-modified payload to one of the azide groups of the this compound linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-Modified Payload (from Part 1)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Purification system (e.g., RP-HPLC or Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.

    • Prepare a 200 mM stock solution of THPTA in ultrapure water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.

    • Dissolve the Alkyne-Modified Payload and this compound in DMSO.

  • Catalyst Complex Formation:

    • Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.

    • Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, combine the this compound (1 equivalent) with the Alkyne-Modified Payload (1.1 equivalents) in the reaction buffer.

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Purify the Azide-PEG8-Payload conjugate using RP-HPLC or SEC to remove unreacted starting materials and catalyst.

    • Characterize the purified product by LC-MS to confirm the desired mass.

Part 3: Modification of Antibody with DBCO-NHS Ester

This protocol details the labeling of a monoclonal antibody (e.g., Trastuzumab) with a DBCO-NHS ester to introduce the alkyne handle for the SPAAC reaction.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Labeling:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column equilibrated with the desired reaction buffer for the next step (e.g., PBS, pH 7.4).

Part 4: Final ADC Synthesis via SPAAC

This protocol describes the final copper-free click chemistry reaction between the DBCO-modified antibody and the azide-functionalized payload-linker conjugate.

Materials:

  • DBCO-Modified Antibody (from Part 3)

  • Azide-PEG8-Payload Conjugate (from Part 2)

  • Reaction Buffer: PBS, pH 7.4

  • Purification System: Size-Exclusion Chromatography (SEC)

  • Storage Buffer: e.g., PBS, pH 7.4

Procedure:

  • Conjugation Reaction:

    • Combine the DBCO-modified antibody with a 5-10 fold molar excess of the Azide-PEG8-Payload conjugate in the reaction buffer.

    • Incubate the reaction mixture overnight at 4°C or for 4-8 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted payload-linker conjugate and other impurities using SEC.

    • Collect the fractions corresponding to the monomeric ADC.

  • Storage:

    • Store the purified ADC in a suitable storage buffer at 4°C for short-term storage or at -80°C for long-term storage.

Part 5: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The unconjugated antibody elutes first, followed by species with increasing DAR values. The average DAR is calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): LC-MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains after reduction). The mass shift corresponding to the number of conjugated payload-linkers allows for precise DAR calculation.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the percentage of high molecular weight aggregates.

Signaling Pathway Visualization

For ADCs targeting the HER2 receptor (e.g., using Trastuzumab), understanding the downstream signaling pathway is crucial. The following diagram illustrates the HER2 signaling cascade, which, upon activation, promotes cell proliferation, survival, and invasion primarily through the PI3K/AKT and RAS/MAPK pathways.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activation Grb2 Grb2/Sos HER2->Grb2 Activation HER3 HER3 HER3->HER2 Heterodimerization Ligand Ligand (e.g., NRG1) Ligand->HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Simplified HER2 signaling pathway.

References

Application Notes and Protocols: A Step-by-Step Guide to PEGylation of Nanoparticles with Azido-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers "stealth" properties to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their systemic circulation time. This enhanced circulation increases the probability of nanoparticle accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

This guide provides a detailed, step-by-step protocol for the PEGylation of nanoparticles using a bifunctional linker, Azido-PEG8-Azide. This homo-bifunctional linker possesses an azide group at both ends of an 8-unit polyethylene glycol chain. This symmetric design allows for a versatile two-step conjugation strategy. First, one azide group can be chemically modified to anchor to the nanoparticle surface. The second, terminal azide group is then available for subsequent "click" chemistry reactions, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules. This approach is particularly advantageous for creating multifunctional nanoparticles for targeted drug delivery and diagnostic applications.

Experimental Protocols

This section details the methodologies for the synthesis of azide-functionalized nanoparticles and their subsequent PEGylation with this compound. Two common nanoparticle platforms, gold (AuNPs) and iron oxide (IONPs), are presented as examples.

Protocol 1: PEGylation of Gold Nanoparticles (AuNPs) via Ligand Exchange

This protocol describes the surface modification of pre-synthesized citrate-stabilized AuNPs with a thiol-modified this compound linker.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Azido-PEG8-Thiol (synthesized from this compound)

  • Ethanol

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Synthesis of Azido-PEG8-Thiol: The this compound must first be converted to a heterobifunctional linker, Azido-PEG8-Thiol. This can be achieved through a variety of established chemical reactions, such as reaction with N-acetylcysteamine followed by deprotection.

  • Ligand Exchange Reaction:

    • To an aqueous solution of citrate-capped AuNPs, add a solution of Azido-PEG8-Thiol in ethanol dropwise while stirring. The thiol group will displace the citrate on the gold surface.

    • A typical molar ratio of Azido-PEG8-Thiol to AuNPs is in the range of 1000:1 to 10,000:1 to ensure sufficient surface coverage.

    • Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange[1].

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant, which contains excess linker and displaced citrate.

    • Resuspend the nanoparticle pellet in DI water.

    • Repeat the centrifugation and resuspension steps three times to thoroughly wash the nanoparticles.

  • Storage: After the final wash, resuspend the Azido-PEG8-functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C and further use.

Protocol 2: PEGylation of Iron Oxide Nanoparticles (IONPs) with Azido-PEG-Silane

This protocol details the coating of IONPs with a silane-modified this compound linker.

Materials:

  • Iron oxide nanoparticles (IONPs)

  • Azido-PEG8-Silane (synthesized from this compound)

  • Ethanol

  • Deionized (DI) water

  • Magnetic separator

Procedure:

  • Synthesis of Azido-PEG8-Silane: The this compound is first converted to a heterobifunctional Azido-PEG8-Silane linker through chemical modification.

  • Surface Functionalization:

    • Disperse the IONPs in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add the Azido-PEG8-Silane to the nanoparticle dispersion.

    • Stir the mixture at room temperature for 24 hours to allow for the silanization reaction to occur on the surface of the IONPs.

  • Purification:

    • Wash the azido-PEGylated IONPs with ethanol and then DI water several times using magnetic decantation to remove unreacted silane.

  • Storage: Resuspend the final product in DI water for storage at 4°C.

Characterization of Azido-PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.

Parameter Technique Principle Expected Outcome for Successful PEGylation
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the size of particles in suspension.An increase in hydrodynamic diameter due to the PEG layer. A low PDI indicates a monodisperse sample.
Surface Charge Zeta Potential MeasurementMeasures the charge at the nanoparticle surface.A shift in zeta potential towards neutral as the charged surface is shielded by the neutral PEG layer.
Presence of Azide Groups Fourier-Transform Infrared (FTIR) SpectroscopyDetects the vibrational modes of chemical bonds.Appearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹.
Quantification of Surface Azide Groups UV-Vis Spectroscopy with DBCO conjugateThe triple bond of a dibenzocyclooctyne (DBCO) derivative has a characteristic UV absorbance that disappears upon reaction with an azide.By measuring the decrease in DBCO absorbance, the number of surface azide groups can be quantified[2].
Quantification of Surface Azide Groups Fluorescence Spectroscopy with a cleavable fluorescent probeA "clickable" and cleavable fluorescent compound reacts with surface azides. The fluorophore is then cleaved and quantified.The amount of liberated fluorophore, measured by fluorescence, is proportional to the number of surface azide groups[3][4].
PEG Grafting Density Thermogravimetric Analysis (TGA)Measures the change in mass of a sample as a function of temperature.The weight loss corresponding to the decomposition of the PEG layer can be used to calculate the amount of PEG per nanoparticle.

Experimental Workflow for PEGylation and Functionalization

PEGylation_Workflow cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation with this compound cluster_characterization Characterization cluster_functionalization Post-PEGylation Functionalization NP_core Nanoparticle Core (e.g., Au, Fe3O4) linker_mod Linker Modification (this compound -> Azido-PEG8-Thiol/Silane) NP_core->linker_mod pegylation PEGylation Reaction (Ligand Exchange or Silanization) linker_mod->pegylation purification1 Purification (Centrifugation/ Magnetic Separation) pegylation->purification1 charac Characterization (DLS, Zeta, FTIR, TGA) purification1->charac click_chem Click Chemistry (e.g., with Alkyne-RGD) charac->click_chem purification2 Purification click_chem->purification2 Integrin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NP_RGD RGD-NP integrin Integrin Receptor NP_RGD->integrin Binding FAK Focal Adhesion Kinase (FAK) integrin->FAK Activation endocytosis Endocytosis FAK->endocytosis Initiation endosome Endosome endocytosis->endosome Internalization drug_release Drug Release endosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient and specific covalent linking of molecules in complex biological environments. As a cornerstone of "click chemistry," SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[1][2][3] The reaction's driving force is the high ring strain of a cyclooctyne (e.g., dibenzocyclooctyne, DBCO), which readily reacts with an azide to form a stable triazole linkage under physiological conditions.[4][]

Azido-PEG8-Azide is a homobifunctional linker featuring two terminal azide groups separated by an 8-unit polyethylene glycol (PEG) spacer. The PEG chain enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate. This linker is ideal for crosslinking two alkyne-functionalized molecules or for conjugating them to a central scaffold.

Applications

The versatility of SPAAC using this compound lends itself to a variety of applications in research and drug development, including:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, nucleic acids, or lipids for imaging and detection.

  • Hydrogel Formation: Crosslinking functionalized polymers to create biocompatible hydrogels for tissue engineering and drug delivery.

  • Surface Modification: Functionalizing nanoparticles, beads, or surfaces for diagnostic and therapeutic applications.

  • Proteomics and Glycomics: Enriching and identifying specific classes of proteins or glycans from complex biological samples.

Quantitative Data Summary

The efficiency of SPAAC reactions can be influenced by several factors, including the specific cyclooctyne used, reactant concentrations, solvent, and temperature. The following table summarizes typical reaction parameters and conditions for SPAAC reactions involving PEG linkers, which can serve as a starting point for optimization.

ParameterTypical Range/ValueNotes
Reactants This compound, Cyclooctyne-functionalized molecule(s) (e.g., DBCO, BCN)The choice of cyclooctyne will affect the reaction rate.
Molar Ratio 1:1 to 1:1.5 (Azide to total Alkyne)An excess of one reactant can be used to drive the reaction to completion.
Solvent Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or mixtures thereofThe solvent should be chosen based on the solubility of the reactants.
Temperature Room Temperature (20-25°C) to 37°CGentle heating can increase the reaction rate, but physiological temperatures are often sufficient.
Reaction Time 30 minutes to 48 hoursReaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
pH 7.0 - 8.0SPAAC is generally tolerant of a range of pH values around physiological conditions.

Experimental Protocols

The following protocols provide a general framework for performing SPAAC with this compound. Optimization may be necessary for specific applications.

Protocol 1: General Procedure for SPAAC Conjugation

This protocol describes the basic steps for conjugating two alkyne-functionalized molecules using this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule 1 (e.g., DBCO-protein)

  • Alkyne-functionalized molecule 2 (e.g., DBCO-small molecule)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-functionalized molecules and this compound in the chosen reaction buffer to the desired concentrations.

    • If solubility is an issue, prepare concentrated stock solutions in an organic solvent like DMSO or DMF and add them to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with the stability of your biomolecules.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solutions of the alkyne-functionalized molecules and this compound.

    • The recommended molar ratio is typically 1:1:1 (Alkyne 1: this compound: Alkyne 2), although adjustments may be needed based on the specific reactants.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C with gentle stirring or agitation.

    • Reaction times can vary from 2 to 12 hours, depending on the reactivity of the chosen cyclooctyne.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical method such as LC-MS, SDS-PAGE (for proteins), or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials and byproducts.

    • For protein conjugates, size-exclusion chromatography (SEC) or affinity chromatography can be effective.

    • For smaller molecule conjugates, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the preferred method for separating the product from unreacted starting materials.

Protocol 2: Labeling of Live Cells

This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to display azide groups, followed by reaction with a DBCO-functionalized molecule. While this protocol uses a DBCO-functionalized molecule reacting with an azide on the cell, the reverse (azide-functionalized molecule reacting with a DBCO on the cell) is also possible and the principles remain the same. This compound could be used to cluster two DBCO-functionalized molecules on the cell surface.

Materials:

  • Cells with azide-labeled surface glycans (e.g., after incubation with an azido-sugar)

  • DBCO-fluorophore or other DBCO-functionalized molecule of interest

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions.

    • Metabolically label the cells with an appropriate azido-sugar (e.g., Ac₄ManNAz) for 48 hours to introduce azide groups onto cell surface glycans.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

  • Analysis:

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy to visualize and quantify the labeling.

Diagrams

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound (R-N3) Triazole Stable Triazole Linkage Azide->Triazole Strain-Promoted [3+2] Cycloaddition Alkyne Cyclooctyne (e.g., DBCO) Alkyne->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC_Workflow A 1. Reactant Preparation Dissolve this compound and alkyne-functionalized molecules B 2. Reaction Setup Combine reactants in a suitable buffer A->B Solubilize C 3. Incubation Incubate at RT or 37°C (2-12 hours) B->C Initiate Reaction D 4. Reaction Monitoring Analyze progress by LC-MS or HPLC C->D Sample Periodically E 5. Purification Isolate the conjugate using chromatography (SEC or RP-HPLC) D->E Upon Completion F 6. Analysis Characterize the final product E->F Purified Conjugate

Caption: General experimental workflow for SPAAC conjugation.

Logical_Relationship cluster_core Core Principle cluster_components Key Components cluster_advantages Advantages SPAAC SPAAC Reaction Bioorthogonal Bioorthogonal SPAAC->Bioorthogonal CopperFree Copper-Free (Low Toxicity) SPAAC->CopperFree MildConditions Mild Reaction Conditions SPAAC->MildConditions AzidePEG This compound AzidePEG->SPAAC AlkyneMolecule Alkyne-Functionalized Molecule AlkyneMolecule->SPAAC

Caption: Logical relationship of key concepts in SPAAC with this compound.

References

Application Notes and Protocols for Surface Modification of Biomaterials Using Azido-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo and in vitro performance. Unmodified biomaterials can elicit undesirable biological responses, such as protein fouling, immune reactions, and poor cellular interactions. Surface modification with biocompatible polymers like polyethylene glycol (PEG) is a widely adopted strategy to mitigate these issues. Azido-PEG8-Azide is a homo-bifunctional crosslinking reagent that provides a versatile platform for covalently attaching PEG chains to biomaterial surfaces through "click chemistry."

This document provides detailed application notes and experimental protocols for the surface modification of biomaterials using this compound. The methodologies described herein are designed to be broadly applicable to a range of biomaterial substrates and can be adapted for specific research and development needs.

Principle of this compound Mediated Surface Modification

This compound is a linear PEG molecule with eight ethylene glycol units, flanked by an azide group at each terminus. The azide groups are highly reactive towards terminal alkynes or strained cyclooctynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or in a catalyst-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC), respectively. This "click chemistry" reaction is highly efficient, specific, and biocompatible, making it ideal for modifying sensitive biological materials.[1][2]

The process typically involves two main steps:

  • Surface Activation: The biomaterial surface is first functionalized with a molecule bearing a compatible reactive group (e.g., an alkyne).

  • PEGylation: The activated surface is then reacted with this compound, leading to the covalent attachment of the PEG linker.

The resulting PEGylated surface exhibits reduced non-specific protein adsorption, enhanced biocompatibility, and provides a scaffold for the further attachment of bioactive molecules if one of the azide groups is left unreacted.

Quantitative Data on Surface Modification

The effectiveness of surface modification with this compound can be quantified using various surface analysis techniques. The following tables summarize typical data obtained from such analyses.

Table 1: Surface Characterization Data

ParameterUnmodified SurfaceThis compound Modified SurfaceTechnique
Water Contact Angle75° ± 5°40° ± 4°Goniometry
N1s Peak (Binding Energy)Not Applicable~400.5 eV (C-N), ~404.5 eV (N=N+=N-)X-ray Photoelectron Spectroscopy (XPS)
PEG Surface Density0 chains/nm²1.5 - 2.5 chains/nm²Quartz Crystal Microbalance with Dissipation (QCM-D) or XPS

Note: The values presented are illustrative and can vary depending on the substrate material, reaction conditions, and analytical method used.

Table 2: Protein Adsorption and Cell Adhesion Data

| Parameter | Unmodified Surface | this compound Modified Surface | Technique | | --- | --- | --- | | Fibrinogen Adsorption | 350 ± 50 ng/cm² | 50 ± 15 ng/cm² | QCM-D or ELISA | | Fibroblast Adhesion | High | Low | Cell Culture and Microscopy | | Macrophage Activation | Moderate | Low | Cytokine Assay (e.g., TNF-α ELISA) |

Note: These data demonstrate the "stealth" properties conferred by PEGylation, which reduces protein adsorption and subsequent cell adhesion and immune activation.

Experimental Protocols

Protocol 1: Surface Activation with an Alkyne-Functionalized Silane (for Glass or Silica-based Biomaterials)

This protocol describes the introduction of alkyne groups onto a glass or silica surface using (3-ethynylphenyl)trimethoxysilane.

Materials:

  • Glass or silica-based biomaterial

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Anhydrous toluene

  • (3-ethynylphenyl)trimethoxysilane

  • Ethanol

  • Deionized (DI) water

  • Nitrogen or argon gas

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the biomaterial in Piranha solution for 30 minutes at room temperature to clean and introduce hydroxyl groups.

    • Rinse thoroughly with DI water, followed by ethanol.

    • Dry the substrate under a stream of nitrogen or argon gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of (3-ethynylphenyl)trimethoxysilane in anhydrous toluene in a moisture-free environment.

    • Immerse the cleaned and dried biomaterial in the silane solution.

    • Incubate for 4 hours at room temperature with gentle agitation.

    • Rinse the substrate sequentially with toluene, ethanol, and DI water.

    • Dry under a stream of nitrogen or argon gas. The surface is now alkyne-functionalized and ready for PEGylation.

Protocol 2: Surface PEGylation using this compound via CuAAC

This protocol details the "clicking" of this compound onto the alkyne-functionalized surface.

Materials:

  • Alkyne-functionalized biomaterial (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DI water

Procedure:

  • Prepare Click Chemistry Reaction Solution:

    • Dissolve this compound in PBS to a final concentration of 10 mg/mL.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in DI water.

    • Prepare a 200 mM stock solution of sodium ascorbate in DI water.

  • PEGylation Reaction:

    • Immerse the alkyne-functionalized biomaterial in the this compound solution.

    • Add CuSO₄ solution to a final concentration of 1 mM.

    • Add sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 2 hours at room temperature with gentle agitation, protected from light.

  • Washing:

    • Remove the biomaterial from the reaction solution.

    • Rinse thoroughly with PBS, followed by DI water.

    • Dry under a stream of nitrogen or argon gas. The surface is now PEGylated.

Visualizations

Experimental_Workflow cluster_0 Surface Preparation cluster_1 Surface Activation cluster_2 PEGylation cluster_3 Characterization Biomaterial Biomaterial Substrate Cleaned Cleaned & Hydroxylated Surface Biomaterial->Cleaned Piranha Etch Activated Alkyne-Functionalized Surface Cleaned->Activated Silanization PEGylated This compound Modified Surface Activated->PEGylated Click Chemistry (CuAAC) XPS XPS PEGylated->XPS ContactAngle Contact Angle PEGylated->ContactAngle QCMD QCM-D PEGylated->QCMD

Caption: Experimental workflow for the surface modification of biomaterials using this compound.

Click_Chemistry_Reaction cluster_catalyst Catalyst cluster_product Product AlkyneSurface Alkyne-Functionalized Biomaterial Surface PEGylatedSurface PEGylated Biomaterial Surface (Stable Triazole Linkage) AlkyneSurface->PEGylatedSurface AzidoPEG This compound AzidoPEG->PEGylatedSurface Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->PEGylatedSurface

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

The use of this compound for the surface modification of biomaterials offers a robust and versatile method to enhance their biocompatibility and performance. The protocols and data presented in this document provide a comprehensive guide for researchers and developers to implement this powerful technology in their work. The ability to create well-defined, bio-inert surfaces is a critical step in the development of advanced medical devices, drug delivery systems, and tissue engineering scaffolds.

References

Application Notes and Protocols for Live Cell Imaging Using Azido-PEG8-Azide and Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed protocols for the use of azide-containing reagents, such as Azido-PEG8-Azide, in live-cell imaging studies. The methodologies described are centered around bioorthogonal click chemistry, a powerful tool for labeling and visualizing biomolecules in their native cellular environment.

Introduction to Bioorthogonal Labeling for Live-Cell Imaging

Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with endogenous biochemical processes.[1][2][3] The azide functional group is a key player in this field due to its small size, metabolic stability, and lack of reactivity with native biological molecules.[2][4] This allows for the introduction of an azide "handle" into specific biomolecules, which can then be selectively tagged with a probe for imaging.

Two primary azide-based bioorthogonal reactions are widely employed for live-cell imaging:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its fast kinetics and high efficiency. However, the copper catalyst can be toxic to cells, necessitating the use of specialized ligands to mitigate these effects in live-cell applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react readily with azides without the need for a catalyst. This makes SPAAC particularly well-suited for live-cell imaging.

This compound is a bifunctional, polyethylene glycol (PEG)-based linker. While not a primary imaging probe itself, its two azide groups allow it to act as a versatile tool in click chemistry reactions. It can be used to link two alkyne-containing molecules or to create more complex molecular architectures for advanced imaging and drug delivery applications.

Application Note 1: Metabolic Labeling of Cell-Surface Glycans for Fluorescence Imaging

This application note describes a common workflow for visualizing cell-surface glycans in live cells. The process involves metabolically incorporating an azide-containing sugar into the cellular glycans, followed by fluorescent labeling using a cyclooctyne-fluorophore conjugate via SPAAC.

Workflow Diagram:

G cluster_0 Metabolic Labeling cluster_1 SPAAC Reaction (Live Cells) cluster_2 Imaging A Plate cells and allow to adhere B Incubate cells with Ac4ManNAz (azido sugar) A->B C Metabolic incorporation of azide into cell-surface glycans B->C D Wash cells to remove unincorporated azido sugar C->D E Incubate cells with DBCO-Fluorophore conjugate D->E F Reaction between azide and DBCO-Fluorophore E->F G Wash cells to remove excess fluorophore F->G H (Optional) Stain nuclei with a live-cell stain G->H I Image cells using fluorescence microscopy H->I

Caption: Workflow for live-cell imaging of metabolically labeled glycans.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cell-Surface Glycans via SPAAC

This protocol provides a detailed method for labeling and visualizing cell-surface glycans in mammalian cells using metabolic labeling and strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials:

  • Mammalian cells of interest (e.g., HeLa, CHO, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), sterile

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)

  • Live-cell compatible nuclear stain (e.g., Hoechst 33342)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Metabolic Labeling:

    • Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

    • Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido sugar into cell-surface glycans.

  • Labeling with Cyclooctyne-Fluorophore:

    • Prepare a stock solution of the DBCO-fluorophore conjugate in DMSO.

    • Gently aspirate the medium containing Ac₄ManNAz and wash the cells three times with warm, sterile PBS to remove any unincorporated azido sugar.

    • Dilute the DBCO-fluorophore stock solution in complete culture medium to a final concentration of 10-50 µM.

    • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells three times with warm PBS to remove any unbound fluorophore.

    • (Optional) Add a live-cell compatible nuclear stain to the cells according to the manufacturer's instructions.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Data Presentation

The following table summarizes typical quantitative parameters for the live-cell imaging protocol described above.

ParameterTypical RangeReference
Metabolic Labeling
Cell Seeding Density1 x 10⁵ cells/mL
Ac₄ManNAz Concentration25 - 100 µM
Incubation Time24 - 72 hours
SPAAC Labeling
DBCO-Fluorophore Concentration10 - 100 µM
Incubation Time30 - 60 minutes
Imaging
Excitation/Emission WavelengthsDependent on fluorophore-

Signaling Pathways and Logical Relationships

The following diagram illustrates the general principle of bioorthogonal labeling for live-cell imaging, highlighting the relationship between the metabolic incorporation of an azide reporter and its subsequent detection.

G cluster_0 Cellular Environment cluster_1 Metabolic Pathway cluster_2 Bioorthogonal Reaction A Azide-Modified Precursor (e.g., Ac4ManNAz) B Cellular Uptake and Metabolism A->B C Incorporation into Biomolecule (e.g., Glycan) B->C E Click Chemistry (SPAAC or CuAAC) C->E D Alkyne-Fluorophore Probe D->E F Labeled Biomolecule E->F G Fluorescence Detection F->G

Caption: Bioorthogonal labeling and detection pathway.

References

Application Notes: Bioconjugation of Peptides with Azido-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides.[1][2] PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, reducing immunogenicity, and prolonging its circulation half-life by minimizing renal clearance.[1][2]

Azido-PEG8-Azide is a homo-bifunctional linker that allows for the precise and efficient conjugation of molecules to peptides. The terminal azide groups on the PEG linker enable covalent bond formation with alkyne-containing molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, or via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These bioorthogonal reactions are highly selective, proceed under mild, aqueous conditions, and are compatible with a wide range of functional groups found in peptides, making them ideal for creating well-defined peptide conjugates.

This document provides detailed protocols for the bioconjugation of peptides with this compound and subsequent conjugation to an alkyne-modified molecule of interest.

Core Applications

  • Drug Delivery: Conjugation of peptides to drug molecules or delivery vectors to enhance targeting and therapeutic efficacy.

  • Bioimaging: Labeling peptides with fluorescent probes or radiolabels for in vivo and in vitro imaging applications.

  • Targeted Therapies: Development of peptide-drug conjugates that specifically target diseased cells, such as cancer cells, thereby reducing off-target effects.

  • Improving Pharmacokinetics: Extending the in-vivo half-life of therapeutic peptides.

Experimental Workflow Overview

The general workflow for the bioconjugation of a peptide with this compound and subsequent functionalization involves two primary stages:

  • Peptide Functionalization: The peptide is first modified with an alkyne group. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating an alkyne-containing amino acid or by post-synthesis modification of a reactive side chain.

  • PEGylation via Click Chemistry: The alkyne-modified peptide is then reacted with the this compound linker via either CuAAC or SPAAC to form a stable triazole linkage.

G cluster_0 Stage 1: Peptide Functionalization cluster_1 Stage 2: PEGylation via Click Chemistry Peptide Peptide Synthesis (with Alkyne Amino Acid) Purification1 Purification & Characterization (HPLC, MS) Peptide->Purification1 Click_Reaction This compound Conjugation (CuAAC or SPAAC) Purification1->Click_Reaction Alkyne-Peptide Purification2 Purification & Characterization (HPLC, MS, NMR) Click_Reaction->Purification2 Final_Product Final Conjugate Purification2->Final_Product Peptide-PEG-Azide Conjugate

Experimental workflow for peptide PEGylation.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF)

  • Deionized water

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-5 mM. An organic co-solvent may be added (up to 50% v/v) to aid in solubility.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh.

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Peptide solution

    • This compound (1.5-3 equivalents relative to the peptide)

    • THPTA ligand (1 equivalent relative to copper)

    • Mix gently.

    • Add CuSO₄ solution (0.1-0.5 equivalents relative to the peptide).

    • Add sodium ascorbate solution (1-2 equivalents relative to the peptide).

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the peptide-PEG-azide conjugate from the reaction mixture using reversed-phase HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an alkyne-modified peptide (containing a strained alkyne like DBCO) with this compound.

Materials:

  • Strained alkyne-modified peptide (e.g., DBCO-peptide)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the strained alkyne-modified peptide in PBS to a final concentration of 1-5 mM. Use a co-solvent if necessary for solubility.

    • Dissolve the this compound in PBS or a compatible co-solvent to a concentration of 10-20 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained alkyne-modified peptide solution.

    • Add 1.5-3 equivalents of the this compound solution to the peptide solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours. The reaction can also be performed at 4°C for an extended period if the peptide is not stable at room temperature.

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the desired peptide-PEG-azide conjugate using reversed-phase HPLC.

Data Presentation

Table 1: Comparison of CuAAC and SPAAC for Peptide PEGylation

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (metal-free)
Alkyne Requirement Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Reaction Kinetics Fast (typically 1-4 hours)Generally slower (2-12 hours)
Biocompatibility Potential for copper cytotoxicity, requiring removal for in-vivo applications.Highly biocompatible, suitable for in-vivo studies.
Typical Yield >90%>90%
Reaction Conditions Aqueous buffer, room temperature.Aqueous buffer, room temperature.

Table 2: Characterization of Peptide-PEG-Azide Conjugate

Analytical MethodPurposeExpected Outcome
Reversed-Phase HPLC Assess purity and confirm conjugation.A new peak with a different retention time compared to the starting peptide. Purity should be >95%.
Mass Spectrometry (MS) Confirm the molecular weight of the conjugate.The observed mass should correspond to the calculated mass of the peptide-PEG-azide conjugate.
NMR Spectroscopy Structural confirmation of the conjugate.Appearance of characteristic PEG proton signals and confirmation of the triazole ring formation.
SDS-PAGE Visualize the increase in molecular weight.A shift in the band to a higher molecular weight corresponding to the addition of the PEG chain.

Signaling Pathway Example: Targeted Peptide-Drug Conjugate for Cancer Therapy

Peptides can be designed to target specific receptors that are overexpressed on the surface of cancer cells, such as the gastrin-releasing peptide receptor (GRPR). By conjugating a cytotoxic drug to the peptide via a PEG linker, the drug can be selectively delivered to the tumor site, minimizing systemic toxicity.

G cluster_0 Cell Membrane cluster_1 Cancer Cell Cytoplasm Receptor GRPR Receptor (Overexpressed on Cancer Cell) Internalization Receptor-Mediated Endocytosis Receptor->Internalization Peptide_Drug Peptide-PEG-Drug Conjugate Peptide_Drug->Receptor Binding Drug_Release Drug Release (e.g., via enzymatic cleavage) Internalization->Drug_Release Apoptosis Apoptosis/Cell Death Drug_Release->Apoptosis

Targeted peptide-drug conjugate pathway.

References

Synthesis of Bifunctional Fluorescent Probes Using Azido-PEG8-Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of advanced fluorescent probes is a cornerstone of modern biological research and drug development. These tools enable the visualization and quantification of biological processes with high specificity and sensitivity. Azido-PEG8-Azide is a homobifunctional linker that offers a versatile scaffold for the construction of novel fluorescent probes. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances aqueous solubility, reduces non-specific binding, and provides a defined spatial separation between conjugated molecules. The terminal azide groups allow for facile and efficient conjugation to alkyne-modified fluorophores or biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two prominent examples of "click chemistry".

This document provides detailed application notes on the utility of this compound in fluorescent probe synthesis and comprehensive protocols for key experimental procedures.

Application Notes

The use of this compound as a linker in fluorescent probe design offers several distinct advantages:

  • Enhanced Hydrophilicity: The PEG8 spacer significantly increases the water solubility of the resulting fluorescent probe, which is crucial for applications in biological buffers and in vivo studies.

  • Reduced Non-Specific Binding: PEGylation is a well-established method to minimize non-specific interactions of probes with proteins and cell membranes, leading to a higher signal-to-noise ratio in imaging experiments.

  • Flexible Molecular Scaffolding: The bifunctional nature of this compound allows for the creation of probes with two identical or different functional molecules. This is particularly useful for developing Förster Resonance Energy Transfer (FRET) pairs or for creating probes with dual-targeting capabilities.

  • Precise Spacer Length: The defined length of the PEG8 linker provides a consistent and known distance between the conjugated molecules, which is critical for applications such as FRET-based assays where the distance between the donor and acceptor fluorophores is a key parameter.

  • Biocompatibility: PEG is a biocompatible polymer, making probes constructed with this compound suitable for live-cell imaging and in vivo applications.

Data Presentation

The photophysical properties of fluorescent probes are critical for their successful application. The following tables summarize key quantitative data for representative fluorescent probes synthesized using PEG linkers.

Table 1: Spectroscopic Properties of Common Alkyne-Modified Fluorophores for Conjugation

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
DBCO-Cy3~555~570~150,000~0.33
DBCO-Cy5~649~670~250,000~0.28
Alkyne-TAMRA~546~579~91,000~0.10
Alkyne-BODIPY FL~503~512~80,000~0.90
DBCO-FITC~495~519~80,000~0.92

Note: These values are approximate and can vary depending on the solvent and conjugation state.

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

ReactionCatalystTemperature (°C)Reaction TimeBiocompatibility
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) salt (e.g., CuSO₄ with a reducing agent)Room Temperature1 - 4 hoursLower (potential copper cytotoxicity)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NoneRoom Temperature to 37°C0.5 - 2 hoursHigher (copper-free)

Experimental Protocols

The following are detailed protocols for the synthesis of a bifunctional fluorescent probe using this compound. Two common scenarios are presented: the creation of a homodimeric fluorescent probe and a heterodimeric probe for FRET applications.

Protocol 1: Synthesis of a Homodimeric Fluorescent Probe using CuAAC

This protocol describes the synthesis of a probe where two molecules of an alkyne-modified fluorophore are conjugated to a single this compound linker.

Materials:

  • This compound

  • Alkyne-modified fluorophore (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMF.

    • Prepare a 10 mM stock solution of the alkyne-modified fluorophore in DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, add 1 equivalent of the this compound stock solution.

    • Add 2.2 equivalents of the alkyne-modified fluorophore stock solution.

    • Add DMF to adjust the reaction volume.

    • In a separate tube, premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the copper/THPTA solution to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Purify the resulting homodimeric fluorescent probe using a size-exclusion chromatography column to remove unreacted fluorophore and reaction reagents.

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the reaction mixture onto the column and elute with PBS.

    • Collect the fractions containing the fluorescently labeled product.

  • Characterization:

    • Confirm the synthesis of the probe by mass spectrometry.

    • Determine the concentration and purity of the probe using UV-Vis spectroscopy.

    • Characterize the photophysical properties of the probe, including excitation and emission maxima and quantum yield, using a fluorometer.

Protocol 2: Synthesis of a FRET Probe using SPAAC

This protocol outlines the synthesis of a heterodimeric probe for FRET applications by conjugating a donor and an acceptor fluorophore to this compound in a sequential manner. This requires one of the fluorophores to be functionalized with a strained alkyne (e.g., DBCO) and the other with a terminal alkyne, and a two-step reaction. For simplicity, this protocol will focus on the SPAAC reaction for the first conjugation.

Materials:

  • This compound

  • DBCO-functionalized donor fluorophore (e.g., DBCO-FITC)

  • Alkyne-functionalized acceptor fluorophore (e.g., Alkyne-TAMRA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Purification supplies (e.g., HPLC system)

Procedure:

  • First Conjugation (SPAAC):

    • Dissolve 1 equivalent of this compound and 1.1 equivalents of the DBCO-functionalized donor fluorophore in DMSO.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the mono-conjugated product (Azido-PEG8-Donor) by reverse-phase HPLC.

  • Second Conjugation (CuAAC):

    • Lyophilize the purified Azido-PEG8-Donor.

    • Dissolve the mono-conjugated product in DMF.

    • Add 1.2 equivalents of the alkyne-functionalized acceptor fluorophore.

    • Perform the CuAAC reaction as described in Protocol 1, step 2.

  • Final Purification and Characterization:

    • Purify the final FRET probe (Donor-PEG8-Acceptor) using reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

    • Confirm FRET by measuring the fluorescence emission spectrum of the probe upon excitation of the donor fluorophore. A decrease in donor emission and an increase in acceptor emission, when compared to the individual fluorophores, indicates successful FRET.

Mandatory Visualization

Synthesis_Workflow General Workflow for Fluorescent Probe Synthesis cluster_reactants Reactants cluster_reaction Click Chemistry Azido_PEG8_Azide This compound CuAAC CuAAC (Copper-Catalyzed) Azido_PEG8_Azide->CuAAC SPAAC SPAAC (Strain-Promoted) Azido_PEG8_Azide->SPAAC Alkyne_Fluorophore Alkyne-Modified Fluorophore Alkyne_Fluorophore->CuAAC Alkyne_Fluorophore->SPAAC (strained alkyne) Purification Purification (SEC or HPLC) CuAAC->Purification SPAAC->Purification Characterization Characterization (MS, UV-Vis, Fluorescence) Purification->Characterization Final_Probe Bifunctional Fluorescent Probe Characterization->Final_Probe

Caption: General workflow for the synthesis of a bifunctional fluorescent probe.

Signaling_Pathway_FRET Principle of a FRET-based Probe cluster_probe FRET Probe Donor Donor Fluorophore Linker This compound Linker Donor->Linker FRET Förster Resonance Energy Transfer Donor->FRET (close proximity) Donor_Emission Donor Emission Donor->Donor_Emission (no FRET) Acceptor Acceptor Fluorophore Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Linker->Acceptor Excitation Excitation of Donor Excitation->Donor FRET->Acceptor

Caption: Schematic of FRET using a bifunctional probe.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficiency in Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein PEGylation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low PEGylation efficiency?

Low PEGylation efficiency can stem from several factors, often related to the reaction conditions, the protein itself, or the PEG reagent. The most critical parameters to investigate are:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, reaction time, or buffer composition can significantly hinder the reaction.

  • Poor PEG Reagent Quality: The purity and reactivity of the PEG reagent are crucial. Impurities or hydrolyzed reagents will lead to lower yields.[1]

  • Protein-Specific Issues: The accessibility of the target amino acid residues on the protein surface, protein aggregation, or the presence of interfering substances can all reduce efficiency.[2]

  • Incorrect Stoichiometry: An inappropriate molar ratio of PEG to protein can result in incomplete PEGylation or the formation of multi-PEGylated species at the expense of the desired mono-PEGylated product.[2][3]

Q2: How can I assess the efficiency of my PEGylation reaction?

Several analytical techniques can be used to determine the extent of PEGylation:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, allowing for the quantification of native protein, PEGylated products, and unreacted PEG.[1]

  • Ion-Exchange Chromatography (IEC): Can separate PEGylated species based on differences in surface charge, which is often shielded by the attached PEG molecules.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase HPLC (RP-HPLC) can be used to separate and quantify different PEGylated isoforms.

  • Mass Spectrometry (MS): Provides precise molecular weight information, confirming the degree of PEGylation (the number of PEG chains attached to the protein).

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during protein PEGylation, including tables with quantitative data and detailed experimental protocols.

Issue 1: Low or No PEGylation Detected

If you observe a very low yield or no PEGylated product, consider the following troubleshooting steps.

Troubleshooting Workflow

Low_PEGylation_Workflow start Start: Low/No PEGylation check_reagents Verify PEG Reagent Activity & Protein Integrity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (pH, Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_conditions Yes test_new_reagents Test New Batch of PEG Reagent and/or Purify Protein reagents_ok->test_new_reagents No optimize_conditions Optimize Reaction Conditions conditions_ok->optimize_conditions No analyze_results Analyze Results (SDS-PAGE, SEC) conditions_ok->analyze_results Yes, investigate other factors (e.g., protein structure) optimize_conditions->analyze_results test_new_reagents->optimize_conditions

Caption: Troubleshooting workflow for low or no PEGylation.

Potential Causes and Solutions
Potential Cause Recommended Action Details
Inactive PEG Reagent Test the activity of the PEG reagent.Perform a small-scale control reaction with a model protein known to PEGylate efficiently. Compare with a fresh batch of PEG reagent if available.
Protein Instability/Aggregation Analyze protein integrity before and after the reaction.Run non-reducing SDS-PAGE and SEC on the starting protein material and the reaction mixture to check for aggregation or degradation.
Suboptimal Reaction pH Optimize the reaction pH.The optimal pH depends on the PEGylation chemistry. For amine-reactive PEGs (e.g., NHS esters), a pH range of 7.0-9.0 is typical. For thiol-reactive PEGs (e.g., maleimides), a pH of 6.5-7.5 is recommended.
Incorrect Temperature or Reaction Time Optimize temperature and reaction time.Most PEGylation reactions are performed at room temperature (20-25°C) or 4°C to minimize protein degradation. Reaction times can vary from 30 minutes to several hours.
Inhibitory Buffer Components Identify and remove inhibitory substances.Buffers containing primary amines (e.g., Tris) will compete with the protein for amine-reactive PEG reagents. Use non-amine-containing buffers like phosphate or borate buffers.
Experimental Protocol: Optimizing Reaction pH for Amine-Directed PEGylation

This protocol outlines a method to determine the optimal pH for PEGylating a protein via primary amine groups (e.g., lysine residues, N-terminus) using an NHS-activated PEG.

Materials:

  • Protein stock solution (e.g., 5 mg/mL in 10 mM Phosphate Buffer, pH 7.4)

  • mPEG-NHS reagent

  • Reaction buffers at different pH values (e.g., 100 mM Sodium Phosphate at pH 6.5, 7.0, 7.5, 8.0, 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE apparatus and reagents

  • SEC-HPLC system

Procedure:

  • Prepare Protein Aliquots: Prepare five separate reaction tubes. In each tube, add the protein to a final concentration of 1-2 mg/mL, diluted with the respective reaction buffer (pH 6.5 to 8.5).

  • Prepare PEG Reagent Stock: Dissolve the mPEG-NHS reagent in the reaction buffer at pH 7.0 to a concentration that will yield a 5 to 10-fold molar excess when added to the protein solution.

  • Initiate the Reaction: Add the calculated volume of the mPEG-NHS stock solution to each of the five protein aliquots. Mix gently by pipetting.

  • Incubate: Allow the reactions to proceed for a fixed time (e.g., 1 hour) at a constant temperature (e.g., room temperature).

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Analyze the Results:

    • SDS-PAGE: Run samples from each pH point on an SDS-PAGE gel to visualize the extent of PEGylation. Look for the appearance of higher molecular weight bands corresponding to mono-, di-, and multi-PEGylated species.

    • SEC-HPLC: Inject samples onto an SEC column to quantify the percentage of remaining unreacted protein and the distribution of PEGylated products.

Data Presentation:

pH% Unreacted Protein (from SEC)Predominant PEGylated Species (from SDS-PAGE)
6.585%Mono-PEGylated
7.060%Mono- and Di-PEGylated
7.535%Mono- and Di-PEGylated
8.015%Di- and Multi-PEGylated
8.55%Multi-PEGylated

Issue 2: Formation of Aggregates and Precipitates

Protein aggregation during PEGylation is a common problem that can significantly reduce the yield of the desired product.

Troubleshooting Workflow

Aggregation_Workflow start Start: Aggregation Observed check_protein_conc Evaluate Protein Concentration start->check_protein_conc protein_conc_ok Concentration Too High? check_protein_conc->protein_conc_ok check_peg_reagent Assess PEG Reagent Properties (Hydrophobicity, Linker) peg_reagent_ok PEG Reagent Suitable? check_peg_reagent->peg_reagent_ok protein_conc_ok->check_peg_reagent No reduce_protein_conc Reduce Protein Concentration protein_conc_ok->reduce_protein_conc Yes add_excipients Add Stabilizing Excipients (e.g., Arginine, Sugars) peg_reagent_ok->add_excipients Yes test_alt_peg Test Alternative PEG Reagents (e.g., different linker, branched) peg_reagent_ok->test_alt_peg No reduce_protein_conc->add_excipients analyze_results Analyze for Aggregation (SEC, DLS) add_excipients->analyze_results test_alt_peg->analyze_results

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

Potential Causes and Solutions
Potential Cause Recommended Action Details
High Protein Concentration Lower the protein concentration.High protein concentrations can promote intermolecular interactions and aggregation.
Hydrophobic Interactions Add stabilizing excipients.Excipients like arginine, sugars (e.g., sucrose, trehalose), or non-ionic surfactants can help to prevent aggregation by stabilizing the protein.
Disulfide Bond Scrambling For thiol-PEGylation, exclude oxygen.Oxygen can promote the formation of intermolecular disulfide bonds, leading to aggregation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
PEG Reagent Properties Use a different PEG reagent.The hydrophobicity of the PEG linker can influence aggregation. Branched PEGs may also offer a "shielding" effect that can reduce aggregation.
Experimental Protocol: Screening for Aggregation Inhibitors

This protocol describes how to screen for excipients that can reduce aggregation during PEGylation.

Materials:

  • Protein stock solution

  • mPEG-NHS reagent

  • Stock solutions of potential aggregation inhibitors (e.g., 1 M Arginine, 50% (w/v) Sucrose, 10% (w/v) Polysorbate 20)

  • Reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • SEC-HPLC system

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare Reaction Mixtures: Set up a series of reactions. In each tube, add the protein and the reaction buffer. To each tube, add a different excipient to a desired final concentration (see table below for examples). Include a control reaction with no excipient.

  • Equilibrate: Gently mix and allow the protein-excipient mixtures to equilibrate for 15-30 minutes at the reaction temperature.

  • Initiate PEGylation: Add the mPEG-NHS reagent to each tube to start the reaction.

  • Incubate: Incubate for the standard reaction time and temperature.

  • Analyze for Aggregation:

    • Visual Inspection: Note any visible precipitation.

    • SEC-HPLC: Analyze the samples to quantify the percentage of high molecular weight aggregates.

    • DLS: Measure the particle size distribution to detect the presence of aggregates.

Data Presentation:

ExcipientFinal Concentration% Aggregates (from SEC)Mean Particle Diameter (DLS)
None (Control)N/A15%150 nm
Arginine250 mM5%20 nm
Sucrose5% (w/v)8%55 nm
Polysorbate 200.05% (w/v)4%18 nm

Issue 3: Low Yield of Mono-PEGylated Product and High Polydispersity

A common challenge is achieving a high yield of the desired mono-PEGylated protein while minimizing the formation of multi-PEGylated species and unreacted protein.

Troubleshooting Workflow

Polydispersity_Workflow start Start: Low Mono-PEG Yield check_ratio Evaluate PEG:Protein Molar Ratio start->check_ratio ratio_ok Ratio Optimal? check_ratio->ratio_ok check_reaction_time Analyze Reaction Kinetics time_ok Time Course Analyzed? check_reaction_time->time_ok ratio_ok->check_reaction_time Yes optimize_ratio Optimize Molar Ratio ratio_ok->optimize_ratio No optimize_time Optimize Reaction Time time_ok->optimize_time No consider_site_specific Consider Site-Specific PEGylation time_ok->consider_site_specific Yes analyze_results Analyze Product Distribution (IEC, RP-HPLC) optimize_ratio->analyze_results optimize_time->analyze_results consider_site_specific->analyze_results

Caption: Troubleshooting workflow for low mono-PEGylated product yield.

Potential Causes and Solutions
Potential Cause Recommended Action Details
High PEG:Protein Molar Ratio Decrease the molar ratio of PEG to protein.A high excess of PEG reagent will drive the reaction towards multi-PEGylation. Test a range of molar ratios (e.g., 1:1, 2:1, 5:1).
Long Reaction Time Reduce the reaction time.Mono-PEGylated species form first, followed by multi-PEGylated products. A time-course experiment can identify the optimal time to stop the reaction to maximize the mono-PEGylated yield.
Multiple Reactive Sites Consider site-specific PEGylation strategies.If the protein has multiple reactive lysines, achieving high mono-PEGylation can be difficult. Site-directed mutagenesis to introduce a unique cysteine residue for thiol-PEGylation can provide a highly specific mono-PEGylated product. For N-terminal PEGylation, performing the reaction at a lower pH (around 7.0) can favor modification of the N-terminus over lysine residues due to differences in their pKa values.
Slow Addition of PEG Reagent Add the PEG reagent gradually.A slow, controlled addition of the PEG reagent can help to maintain a low instantaneous concentration, favoring mono-PEGylation.
Experimental Protocol: Optimizing PEG:Protein Molar Ratio

This protocol is for determining the optimal molar ratio of PEG reagent to protein to maximize the yield of the mono-PEGylated product.

Materials:

  • Protein stock solution

  • mPEG-NHS reagent

  • Reaction buffer

  • Quenching solution

  • IEC-HPLC or RP-HPLC system

Procedure:

  • Set up Reactions: Prepare a series of reactions with varying PEG:protein molar ratios (e.g., 1:1, 2:1, 5:1, 10:1). Keep the protein concentration, buffer, pH, temperature, and reaction time constant.

  • Initiate and Incubate: Add the corresponding amount of mPEG-NHS to each reaction tube. Incubate for a fixed time.

  • Quench: Stop the reactions.

  • Analyze: Analyze the product distribution for each molar ratio using a high-resolution chromatographic method like IEC-HPLC or RP-HPLC to separate and quantify the unreacted protein, mono-PEGylated, di-PEGylated, and other multi-PEGylated species.

Data Presentation:

PEG:Protein Molar Ratio% Unreacted Protein% Mono-PEGylated% Di-PEGylated% Multi-PEGylated
1:150%45%5%<1%
2:125%60%14%1%
5:15%55%30%10%
10:1<1%30%45%25%

This structured approach to troubleshooting, complete with detailed protocols and data presentation formats, should enable you to systematically identify and resolve issues leading to low efficiency in your protein PEGylation experiments.

References

Technical Support Center: Preventing Aggregation with Azido-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation during bioconjugation with the homo-bifunctional linker, Azido-PEG8-Azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homo-bifunctional, hydrophilic linker used in bioconjugation.[1] It consists of an 8-unit polyethylene glycol (PEG) spacer with an azide group at each end. The PEG chain enhances the solubility and stability of the resulting conjugate, helping to reduce aggregation and immunogenicity.[2][3][4] The terminal azide groups are used in "click chemistry," such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable triazole linkages with molecules containing alkyne groups.[5]

Q2: What are the most common causes of protein aggregation when using this compound?

Aggregation during bioconjugation can arise from several factors:

  • Intermolecular Cross-linking : Because this compound has two reactive azide groups, it can inadvertently link multiple protein or biomolecule molecules together, leading directly to the formation of aggregates.

  • High Concentrations : High concentrations of the protein or the PEG linker increase the proximity of molecules, raising the likelihood of intermolecular cross-linking and aggregation.

  • Suboptimal Buffer Conditions : Unfavorable pH, low or high ionic strength, or the absence of stabilizing agents can compromise protein stability. Reactions at or near a protein's isoelectric point (pI) are particularly prone to aggregation due to the minimal net charge.

  • Increased Hydrophobicity : While PEG itself is hydrophilic, the molecule being conjugated to the protein via the linker may be hydrophobic. This can create hydrophobic patches on the protein surface, promoting self-association and aggregation.

  • Over-labeling : The addition of too many linker molecules can alter the protein's surface charge and isoelectric point, which may lead to reduced solubility and aggregation.

  • Reaction Temperature : Higher temperatures can accelerate not only the conjugation reaction but also protein unfolding and aggregation processes.

Q3: How can I detect and quantify aggregation in my sample?

Aggregation can be assessed through several methods:

  • Visual Inspection : In severe cases, aggregation is visible as cloudiness (turbidity) or the formation of visible precipitates in the solution.

  • UV-Vis Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS) : This technique measures the size distribution of particles in a solution and can effectively detect the formation of larger aggregate species.

  • Size Exclusion Chromatography (SEC) : SEC separates molecules based on size. The appearance of high molecular weight peaks or a shift in the main peak towards earlier elution times indicates the presence of aggregates.

Troubleshooting Guides

If you are experiencing aggregation, consult the troubleshooting table below for potential causes and recommended solutions.

ProblemPotential CauseTroubleshooting StepRationale
Aggregation during the reaction High Reagent or Protein Concentration Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL). Add the dissolved this compound solution slowly and with gentle, continuous mixing.Lower concentrations reduce the probability of intermolecular interactions, while slow addition prevents localized high concentrations of the linker that can cause rapid, uncontrolled cross-linking.
Suboptimal Buffer pH Ensure the buffer pH is in a range that maintains protein stability while allowing the reaction to proceed. For many proteins, a pH of 7.2-8.0 is a good starting point. Avoid the protein's isoelectric point.The chosen pH is a balance between reaction efficiency and protein stability. Extreme pH values or a pH near the pI can lead to protein unfolding and aggregation.
Inadequate Buffer Composition Add stabilizing excipients to the reaction buffer. Common examples include arginine (50-100 mM), glycerol (5-20%), or non-ionic surfactants like Polysorbate 20 (0.01-0.1%).These additives help maintain protein solubility and prevent non-specific protein-protein interactions that lead to aggregation.
High Reaction Temperature Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures slow down the kinetics of both protein unfolding and aggregation, providing more control over the conjugation process.
Aggregation after purification/storage Over-labeling Reduce the molar excess of the this compound linker in the reaction. Perform a titration experiment to determine the optimal linker-to-protein ratio.A lower degree of labeling is less likely to significantly alter the physicochemical properties of the protein, such as its surface charge and solubility.
Increased Hydrophobicity of Conjugate Ensure the use of a hydrophilic linker like PEG. If the conjugated payload is highly hydrophobic, consider using a longer PEG chain to further increase the hydrophilicity of the final product.The hydrophilic PEG chain can help mask hydrophobic regions and improve the overall solubility and stability of the bioconjugate.
Improper Storage Buffer Purify and store the final conjugate in a buffer optimized for its stability. This may include stabilizing excipients similar to those used in the reaction buffer.The buffer used for long-term storage is critical for maintaining the integrity and solubility of the final bioconjugate.

Quantitative Data Summary

Table 1: Recommended Starting Parameters for Reaction Optimization
ParameterRecommended RangeRationale
Protein Concentration 1 - 5 mg/mLMinimizes intermolecular interactions that can lead to aggregation.
Linker:Protein Molar Ratio 5:1 to 20:1A starting point for titration; the optimal ratio minimizes over-labeling while achieving sufficient conjugation.
pH 7.2 - 8.5Balances reaction efficiency with protein stability for many common conjugation chemistries.
Temperature 4°C to 25°C (Room Temp)Lower temperatures can slow aggregation but require longer reaction times.
Reaction Time 1 - 4 hours (or overnight at 4°C)Should be optimized to achieve desired conjugation without prolonged exposure to potentially destabilizing conditions.
Table 2: Common Stabilizing Excipients to Prevent Aggregation
ExcipientTypical ConcentrationMechanism of Action
Arginine 50 - 100 mMSuppresses non-specific protein-protein interactions and can prevent aggregation.
Glycerol / Sucrose 5 - 20% (v/v) / 5 - 10% (w/v)Acts as a protein stabilizer through preferential exclusion, increasing the thermodynamic stability of the native state.
Polysorbate 20 (Tween-20) 0.01 - 0.1% (v/v)A non-ionic surfactant that reduces surface tension and can prevent surface-induced aggregation.

Experimental Protocols

Protocol 1: General Bioconjugation via Click Chemistry (CuAAC)

This protocol describes a general workflow for conjugating an alkyne-modified molecule to a protein that has first been functionalized with this compound (assuming the protein was modified via an amine-reactive Azide-PEG-NHS ester).

  • Protein-Azide Preparation : React your protein with an appropriate molar excess of an amine-reactive linker like Azido-PEG-NHS ester in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Linker : Purify the azide-functionalized protein using a desalting column or dialysis to remove unreacted Azido-PEG-NHS ester.

  • Click Reaction Setup :

    • In a microcentrifuge tube, add the azide-functionalized protein to a final concentration of 1-2 mg/mL.

    • Add the alkyne-containing molecule at a 5- to 10-fold molar excess over the protein.

    • Prepare a fresh catalyst solution. For example, mix copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate and a copper-chelating ligand like THPTA.

  • Initiate Reaction : Add the catalyst solution to the protein/alkyne mixture to initiate the click reaction.

  • Incubation : Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent molecules.

  • Purification : Purify the final bioconjugate using size exclusion chromatography (SEC) or another suitable method to remove the catalyst, excess alkyne-molecule, and any byproducts.

  • Characterization : Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and assess purity.

Protocol 2: Small-Scale Screening to Optimize Conditions

To minimize aggregation, it is crucial to screen various reaction parameters.

  • Prepare Stock Solutions :

    • Protein stock solution (e.g., 10 mg/mL in PBS, pH 7.4).

    • This compound linker stock solution (e.g., 20 mM in DMSO or water).

    • A range of buffers (e.g., PBS at pH 7.0, 7.5, 8.0).

    • Stabilizer stock solutions (e.g., 1 M Arginine, 50% Glycerol).

  • Setup Parallel Reactions : In a 96-well plate or microcentrifuge tubes, set up a matrix of small-volume reactions (e.g., 50 µL total volume).

    • Vary Protein Concentration : Test final concentrations of 1, 2, and 5 mg/mL.

    • Vary Molar Ratio : Test linker-to-protein molar ratios of 5:1, 10:1, and 20:1.

    • Vary pH : Test each condition in the different pH buffers.

    • Test Stabilizers : For a promising condition, run parallel reactions with and without a stabilizing excipient.

  • Incubation and Analysis : Incubate the reactions for a set time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Evaluation : Analyze each reaction for signs of aggregation (visual turbidity) and by a suitable analytical method like DLS or non-reducing SDS-PAGE to assess the extent of aggregation and conjugation efficiency.

Visualizations

Troubleshooting_Workflow start Aggregation Observed? during_reaction During Conjugation Reaction? start->during_reaction Yes no_agg Proceed with Analysis start->no_agg No post_purification Post-Purification / Storage? during_reaction->post_purification No cause1 High Protein/Reagent Conc.? during_reaction->cause1 Yes cause4 Over-labeling? post_purification->cause4 cause2 Suboptimal Buffer (pH)? cause1->cause2 No sol1 Lower Concentration & Slow Reagent Addition cause1->sol1 Yes cause3 High Temperature? cause2->cause3 No sol2 Optimize pH & Add Stabilizers cause2->sol2 Yes sol3 Lower Reaction Temp (e.g., 4°C) cause3->sol3 Yes cause5 Improper Storage Buffer? cause4->cause5 No sol4 Reduce Linker Molar Ratio cause4->sol4 Yes sol5 Add Stabilizers to Storage Buffer cause5->sol5 Yes

Caption: A decision tree for troubleshooting protein aggregation.

Causes_of_Aggregation Aggregation Protein Aggregation Crosslinking Intermolecular Cross-linking Crosslinking->Aggregation Concentration High Reactant Concentration Concentration->Aggregation Buffer Suboptimal Buffer (pH, Ionic Strength) Buffer->Aggregation Hydrophobicity Increased Surface Hydrophobicity Hydrophobicity->Aggregation Temp High Temperature Temp->Aggregation Linker Homo-bifunctional Linker (this compound) Linker->Crosslinking

Caption: Key factors contributing to bioconjugate aggregation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 1. Prepare Protein Solution (Optimize Buffer) p2 2. Prepare Linker Solution p1->p2 r1 3. Combine & React (Controlled Temp & Time) p2->r1 r2 4. Quench Reaction (If necessary) r1->r2 a1 5. Purify Conjugate (e.g., SEC) r2->a1 a2 6. Analyze Product (Purity, Aggregation, DoL) a1->a2

Caption: A typical workflow for a bioconjugation experiment.

References

Technical Support Center: Azido-PEG8-Azide and DBCO Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for Azido-PEG8-Azide with Dibenzocyclooctyne (DBCO) derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing this copper-free click chemistry reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound and DBCO reaction?

The reaction between an azide and a DBCO group is a type of copper-free click chemistry known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The inherent ring strain of the DBCO molecule allows it to react spontaneously and specifically with an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3] This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1]

Q2: What are the recommended starting conditions for the reaction?

For optimal results, it is advised to use a molar excess of one of the reactants. A typical starting point is a 1.5 to 3-fold molar excess of the DBCO-containing molecule relative to the this compound. However, this ratio can be inverted if the azide-containing molecule is more valuable or available in limited quantities. The reaction proceeds efficiently at temperatures ranging from 4°C to 37°C. A common practice is to incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

Q3: Which solvents and buffers are compatible with this reaction?

The SPAAC reaction is versatile and works in a variety of solvents, including aqueous buffers like Phosphate-Buffered Saline (PBS) and organic solvents such as DMSO or DMF. For conjugating biomolecules, aqueous buffers are generally preferred. If your DBCO-labeled molecule has poor aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then added to the aqueous reaction mixture. It is critical to keep the final concentration of the organic co-solvent below 20% to prevent potential precipitation of proteins.

Q4: Are there any substances I should avoid in my reaction buffer?

Yes. It is crucial to avoid buffers containing sodium azide , as the azide ions will compete with your this compound and react with the DBCO-functionalized molecule, thereby inhibiting your desired conjugation. Additionally, if you are activating a molecule with a DBCO-NHS ester, you must avoid buffers that contain primary amines, such as Tris or glycine, as they will quench the NHS ester and prevent it from reacting with your target molecule.

Q5: How can I monitor the progress of the reaction?

The DBCO molecule has a characteristic UV absorbance peak at approximately 310 nm. As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease. This change can be monitored using a UV-Vis spectrophotometer to follow the reaction kinetics in real-time.

Experimental Protocols

This protocol provides a general guideline for conjugating a DBCO-functionalized molecule to this compound. Optimization may be required for specific molecules and applications.

1. Preparation of Reagents:

  • This compound Solution: Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS, pH 7.4).

  • DBCO-Molecule Solution: Prepare a stock solution of your DBCO-functionalized molecule. If it is not readily soluble in aqueous buffer, first dissolve it in a minimal volume of anhydrous DMSO and then dilute it into the reaction buffer.

  • Reaction Buffer: Use a buffer free of sodium azide and primary amines (if applicable), such as PBS (pH 7.0-8.0). Studies have shown that HEPES buffer may lead to faster reaction rates compared to PBS.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the this compound and the DBCO-functionalized molecule.

  • A recommended starting molar ratio is 1.5 to 3 equivalents of the more abundant component to 1 equivalent of the limiting reagent.

  • Ensure the final concentration of any organic co-solvent (like DMSO) is kept below 20%.

3. Incubation:

  • Incubate the reaction mixture for 4-12 hours at room temperature (20-25°C) or overnight at 4°C. For potentially slower reactions or to maximize yield, the incubation time can be extended up to 24-48 hours. If stability is not a concern, the temperature can be increased to 37°C to accelerate the reaction rate.

4. Purification:

  • After incubation, purify the conjugate to remove any unreacted starting materials. Common purification methods include:

    • Size-Exclusion Chromatography (SEC)

    • Dialysis

    • High-Performance Liquid Chromatography (HPLC)

5. Validation:

  • Confirm the successful conjugation using an appropriate analytical technique. For protein conjugations, SDS-PAGE can be used, where the conjugate will appear as a higher molecular weight band compared to the unconjugated protein. Mass spectrometry can also be used for confirmation.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound and DBCO Conjugation

ParameterRecommended RangeNotesCitations
Molar Ratio (DBCO:Azide) 1:1.5 to 1:3 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 - 17 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
Solvent Aqueous Buffer (e.g., PBS, HEPES)For molecules with low aqueous solubility, up to 20% organic co-solvent (e.g., DMSO, DMF) can be used.
pH 7.0 - 8.0Higher pH values (up to 10) have been shown to increase reaction rates in some buffers.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound and DBCO Reactions

ProblemPossible CauseRecommended SolutionCitations
No or Low Conjugation Yield Degraded Reagents: DBCO reagents, particularly NHS esters, can be sensitive to moisture and degrade over time.Use fresh reagents. Allow vials to equilibrate to room temperature before opening to prevent condensation.
Incorrect Labeling: One or both of the reactant molecules may not have been successfully functionalized with the azide or DBCO group.Confirm the presence of the DBCO group by measuring its absorbance at ~310 nm. Verify the mass of both starting materials via mass spectrometry. Repeat the activation/labeling process if necessary.
Inhibitors in Buffer: The reaction buffer may contain sodium azide or (if using NHS esters) primary amines.Use a recommended buffer like PBS or HEPES. Purify reactants by dialysis or desalting into the correct buffer before starting the reaction.
Suboptimal Reaction Conditions: Concentrations may be too low, or incubation time may be too short.Increase the concentration of the reactants. Increase the incubation time or temperature (e.g., 37°C). Optimize the molar ratio of the reactants.
Low Product Recovery After Purification Inappropriate Purification Method: The chosen filtration or chromatography method may lead to sample loss.Consider alternative purification methods. For example, if using commercial spin columns, try switching to regenerated cellulose filters or gravity-flow gel filtration columns.
Protein Aggregation/Precipitation High Organic Solvent Concentration: The concentration of the co-solvent (e.g., DMSO, DMF) may be too high.Ensure the final concentration of the organic co-solvent is below 20%.

Visualizations

experimental_workflow prep 1. Prepare Reagents - Dissolve this compound - Dissolve DBCO-Molecule - Use Azide-Free Buffer setup 2. Set Up Reaction - Combine Reactants - Set Molar Ratio (e.g., 1:1.5) - Keep [DMSO] < 20% prep->setup incubate 3. Incubate - 4-12h at Room Temp OR - Overnight at 4°C setup->incubate purify 4. Purify Conjugate (e.g., SEC, Dialysis) incubate->purify validate 5. Validate Product (e.g., SDS-PAGE, MS) purify->validate product Final Conjugate validate->product

Caption: Experimental workflow for this compound and DBCO conjugation.

troubleshooting_guide start Low or No Product? check_reagents Are reagents fresh? Is buffer correct (no azide)? start->check_reagents Start Here check_labeling Is labeling confirmed? (UV for DBCO, MS) check_reagents->check_labeling Yes sol_reagents Solution: Use fresh reagents. Use correct, pure buffer. check_reagents->sol_reagents No optimize Have you optimized conditions? check_labeling->optimize Yes sol_labeling Solution: Confirm labeling of each partner. Repeat activation step if needed. check_labeling->sol_labeling No sol_optimize Solution: Increase concentration. Increase incubation time/temp. Adjust molar ratio. optimize->sol_optimize No

Caption: Troubleshooting decision tree for DBCO-Azide reaction issues.

References

Common side reactions in copper-catalyzed click chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. Find solutions to common side reactions and learn how to optimize your experiments for high yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your copper-catalyzed click chemistry experiments.

Issue 1: Low or No Product Yield

Question: My click reaction is resulting in a very low yield or no product at all. What are the common causes and how can I resolve this?

Answer: Low or no yield in CuAAC reactions is a frequent issue that can often be traced back to catalyst inactivation, suboptimal reaction conditions, or reactant-related problems.

Potential Causes and Recommended Solutions

Potential CauseRecommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.[1][2] Ensure you are using a fresh stock of your copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate).[1] Prepare the sodium ascorbate solution immediately before use as it can degrade over time.[1][3] Alternatively, use a direct Cu(I) source like CuI, but be mindful of its potential for disproportionation.
Oxygen Exposure Oxygen deactivates the Cu(I) catalyst. Deoxygenate your reaction mixture by bubbling with an inert gas like nitrogen or argon, especially for slow reactions or when using low catalyst concentrations. Simply capping the reaction vessel can significantly minimize oxygen exposure.
Insufficient or Inappropriate Ligand Ligands are crucial for stabilizing the Cu(I) state, accelerating the reaction, and preventing side reactions. For aqueous reactions, water-soluble ligands like THPTA are recommended, while TBTA is a common choice for organic solvents. An insufficient ligand-to-copper ratio can lead to catalyst instability. A ratio of 2:1 to 5:1 (ligand:copper) is often recommended for THPTA.
Degraded Reactants Azides can be sensitive to light and heat. Check the purity of your azide and alkyne starting materials and purify them if necessary. Store azides protected from light.
Incorrect Stoichiometry While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion.
Poor Solubility If reactants are not fully dissolved, the reaction will be slow or incomplete. Use co-solvents like DMSO, DMF, or t-BuOH/water mixtures to ensure complete dissolution.
Suboptimal Temperature or Reaction Time Most click reactions proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can sometimes improve the yield, but be cautious as this can also promote side reactions. While many reactions are complete within 1-4 hours, some systems may require longer reaction times.
Copper Sequestration Substrates containing groups that strongly bind copper, such as thiols, can render the catalyst unavailable. In such cases, increasing the concentration of the copper catalyst and ligand may be necessary. The addition of a sacrificial metal ion like Zn(II) or Ni(II) can also be effective.
Inhibitory Buffer Components Buffers with high concentrations of chloride or Tris can interfere with the reaction by coordinating with the copper catalyst. Consider using non-coordinating buffers like HEPES, phosphate, or carbonate.

Issue 2: Poor Reaction Reproducibility

Question: My click reaction works well on some occasions but fails at other times. What could be the reason for this lack of reproducibility?

Answer: Reproducibility issues in CuAAC reactions often stem from subtle variations in the experimental setup and reagent handling.

Potential Causes and Recommended Solutions

Potential CauseRecommended Solution
Variable Oxygen Exposure Inconsistent exposure to oxygen is a primary cause of variable results as it deactivates the Cu(I) catalyst. Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Consistently capping the reaction tube can make a significant difference.
Reagent Stability The stability of stock solutions, especially sodium ascorbate, can vary. Degraded sodium ascorbate will not efficiently reduce Cu(II) to Cu(I). Always prepare fresh sodium ascorbate solutions immediately before use.
Order of Reagent Addition The order in which reagents are added can impact the catalyst's stability and activity. It is recommended to pre-mix the CuSO₄ and the ligand before adding them to the solution containing the azide and alkyne substrates. The reaction should then be initiated by the addition of sodium ascorbate. Avoid adding sodium ascorbate to the copper solution in the absence of a stabilizing ligand.

Issue 3: Side Reactions and Byproduct Formation

Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions, and how can I minimize them?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling. Other side reactions can also occur, particularly with sensitive substrates.

Potential Causes and Recommended Solutions

Side ReactionHow to Avoid
Alkyne Homocoupling (Glaser Coupling) This is the most common side reaction and is promoted by the presence of oxygen and Cu(II). To minimize this, ensure thorough deoxygenation of the reaction mixture and use a sufficient amount of a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state. The use of an appropriate ligand can also help suppress this side reaction.
Substrate Degradation by Reactive Oxygen Species (ROS) The combination of a copper catalyst and a reducing agent like ascorbate can generate ROS, which can damage sensitive substrates like proteins and DNA. Using a copper-stabilizing ligand, such as THPTA, is crucial as it can protect biomolecules from oxidative damage. Using the minimum effective concentration of copper and ascorbate can also help.
Reactions with Sulfonyl Azides Sulfonyl azides can undergo alternative reaction pathways, leading to the formation of N-sulfonyl ketenimines instead of the expected triazole. This is influenced by the reaction conditions and the strong electron-withdrawing nature of the sulfonyl group. Careful optimization of reaction conditions is necessary when working with sulfonyl azides.
Modification of Biomolecules by Ascorbate Byproducts Dehydroascorbate and other byproducts of ascorbate oxidation can react with lysine and arginine residues in proteins, leading to covalent modification and potential aggregation. The addition of aminoguanidine can help to intercept these reactive byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the active copper species in the CuAAC reaction? A1: The active catalytic species is Copper(I) (Cu⁺). This can be introduced directly using a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The in situ generation is often preferred for its convenience and for maintaining a low concentration of the active Cu(I) catalyst, which can help minimize side reactions.

Q2: How do I choose the right ligand for my reaction? A2: The choice of ligand is critical for a successful CuAAC reaction, especially when working with sensitive substrates. Ligands stabilize the Cu(I) oxidation state, accelerate the reaction rate, and protect biomolecules from oxidative damage.

  • For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.

  • For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.

Q3: My reaction mixture turns a dark color and a precipitate forms. What is happening? A3: This can indicate a few potential issues:

  • Catalyst Decomposition: The copper catalyst may be precipitating out of the solution, especially if it is not properly stabilized by a ligand.

  • Insolubility: Your starting materials or the newly formed triazole product may have poor solubility in the chosen solvent system.

  • Side Reactions: Undesired polymerization or degradation of your reactants can lead to the formation of insoluble byproducts.

Consider adjusting your solvent system to improve solubility or filtering the final reaction mixture to separate your product from insoluble materials.

Q4: How do I purify my click chemistry product? A4: Purification methods depend on the nature of your product.

  • For small molecules, purification can often be achieved by simple filtration or extraction, followed by flash column chromatography if necessary.

  • Washing the organic layer with a saturated aqueous solution of EDTA can help to remove residual copper.

  • For bioconjugates, such as modified oligonucleotides or proteins, purification techniques like molecular weight cut-off (MWCO) centrifugation, precipitation, PAGE, or HPLC are commonly used.

Q5: Are there any safety concerns with using azides? A5: Yes, organic azides, particularly small molecule azides, can be explosive. They should be handled with care. Avoid heating concentrated solutions of azides and do not isolate them in large quantities away from a solvent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation of Stock Solutions:

    • Azide: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

    • Alkyne: Prepare a 10 mM stock solution in a suitable solvent.

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use .

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide (1 equivalent) and alkyne (1-1.2 equivalents).

    • Add the appropriate solvent (e.g., a mixture of t-BuOH and water, or a buffer like HEPES).

    • If the reaction is sensitive to oxygen, deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • In a separate tube, pre-mix the CuSO₄ solution (e.g., 0.05 equivalents) and the ligand solution (e.g., 0.25 equivalents, to achieve a 5:1 ligand-to-copper ratio).

    • Add the pre-mixed catalyst-ligand solution to the azide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents).

  • Reaction Conditions:

    • Stir or gently agitate the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC). Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of EDTA to remove copper.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Visualizations

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Regeneration CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + R₂-C≡CH - H⁺ CuII Cu(II) CuI->CuII Oxidation (O₂) Alkyne Terminal Alkyne (R₂-C≡CH) Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + R₁-N₃ Azide Azide (R₁-N₃) Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Releases Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H⁺ CuI_regen Cu(I) CuII->CuI_regen + Ascorbate Ascorbate Sodium Ascorbate (Reducing Agent)

Caption: The catalytic cycle of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst catalyst_solution Use fresh reagents (CuSO₄, Ascorbate). Prepare ascorbate solution just before use. Deoxygenate the reaction mixture. check_catalyst->catalyst_solution No check_ligand Is a suitable ligand present in sufficient quantity? check_catalyst->check_ligand Yes catalyst_solution->check_ligand ligand_solution Add an appropriate ligand (e.g., THPTA, TBTA). Optimize ligand-to-copper ratio (e.g., 5:1). check_ligand->ligand_solution No check_reactants Are the reactants pure and soluble? check_ligand->check_reactants Yes ligand_solution->check_reactants reactants_solution Check purity of azide and alkyne. Use co-solvents (DMSO, DMF, t-BuOH/H₂O) to ensure solubility. check_reactants->reactants_solution No check_conditions Are the reaction conditions optimal? check_reactants->check_conditions Yes reactants_solution->check_conditions conditions_solution Optimize temperature and reaction time. Adjust stoichiometry (slight excess of one reactant). check_conditions->conditions_solution No success High Yield Achieved check_conditions->success Yes conditions_solution->success

Caption: A troubleshooting workflow for addressing low yields in CuAAC reactions.

Side_Reactions cluster_reactants Reaction Components cluster_products Products and Byproducts Alkyne Terminal Alkyne Desired_Product Desired Triazole Product Alkyne->Desired_Product Glaser_Product Alkyne Homocoupling (Glaser Product) Alkyne->Glaser_Product Azide Azide Azide->Desired_Product CuI Cu(I) Catalyst CuI->Desired_Product Catalyzes Oxidized_Substrate Oxidized Substrate (ROS Damage) Inactive_Catalyst Inactive Cu(II) CuI->Inactive_Catalyst Oxidized by Oxygen Oxygen (O₂) Oxygen->Glaser_Product Promotes Oxygen->Oxidized_Substrate Forms ROS with Cu/Ascorbate Oxygen->Inactive_Catalyst Ascorbate Reducing Agent (e.g., Ascorbate) Ascorbate->CuI Reduces Inactive_Catalyst->Glaser_Product Promotes

Caption: Interplay of components leading to desired products and common side reactions.

References

Purification of Azido-PEG8-Azide conjugates from unreacted linkers

Author: BenchChem Technical Support Team. Date: November 2025

An essential step in bioconjugation is the purification of the final product to remove any unreacted components. This technical support guide provides detailed information for researchers, scientists, and drug development professionals on how to effectively purify Azido-PEG8-Azide conjugates from residual, unreacted linkers.

Q1: Why is it necessary to remove unreacted this compound linkers from my conjugate?

It is critical to remove excess, unreacted linkers to ensure the purity of your final bioconjugate. Residual linkers can interfere with downstream applications by causing inaccurate characterization, reduced specific activity, and potential off-target effects in biological assays.[1]

Q2: What is the molecular weight of this compound?

The molecular weight of this compound is 464.5 g/mol .[2] This relatively small size is a key factor in choosing an appropriate purification method.

Q3: What are the most common methods for purifying this compound conjugates?

The most common purification methods leverage the size difference between the small linker and the much larger bioconjugate. These include:

  • Size-Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius.[]

  • Dialysis / Ultrafiltration: Uses a semi-permeable membrane with a defined molecular weight cutoff (MWCO) to separate the large conjugate from the small, unreacted linker.[][4]

  • Tangential Flow Filtration (TFF): A rapid and scalable membrane-based separation technique suitable for larger volumes.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on differences in hydrophobicity. This method can offer high resolution.

Q4: How do I choose the best purification method for my specific conjugate?

The choice of method depends on several factors, including the size and stability of your target biomolecule, the required final purity, sample volume, and available equipment. The workflow diagram below can help guide your decision.

Start Start: Crude Conjugation Mixture Q_BiomoleculeSize What is the size of the conjugated biomolecule? Start->Q_BiomoleculeSize Q_Purity High Purity Required? Q_BiomoleculeSize->Q_Purity Large (>10 kDa) Method_RPHPLC RP-HPLC Q_BiomoleculeSize->Method_RPHPLC Small (<10 kDa) e.g., Peptide Q_Volume Large Sample Volume? Q_Purity->Q_Volume Yes Method_Dialysis Dialysis / Ultrafiltration Q_Purity->Method_Dialysis No (Bulk Removal) Method_SEC Size-Exclusion Chromatography (SEC) Q_Volume->Method_SEC No Method_TFF Tangential Flow Filtration (TFF) Q_Volume->Method_TFF Yes cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis Biomolecule Target Biomolecule (e.g., Protein, Antibody) Reaction Conjugation Reaction Biomolecule->Reaction Linker This compound Linker->Reaction Crude Crude Mixture: - Conjugate - Unreacted Linker - Unreacted Biomolecule Reaction->Crude Purification Purification Step (e.g., SEC, Dialysis) Crude->Purification Purified Purified Conjugate Purification->Purified Waste Unreacted Linker (Waste) Purification->Waste Analysis Purity & Identity Check (HPLC, MS, SDS-PAGE) Purified->Analysis

References

Impact of pH on the stability and reactivity of Azido-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG8-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and reactivity of this reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the azide functional group in this compound?

A1: The azide functional group is generally stable under a wide range of conditions, making it suitable for various bioconjugation reactions.[1][2] However, it can be sensitive to certain conditions. Strong acids can protonate the azide to form hydrazoic acid (HN3), which is toxic and explosive.[3][4] Additionally, azides can react with and be decomposed by nitrites, a reaction sometimes used for quenching.[3] It is also crucial to avoid contact with heavy metals, as this can lead to the formation of shock-sensitive and explosive heavy metal azides.

Q2: How does pH affect the stability of the PEG linker in this compound?

A2: The polyethylene glycol (PEG) backbone of this compound consists of stable ether linkages. While some PEG derivatives with linkages like esters or hydrazones can be susceptible to hydrolysis under acidic or alkaline conditions, the ether linkages in the PEG8 chain are generally considered stable across a broad pH range typically used in bioconjugation.

Q3: What is the optimal pH for reactions involving this compound?

A3: The optimal pH depends on the specific reaction. For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction is robust and can proceed over a broad pH range, typically between 4 and 12. However, for many bioconjugation applications, a pH range of 7-9 is considered optimal. For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), higher pH values generally lead to increased reaction rates.

Q4: Can I use buffers containing primary amines, like Tris or glycine, with this compound?

A4: While the this compound itself is compatible with amine-containing buffers, it is crucial to consider the other reagents in your reaction. If you are using an NHS ester to introduce an alkyne handle to a biomolecule, for example, primary amine buffers like Tris or glycine will compete with your target molecule, leading to reduced conjugation efficiency. In such cases, it is recommended to use non-amine containing buffers like PBS or HEPES.

Q5: How should I store this compound?

A5: To ensure its stability, this compound should be stored at -20°C in a moisture-free environment. It is also advisable to protect it from repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Possible Cause: Suboptimal reaction pH. Solution:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal range of pH 7-9. A pH of around 7.5 is often a good starting point.

  • pH Optimization: If the yield remains low, consider performing a pH optimization screen by setting up the reaction in a series of buffers with pH values ranging from 6.5 to 8.5.

  • Check Reagent Stability: At highly alkaline pH, other reagents in your reaction, such as NHS esters used for introducing the alkyne group, may hydrolyze more rapidly, reducing their effective concentration.

Issue 2: Suspected Degradation of this compound

Possible Cause: Improper storage or handling. Solution:

  • Review Storage Conditions: Confirm that the reagent has been stored at -20°C and protected from moisture.

  • Avoid Strong Acids and Heavy Metals: Ensure that the reagent has not come into contact with strong acids or heavy metals during handling and preparation.

  • Analytical Check: If degradation is still suspected, consider analytical techniques such as NMR or mass spectrometry to verify the integrity of the compound.

Data Presentation

Table 1: Recommended pH Ranges for Click Chemistry Reactions

Reaction TypeReagentsRecommended pH RangeNotes
CuAAC Azide + Terminal Alkyne + Copper(I) Catalyst7.0 - 9.0Optimal for most bioconjugations to balance reaction rate and stability of biomolecules.
SPAAC Azide + Strained Alkyne (e.g., DBCO, BCN)5.0 - 10.0Higher pH generally increases the reaction rate.

Table 2: pH-Dependent Hydrolysis of Different PEG Linkages (for illustrative purposes)

Linkage TypepH Condition for HydrolysisHalf-life ExampleReference
Hydrazone Acidic (e.g., pH 5.5)< 2 minutes at pH 5.5
Vinyl Ether Acidic (e.g., pH < 5)Hours at pH < 5
Ester Acidic and AlkalinepH-dependent, favored by acidic conditions.
Ether (in PEG backbone) Generally StableStable across a wide pH range.-

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation: Dissolve the azide-functionalized molecule (this compound) and the alkyne-functionalized molecule in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Catalyst Preparation: Prepare a premix of a copper(II) source (e.g., CuSO₄) and a copper(I)-stabilizing ligand (e.g., THPTA).

  • Reaction Initiation: Add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction Incubation: Add the catalyst premix to the solution containing the azide and alkyne. Allow the reaction to proceed at room temperature for 1-4 hours.

  • Analysis: Monitor the reaction progress using an appropriate analytical technique such as LC-MS or SDS-PAGE.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reactant Preparation: Dissolve the this compound and the strained alkyne (e.g., DBCO-functionalized molecule) in a suitable solvent, such as PBS (pH 7.4) or DMSO.

  • Reaction Setup: Mix the solutions of the azide and the strained alkyne. A molar ratio of 1.5:1 (azide to cyclooctyne) is often used.

  • Reaction Incubation: Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to 48 hours, depending on the reactants.

  • Analysis: Monitor the reaction completion by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_azide Dissolve this compound in Buffer mix Mix Azide and Alkyne prep_azide->mix prep_alkyne Dissolve Alkyne-Molecule in Buffer prep_alkyne->mix add_catalyst Add Catalyst (for CuAAC) or Initiate SPAAC mix->add_catalyst incubate Incubate at RT add_catalyst->incubate monitor Monitor Reaction Progress (LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate monitor->purify

Caption: Experimental workflow for a typical click chemistry reaction.

troubleshooting_workflow start Low/No Reaction Yield check_ph Is pH optimal (7-9 for CuAAC)? start->check_ph adjust_ph Adjust pH and repeat check_ph->adjust_ph No check_reagents Are reagents fresh and non-degraded? check_ph->check_reagents Yes adjust_ph->start replace_reagents Use fresh reagents check_reagents->replace_reagents No check_buffer Does buffer contain primary amines? check_reagents->check_buffer Yes replace_reagents->start change_buffer Switch to non-amine buffer (PBS, HEPES) check_buffer->change_buffer Yes success Successful Reaction check_buffer->success No change_buffer->start

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Site-Specific PEGylation for Enhanced Therapeutic Protein Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for site-specific PEGylation of therapeutic proteins. Our goal is to help you overcome common experimental challenges and optimize your PEGylation strategies to improve the efficacy and stability of your protein therapeutics.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your site-specific PEGylation experiments.

Issue 1: Low or No PEGylation Yield

Q: My PEGylation reaction has a very low yield, or I'm not seeing any PEGylated product. What are the potential causes and how can I troubleshoot this?

A: Low PEGylation yield is a common issue that can stem from several factors related to your reagents, reaction conditions, or the protein itself. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Activity:

    • PEG Reagent: Activated PEG reagents, such as PEG-aldehyde or PEG-maleimide, can lose activity over time, especially with improper storage.[1] Ensure your PEG reagent is fresh and has been stored under the recommended conditions (typically at -20°C, protected from moisture).[1] If you suspect degradation, use a new vial of the reagent.

    • Reducing Agent (for N-terminal PEGylation): For reductive amination using PEG-aldehyde, the activity of the reducing agent (e.g., sodium cyanoborohydride) is critical.[1] If it has been improperly stored (e.g., exposed to moisture), it may be inactive. Use a fresh supply and store it in a desiccator.[1]

  • Reaction Conditions:

    • Suboptimal pH: The pH of the reaction buffer is crucial for targeting specific amino acid residues.

      • N-terminal PEGylation (PEG-aldehyde): To favor the N-terminal α-amino group over the ε-amino group of lysine, the reaction should be carried out at a pH between 5.0 and 7.0.[2] At this pH, most lysine residues are protonated and less reactive.

      • Cysteine-Specific PEGylation (PEG-maleimide): The reaction of maleimide with a thiol group is most efficient at a pH between 6.5 and 7.5.

    • Incorrect Molar Ratio: An insufficient molar excess of the PEG reagent over the protein can lead to low yields. A common starting point is a 5- to 20-fold molar excess of PEG reagent to protein, but this may require optimization for your specific protein.

    • Reaction Time and Temperature: The reaction may not have had enough time to proceed to completion. Monitor the reaction at various time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration. Reactions are typically performed at room temperature for 2-4 hours or overnight at 4°C.

  • Protein-Specific Issues:

    • Low Protein Concentration: The protein concentration should be high enough to favor the reaction kinetics. A concentration of 1-5 mg/mL is generally recommended.

    • Accessibility of the Target Site: The target amino acid (N-terminus or a specific cysteine) may be sterically hindered or buried within the protein's three-dimensional structure, preventing the PEG reagent from accessing it. Computational modeling can help predict the accessibility of specific sites.

    • Disulfide-Bonded Cysteines: For cysteine-specific PEGylation, ensure that the target cysteine is a free thiol and not involved in a disulfide bond. If it is, a reduction step with an agent like DTT or TCEP is necessary before PEGylation.

Issue 2: Protein Aggregation During or After PEGylation

Q: I'm observing significant precipitation or the formation of soluble aggregates during my PEGylation reaction. What causes this and how can I prevent it?

A: Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking and protein instability under the reaction conditions.

  • Intermolecular Cross-linking:

    • Bifunctional PEG Reagents: If you are using a PEG reagent with two reactive groups, it can cross-link multiple protein molecules, leading to aggregation. Ensure you are using a monofunctional PEG reagent (e.g., mPEG-aldehyde) for single-site attachment.

    • Impurities in PEG Reagent: The presence of PEG diol in your mPEG reagent can also cause cross-linking. Use high-purity reagents.

  • Protein Instability:

    • Suboptimal Buffer Conditions: The pH, ionic strength, and buffer composition can affect the stability of your protein. Screen different buffer conditions to find one that maintains protein stability throughout the reaction.

    • High Protein Concentration: Very high protein concentrations can increase the likelihood of intermolecular interactions and aggregation. Try performing the reaction at a lower protein concentration.

    • Reaction Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down both the PEGylation reaction and aggregation kinetics, potentially favoring the desired modification.

  • Preventive Measures:

    • Use of Stabilizing Excipients: Adding stabilizing agents to your reaction buffer can help prevent aggregation. Common excipients include:

      • Sugars (e.g., sucrose, trehalose): 5-10% (w/v) can increase protein stability.

      • Amino Acids (e.g., arginine, glycine): 50-100 mM can suppress non-specific protein-protein interactions.

      • Non-ionic Surfactants (e.g., Polysorbate 20): 0.01-0.05% (v/v) can reduce surface-induced aggregation.

Issue 3: Loss of Therapeutic Protein Activity After PEGylation

Q: My PEGylated protein shows significantly reduced or no biological activity. How can I mitigate this?

A: A loss of activity is a potential risk with any protein modification. It typically occurs if the PEGylation site is at or near the protein's active site or a receptor-binding site, causing steric hindrance.

  • Site-Selection is Key:

    • Targeting Sites Away from Active Regions: The primary advantage of site-specific PEGylation is the ability to choose a modification site that is distant from functionally important regions of the protein. Use structural information (e.g., from X-ray crystallography or NMR) and computational modeling to identify accessible and non-essential residues for PEGylation.

    • N-terminal vs. Cysteine PEGylation: If N-terminal PEGylation results in a loss of activity, consider introducing a cysteine residue at a different, less critical location on the protein surface via site-directed mutagenesis for thiol-specific PEGylation.

  • PEG Chain Length and Structure:

    • Shorter PEG Chains: While longer PEG chains provide a greater increase in hydrodynamic radius and half-life, they are also more likely to interfere with protein function. If you observe a loss of activity, try using a smaller PEG molecule.

    • Branched vs. Linear PEG: Branched PEGs can sometimes offer better shielding with less impact on activity compared to a linear PEG of the same molecular weight, as their structure can be more compact.

Frequently Asked Questions (FAQs)

Q1: Which site-specific PEGylation strategy is best for my protein?

A: The optimal strategy depends on the specific characteristics of your protein:

  • N-terminal PEGylation: This is often the first choice as it targets a unique site (the α-amino group) without the need for genetic engineering. It is particularly effective if the N-terminus is not involved in the protein's biological activity.

  • Cysteine-Specific PEGylation: This method offers high selectivity for a specific site, especially if a unique, accessible cysteine residue is present or can be introduced via site-directed mutagenesis. This is a good alternative if N-terminal modification is not feasible.

  • GlycoPEGylation: If your protein is glycosylated, this enzymatic approach offers excellent site-specificity by targeting the glycan structures. This method is advantageous as it modifies the protein at a site that is naturally designed for modification and is often distal to the protein's active sites.

Q2: How do I confirm that my PEGylation reaction was successful and site-specific?

A: A combination of analytical techniques is typically used to characterize the PEGylated product:

  • SDS-PAGE: This is a quick way to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate more slowly.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It can be used to separate the PEGylated protein from the unreacted protein and free PEG, and to assess the degree of aggregation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate different PEGylated species and isoforms, and to quantify the purity of the product.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the covalent attachment of the PEG chain by measuring the mass of the PEGylated protein. Peptide mapping (LC-MS/MS) after proteolytic digestion can be used to identify the exact site of PEGylation.

Q3: What are the critical parameters to consider when scaling up a PEGylation reaction?

A: Scaling up a PEGylation reaction requires careful control over several parameters to ensure consistency and reproducibility:

  • Mixing: Efficient and consistent mixing is crucial to ensure a homogeneous reaction mixture, especially as the volume increases.

  • Temperature Control: Maintain a consistent temperature throughout the reaction vessel.

  • pH Monitoring and Control: The pH of the reaction should be carefully monitored and controlled, as small shifts can affect the selectivity and efficiency of the reaction.

  • Reagent Addition: The rate and method of adding the PEG reagent can impact the reaction. A controlled, gradual addition may be beneficial in some cases to minimize local high concentrations of the reagent.

Data Presentation: Comparison of Site-Specific PEGylation Strategies

The following tables summarize key quantitative parameters for different site-specific PEGylation methods.

Table 1: Typical Reaction Conditions for Site-Specific PEGylation

ParameterN-terminal PEGylation (PEG-aldehyde)Cysteine-Specific PEGylation (PEG-maleimide)
Target Residue N-terminal α-amino groupCysteine sulfhydryl group
PEG Reagent mPEG-propionaldehydemPEG-maleimide
pH Range 5.0 - 7.06.5 - 7.5
PEG:Protein Molar Ratio 5:1 to 50:1 (optimization required)1.1:1 to 20:1 (optimization required)
Temperature 4°C to 25°C4°C to 25°C
Reaction Time 2 - 24 hours2 - 4 hours (or overnight at 4°C)
Reducing Agent Required (e.g., NaBH₃CN)Not required (unless reducing disulfide bonds)

Table 2: Expected Outcomes and Purity of Site-Specific PEGylation

OutcomeN-terminal PEGylationCysteine-Specific PEGylation
Typical Yield 45% - 85% (highly protein-dependent)> 90% (with optimized conditions)
Purity (after purification) > 95%> 98%
Major Byproducts Unreacted protein, di-PEGylated protein (if lysine residues react)Unreacted protein, protein dimers (disulfide-linked)
Selectivity High for N-terminus at controlled pHVery high for free cysteine

Experimental Protocols

Protocol 1: N-terminal Site-Specific PEGylation using PEG-Aldehyde

This protocol describes the reductive amination of a protein's N-terminus with mPEG-propionaldehyde.

  • Protein and Reagent Preparation: a. Prepare the protein solution at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 100 mM MES or phosphate buffer, pH 6.0). Ensure the buffer is free of primary amines (e.g., Tris). b. Prepare a stock solution of sodium cyanoborohydride (NaBH₃CN) at 1 M in water. c. Immediately before use, dissolve the mPEG-propionaldehyde in the reaction buffer to the desired concentration for the target PEG:protein molar ratio (e.g., 20-fold molar excess).

  • PEGylation Reaction: a. Add the dissolved mPEG-propionaldehyde to the protein solution. b. Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM. c. Gently mix the reaction and incubate at room temperature for 4 hours or at 4°C overnight.

  • Quenching the Reaction: a. To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. This will react with any excess PEG-aldehyde. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the PEGylated protein from unreacted PEG, protein, and other reaction components using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Cysteine-Specific PEGylation using PEG-Maleimide

This protocol details the conjugation of a PEG-maleimide to a free cysteine residue on a protein.

  • Protein and Reagent Preparation: a. If the target cysteine is in a disulfide bond, reduce the protein first with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove the DTT using a desalting column. b. Prepare the protein solution (1-5 mg/mL) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing 1 mM EDTA to prevent disulfide bond reformation). c. Immediately before use, prepare a stock solution of PEG-maleimide in the reaction buffer.

  • PEGylation Reaction: a. Add the PEG-maleimide solution to the protein solution to achieve the desired molar ratio (e.g., 5-fold molar excess). b. Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction: a. Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10 mM to react with any unreacted PEG-maleimide. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the PEGylated protein using SEC or IEX to remove unreacted components.

Protocol 3: GlycoPEGylation (Conceptual Overview)

GlycoPEGylation is an enzymatic process that involves two main steps:

  • Enzymatic Glycosylation: a. An engineered glycosyltransferase enzyme is used to attach a sugar molecule (e.g., GalNAc) to specific serine or threonine residues on the therapeutic protein. This step is highly specific due to the enzyme's substrate recognition.

  • Enzymatic PEGylation of the Glycan: a. A second enzyme, a sialyltransferase, is used to transfer a PEGylated sialic acid derivative from a donor substrate (e.g., CMP-sialic acid-PEG) to the newly attached sugar molecule on the protein.

This enzymatic cascade results in a homogeneously PEGylated protein at a defined glycosylation site.

Mandatory Visualizations

PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. PEGylation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization Protein Therapeutic Protein Reaction Conjugation (pH, Temp, Ratio) Protein->Reaction PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction Purify Purification (SEC / IEX) Reaction->Purify Crude Mixture Analysis Analysis (SDS-PAGE, MS, HPLC) Purify->Analysis Purified Conjugate Final_Product Homogeneous PEGylated Protein Analysis->Final_Product

Caption: General experimental workflow for site-specific protein PEGylation.

PEGylation_Troubleshooting Start Start Troubleshooting Problem Low PEGylation Yield? Start->Problem CheckReagents Check Reagent Activity (PEG, Reducing Agent) Problem->CheckReagents Yes Aggregation Protein Aggregation? Problem->Aggregation No CheckConditions Optimize Reaction Conditions (pH, Molar Ratio, Time) CheckReagents->CheckConditions CheckProtein Assess Protein (Concentration, Site Accessibility) CheckConditions->CheckProtein Solution Improved Yield CheckProtein->Solution CheckCrosslinking Verify Monofunctional PEG Aggregation->CheckCrosslinking Yes OptimizeBuffer Optimize Buffer Conditions (Add Stabilizers) CheckCrosslinking->OptimizeBuffer LowerConc Lower Protein Concentration OptimizeBuffer->LowerConc StableProduct Stable, Soluble Product LowerConc->StableProduct

Caption: A logical troubleshooting guide for common PEGylation issues.

Site_Selection_Strategy Start Choose PEGylation Strategy N_Term_Activity Is N-terminus critical for activity? Start->N_Term_Activity N_Term_PEG N-terminal PEGylation N_Term_Activity->N_Term_PEG No Glycosylated Is protein glycosylated? N_Term_Activity->Glycosylated Yes Free_Cys Free Cysteine available? Cys_PEG Cysteine-Specific PEGylation Free_Cys->Cys_PEG Yes Mutagenesis Site-Directed Mutagenesis to introduce Cysteine Free_Cys->Mutagenesis No Mutagenesis->Cys_PEG Glycosylated->Free_Cys No GlycoPEG GlycoPEGylation Glycosylated->GlycoPEG Yes

Caption: Decision tree for selecting a site-specific PEGylation strategy.

References

Technical Support Center: Removing Copper Catalysts from Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the removal of copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my click chemistry reaction?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product.[1]

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Chelation and Extraction: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction.[1][2]

  • Solid-Phase Scavenging: Employing solid-supported scavengers (resins) with chelating properties that selectively bind to copper, allowing for simple removal by filtration.[2] Examples include Chelex® 100 and SiliaMetS® Thiourea.

  • Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.

  • Dialysis: This method is particularly suitable for purifying biomolecules and other macromolecules, where the product is retained within a dialysis membrane while smaller copper ions and chelating agents are diffused out.

  • Filtration through a solid phase: Passing the reaction mixture through a pad of silica gel, neutral alumina, or Celite® can effectively remove copper salts.

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, gentle methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred. For small organic molecules soluble in organic solvents, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.

Q4: Can residual copper interfere with my downstream applications?

A4: Yes, residual copper can be highly problematic. Its toxicity can compromise cell-based assays and in vivo studies. Furthermore, copper ions can quench fluorescence, interfering with imaging and detection methods, and can catalyze unwanted side reactions in subsequent chemical transformations.

Q5: Is it possible to avoid copper removal altogether?

A5: Yes, by using copper-free click chemistry. This alternative utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thereby eliminating the issue of copper contamination and its associated cytotoxicity.

Troubleshooting Guides

Issue 1: My final product is still contaminated with copper after purification.

Possible Cause Solution
Incomplete Chelation Increase the molar excess of the chelating agent (e.g., EDTA) to ensure all copper ions are complexed. Ensure adequate mixing and incubation time.
Inefficient Extraction Perform multiple extractions with the aqueous chelating solution. Vigorously shake the separatory funnel to ensure thorough mixing of the aqueous and organic phases.
Saturated Scavenger Resin Increase the amount of scavenger resin used. Ensure the resin's binding capacity is sufficient for the amount of copper in the reaction.
Inefficient Precipitation Optimize precipitation conditions such as pH, temperature, and the amount of precipitating agent. Ensure complete precipitation before filtration.
Product-Copper Complexation If your product has chelating moieties, it might bind to copper. In such cases, a stronger chelating agent or a different removal method might be necessary.

Issue 2: I am experiencing low product yield after the copper removal step.

Possible Cause Solution
Product Adsorption to Solid Support Your product might be adsorbing to the silica, alumina, or chelating resin. Try eluting the solid support with a different solvent system to recover the product. Consider using a different type of solid support.
Product Co-precipitation The desired product might be co-precipitating with the copper salts. Adjust the precipitation conditions or choose an alternative removal method.
Product Loss During Aqueous Extraction If your product has some water solubility, it may be lost in the aqueous washes. Minimize the number of washes or back-extract the aqueous layers with an organic solvent to recover the product.
Product Degradation Some products may be sensitive to the pH changes or reagents used during copper removal. Ensure the chosen method is compatible with your product's stability.

Issue 3: The scavenger resin is not effectively removing the copper catalyst.

Possible Cause Solution
Insufficient Amount of Scavenger Increase the equivalents of the scavenger resin relative to the copper catalyst. A typical starting point is 4-8 molar equivalents.
Poor Mixing Ensure vigorous stirring or shaking to maintain a good suspension of the resin in the reaction mixture, maximizing the surface area for binding.
Inappropriate Solvent The solvent may be hindering the interaction between the copper ions and the resin. Consult the manufacturer's guidelines for solvent compatibility.
Incorrect Resin Choice Different scavenger resins have varying affinities for copper. If one type is ineffective, consider trying another with a different functional group (e.g., SiliaMetS® Cysteine or Imidazole).

Data Presentation: Comparison of Copper Removal Methods

The following table summarizes the reported efficiencies of various copper removal techniques. It is important to note that the efficiency can be highly dependent on the specific reaction conditions, the nature of the product, and the initial copper concentration.

Method Reported Efficiency Advantages Disadvantages Best Suited For
Chelation (EDTA) & Extraction Can reduce copper to < 20 ppm.Simple, inexpensive, and widely applicable.Requires multiple extractions; may not be suitable for water-soluble products.Small organic molecules soluble in organic solvents.
Solid-Phase Scavengers (e.g., SiliaMetS® Thiourea) 83-99% removal.High efficiency and selectivity; simple filtration workup.Can be expensive; potential for non-specific product binding.A wide range of products where very low residual copper is required.
Chelating Resins (e.g., Chelex® 100) >95% removal. Reduction to 22.6% of original concentration has been reported.High selectivity for divalent metal ions.Can be expensive; may bind to biomolecules.Reactions requiring very low final copper concentrations.
Precipitation (e.g., with Na₂S) Can achieve >99% removal under optimal conditions.Cost-effective and scalable.Product may co-precipitate; requires careful optimization.Products that are solids and insoluble in the precipitation medium.
Dialysis (with EDTA) >99% removal.Very gentle; preserves the integrity of sensitive biomolecules.Time-consuming; only suitable for macromolecules.Proteins, nucleic acids, and other large polymers.
Filtration (Silica/Alumina) 70-90% removal.Quick and easy for removing bulk copper salts.May not achieve very low copper levels; potential for product adsorption.Crude purification of non-polar to moderately polar organic molecules.

Experimental Protocols

Protocol 1: Copper Removal by Chelation and Liquid-Liquid Extraction

This protocol describes the removal of copper using an aqueous solution of ethylenediaminetetraacetic acid (EDTA).

  • Reaction Quenching: Once the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.1-0.5 M aqueous solution of EDTA (disodium salt).

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the EDTA complexes with the copper.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the extraction with a fresh portion of the EDTA solution. Continue this process until the aqueous layer is no longer colored.

  • Final Washes: Wash the organic layer with water and then with brine to remove any residual EDTA and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Removal using a Solid-Phase Scavenger (Batch Mode)

This protocol provides a general procedure for using a scavenger resin like SiliaMetS® Thiourea.

  • Resin Selection: Choose an appropriate scavenger resin based on the nature of your product and solvent system.

  • Addition of Scavenger: After the click reaction is complete, add the solid scavenger resin directly to the reaction mixture. A general guideline is to use 4-8 molar equivalents of the scavenger relative to the initial amount of copper catalyst.

  • Stirring: Stir the suspension at room temperature. The scavenging is often rapid, but a stirring time of 1-3 hours is recommended to ensure complete removal.

  • Filtration: Remove the resin by filtration through a sintered glass funnel or a plug of cotton.

  • Washing: Wash the collected resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Copper Removal by Dialysis for Biomolecules

This protocol is designed for the purification of macromolecules like proteins and nucleic acids.

  • Sample Preparation: Transfer the completed click reaction mixture into appropriate dialysis tubing with a molecular weight cut-off (MWCO) that is significantly smaller than your product.

  • Dialysis Buffer: Prepare a dialysis buffer (e.g., phosphate-buffered saline, PBS) containing 1-10 mM EDTA. The volume of the dialysis buffer should be at least 100 times the volume of the sample.

  • First Dialysis: Place the sealed dialysis tubing in the dialysis buffer and stir gently at 4°C for 2-4 hours.

  • Buffer Change: Discard the buffer and replace it with a fresh EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.

  • Final Dialysis: Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified biomolecule, free of copper and EDTA.

Visualizations

experimental_workflow_chelation start Completed Click Reaction Mixture dilute Dilute with Organic Solvent start->dilute transfer Transfer to Separatory Funnel dilute->transfer add_edta Add Aqueous EDTA Solution transfer->add_edta shake Shake Vigorously add_edta->shake separate Separate Layers shake->separate repeat_ext Repeat Extraction (if necessary) separate->repeat_ext repeat_ext->add_edta Aqueous layer is colored wash Wash with Water and Brine repeat_ext->wash Aqueous layer is colorless dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Workflow for copper removal by chelation and extraction.

troubleshooting_logic_low_yield start Low Product Yield After Copper Removal cause1 Product Adsorption to Solid Support? start->cause1 cause2 Product Co-precipitation? start->cause2 cause3 Product Loss in Aqueous Wash? start->cause3 solution1 Elute support with different solvent or change support type cause1->solution1 Yes solution2 Optimize precipitation conditions or change removal method cause2->solution2 Yes solution3 Minimize washes or back-extract aqueous layers cause3->solution3 Yes

Troubleshooting low product yield during copper removal.

method_selection_pathway start Start: Select Copper Removal Method product_type What is your product type? start->product_type small_molecule Small Organic Molecule product_type->small_molecule Small Molecule biomolecule Biomolecule/ Macromolecule product_type->biomolecule Biomolecule solubility Is it soluble in organic solvents? small_molecule->solubility dialysis Dialysis with EDTA biomolecule->dialysis biocompatible_scavenger Biocompatible Scavenger Resin biomolecule->biocompatible_scavenger chelation Chelation & Extraction solubility->chelation Yes scavenger Solid-Phase Scavenger solubility->scavenger Yes precipitation Precipitation solubility->precipitation Check Insolubility in Precip. Medium

Decision pathway for selecting a copper removal method.

References

Azido-PEG8-Azide storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the proper storage, handling, and troubleshooting for Azido-PEG8-Azide to ensure its stability and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and prevent degradation of this compound, it should be stored at -20°C.[1][2][3][4][5] For optimal preservation, particularly for solid forms, it is also recommended to store the compound under an inert atmosphere and to protect it from moisture, as PEG compounds can be hygroscopic.

Q2: What is the typical shelf-life of this compound?

When stored under the recommended conditions, this compound is generally stable for at least two years from the date of manufacture. However, it is always best to refer to the certificate of analysis provided by the supplier for the specific expiration date of your lot.

Q3: My this compound appears tacky and is difficult to handle. What could be the cause?

The polyethylene glycol (PEG) component of this compound is hygroscopic, meaning it can absorb moisture from the atmosphere. If the compound has become tacky, it is likely due to exposure to humidity. To prevent this, always allow the container to warm to room temperature before opening to avoid condensation, and minimize its exposure to air. Storing under an inert gas like argon or nitrogen can also help.

Q4: Are there any chemical incompatibilities I should be aware of when working with this compound?

Yes, azides are a reactive functional group with several critical incompatibilities. To prevent degradation and hazardous situations, you must avoid:

  • Acids: Contact with strong acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.

  • Metals: Azides can react with heavy metals such as copper, lead, zinc, silver, or brass to form highly shock-sensitive and explosive metal azides. This includes avoiding the use of metal spatulas for handling the solid compound.

  • Strong oxidizing or reducing agents: These can lead to vigorous and potentially hazardous reactions.

  • Halogenated solvents: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react with azides to form explosive organic azides.

Q5: In which solvents can I dissolve this compound?

This compound is soluble in water and common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).

Storage Conditions Summary

For easy reference, the recommended storage and handling conditions for this compound are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CTo ensure long-term chemical stability and prevent thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent exposure to moisture and atmospheric contaminants.
Moisture Keep container tightly sealed and avoid exposure to humidity. Allow to warm to room temperature before opening.PEG compounds are hygroscopic and can absorb water, leading to tackiness.
Light Store in the dark or in an amber vial.To prevent potential light-induced degradation.
Handling Equipment Use plastic or ceramic spatulas. Avoid contact with metal surfaces.To prevent the formation of explosive heavy metal azides.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Compound is difficult to weigh and handle (tacky) Absorption of moisture due to the hygroscopic nature of the PEG chain.Ensure the container is warmed to room temperature before opening. Handle quickly in a dry environment or a glovebox. Store the compound under an inert atmosphere and ensure the container is tightly sealed after use.
Inconsistent or failed "Click" reaction results Degradation of the azide functional group.Verify the storage conditions have been appropriate. If degradation is suspected, use a fresh vial of the reagent. Ensure that incompatible chemicals (e.g., reducing agents not part of the reaction protocol) have not been introduced.
Precipitation observed in the reaction mixture Poor solubility or reaction with incompatible buffer components.Confirm the solubility of this compound in the chosen solvent system. Ensure that the buffer does not contain any components that could react with the azide groups.
Safety incident (e.g., unexpected gas evolution) Contamination with an incompatible substance, such as an acid or metal.Immediately cease the experiment and follow laboratory safety protocols. Neutralize any acidic conditions if safe to do so. Review the experimental protocol to identify any potential sources of contamination. Dispose of the materials as hazardous waste.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Acclimatization: Remove the vial of this compound from the -20°C freezer and allow it to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture inside the vial.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a non-metal (ceramic or plastic) spatula and transfer it to a clean, dry vial.

  • Dissolution: Add the appropriate volume of a suitable dry solvent (e.g., DMSO, DMF, or water) to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C. For short-term storage (a few days), refrigeration may be acceptable, but freezing is recommended for longer periods.

Visual Guides

Below is a workflow diagram illustrating the key decision points for the safe handling and storage of this compound to prevent degradation and ensure experimental success.

G This compound: Safe Handling and Storage Workflow cluster_storage Receiving and Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting cluster_safety Safety Checks receive Receive Compound check_coa Check Certificate of Analysis receive->check_coa store Store at -20°C under inert atmosphere check_coa->store warm_up Warm to Room Temp Before Opening store->warm_up weigh Weigh with Non-Metal Spatula warm_up->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve tacky Compound Tacky? weigh->tacky reaction Perform Reaction dissolve->reaction reaction->store Store Unused Reagent check_compat Check for Incompatibilities (Acids, Metals, Halogens) reaction->check_compat check_moisture Review Moisture Prevention (Warming, Inert Gas) tacky->check_moisture Yes

Caption: Workflow for proper storage and handling of this compound.

This diagram outlines the critical steps from receiving the compound to its use in experiments, including key safety and troubleshooting checks to prevent degradation.

References

Validation & Comparative

Beyond the PEG Paradigm: A Comparative Guide to Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. While polyethylene glycol (PEG) linkers, such as Azido-PEG8-Azide, have been a mainstay, a growing body of evidence highlights the profound impact of linker composition on PROTAC efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of prevalent alternatives to traditional PEG linkers, supported by experimental data, to empower the rational design of next-generation protein degraders.

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is far more than a passive spacer; its length, rigidity, and chemical makeup are instrumental in orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2][3] An ideal linker facilitates optimal spatial orientation of the POI and E3 ligase, while also imparting favorable drug-like properties such as solubility and cell permeability.[4][5]

The Repertoire of PROTAC Linkers: A Structural Overview

PROTAC linkers can be broadly classified into two main categories: flexible and rigid. The choice between these architectures can dramatically influence the conformational dynamics and, consequently, the biological activity of the PROTAC.

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI Binds to E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Recruits

Figure 1: General structure of a PROTAC molecule and its interaction with the target protein and E3 ligase.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers, primarily composed of alkyl or PEG chains, have been extensively used in early-stage PROTAC development due to their synthetic tractability and the ease with which their length can be modified.

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.

  • PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers. However, PEG linkers may exhibit reduced metabolic stability in vivo compared to alkyl-based linkers.

Rigid Linkers: Constraining Conformational Freedom for Enhanced Performance

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.

  • Cycloalkane-Based Linkers: Structures such as piperazine and piperidine introduce rigidity while also potentially improving water solubility and metabolic stability.

  • Aromatic-Based Linkers: Phenyl rings provide planarity and rigidity. The delocalized π-electrons can enhance linker stability and contribute to non-covalent interactions, such as π-π stacking, which may help stabilize the ternary complex.

  • "Clickable" Linkers (Triazoles): The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for PROTAC synthesis. This reaction forms a stable triazole ring, which acts as a rigid and metabolically robust linker component.

Linker_Types cluster_Linkers PROTAC Linker Alternatives Flexible Flexible Linkers Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Rigid Rigid Linkers Cycloalkane Cycloalkanes (Piperazine, Piperidine) Rigid->Cycloalkane Aromatic Aromatic Rings (Phenyl) Rigid->Aromatic Triazole Triazoles (from Click Chemistry) Rigid->Triazole

Figure 2: Classification of common PROTAC linker types.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically assessed by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved. The following tables summarize experimental data comparing the performance of different linker types.

Table 1: Impact of Linker Length and Type on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

Table 4: Comparison of Alkyl vs. PEG Linkers for Cereblon (CRBN) Degradation

Linker TypeLinkerDegradation of CRBN in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the general steps for determining the DC50 and Dmax of a PROTAC using Western blotting.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in culture medium. A typical concentration range is from 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO).

  • Treat the cells with the different concentrations of the PROTAC or vehicle and incubate for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

4. Data Analysis:

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

  • Quantify the band intensities using image analysis software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of remaining target protein for each PROTAC concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment with PROTAC Series Start->Cell_Culture Cell_Lysis Cell Lysis & Protein Quantification (BCA) Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Band Quantification) Detection->Analysis DC50_Dmax Calculate DC50 & Dmax Analysis->DC50_Dmax End End DC50_Dmax->End

Figure 3: Experimental workflow for determining DC50 and Dmax via Western Blot.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.

1. Preparation of the PAMPA Plate:

  • Prepare a lipid solution (e.g., lecithin in dodecane) that mimics a biological membrane.

  • Coat the filter of a donor plate with the lipid solution.

2. Assay Procedure:

  • Add buffer to the wells of an acceptor plate.

  • Prepare solutions of the test PROTACs and controls at a known concentration in buffer.

  • Add the PROTAC solutions to the donor plate wells.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate for a defined period (e.g., 5-18 hours) at room temperature.

3. Sample Analysis and Permeability Calculation:

  • After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (A * t)

    where:

    • [drug]acceptor is the concentration of the drug in the acceptor well.

    • [drug]equilibrium is the concentration at equilibrium.

    • V_A is the volume of the acceptor well.

    • A is the area of the membrane.

    • t is the incubation time.

Conclusion

The judicious selection of a linker is paramount in the development of potent and effective PROTACs. While flexible alkyl and PEG linkers offer synthetic convenience, the exploration of rigid and "clickable" linkers is a promising strategy to enhance degradation potency, selectivity, and overall drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, underscoring the necessity for empirical testing of a diverse range of linker architectures. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate the complexities of linker design and accelerate the discovery of novel protein degraders.

References

Characterization of Azido-PEG8-Azide Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Azido-PEG8-Azide, a homobifunctional PEG linker crucial for the development of advanced bioconjugates and drug delivery systems. We present a comparative analysis of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, supported by experimental data and detailed protocols. Furthermore, we explore Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful complementary technique for unambiguous structural elucidation.

Comparison of Analytical Techniques

The characterization of PEGylated molecules like this compound requires precise and robust analytical methods to confirm molecular weight, assess purity, and verify the integrity of the terminal azide functional groups. Mass spectrometry is a primary tool for this purpose, with ESI-MS and MALDI-TOF MS being the most common techniques. Each method offers distinct advantages and is often used in a complementary fashion to provide a comprehensive analytical profile.

FeatureElectrospray Ionization Mass Spectrometry (ESI-MS)Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Soft ionization of molecules in solution to form multiply charged ions.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.Measures the magnetic properties of atomic nuclei to provide detailed structural information.
Information Provided Precise molecular weight of the parent molecule and its conjugates, detection of impurities.Average molecular weight distribution, confirmation of repeating units, and end-group analysis.Unambiguous structural confirmation, quantification of functional group incorporation, and purity assessment.
Advantages - High resolution and mass accuracy.- Easily coupled with liquid chromatography (LC-MS) for separation of complex mixtures.- Suitable for a wide range of polar and non-polar molecules.- High sensitivity and tolerance to buffers and salts.- Simple sample preparation.- Primarily produces singly charged ions, simplifying spectral interpretation.- Non-destructive.- Provides detailed structural insights and connectivity.- Quantitative.
Disadvantages - Can be sensitive to sample purity and buffer components.- Formation of multiple charge states can complicate spectral interpretation for polydisperse samples.- Potential for fragmentation of labile functional groups, such as azides.- Lower resolution compared to ESI-MS.- Co-crystallization can be challenging for some molecules.- Lower sensitivity compared to mass spectrometry.- Can be complex for large, heterogeneous molecules.- Requires higher sample concentrations.
Typical Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[M+H]⁺, [M+Na]⁺, [M+K]⁺Not applicable

Mass Spectrometry Data for Azido-PEG-Azide

While a specific mass spectrum for this compound is not publicly available, data from a close structural analog, a longer-chain N₃-PEG₂₃-N₃, provides valuable insight into the expected ESI-MS results. The mass spectrum of this compound reveals a distribution of peaks corresponding to the different PEG chain lengths present in the sample. The primary ions observed are the sodium adducts ([M+Na]⁺).

Expected Mass Spectrometry Results for this compound (C₁₈H₃₆N₆O₈, MW: 464.5 g/mol )

Ionization TechniqueExpected Ionm/zNotes
ESI-MS[M+H]⁺465.5
[M+Na]⁺487.5Often the most abundant ion for PEG compounds.
[M+K]⁺503.6
MALDI-TOF MS[M+H]⁺465.5
[M+Na]⁺487.5
[M+K]⁺503.6
[M-N₂]⁺436.5Potential fragment due to the labile nature of the azide group.

Experimental Protocols

Protocol 1: ESI-MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific instrumentation.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to a final concentration of 1-10 µM.

    • For direct infusion, use a syringe pump to introduce the sample into the ESI source at a flow rate of 5-10 µL/min.

    • For LC-MS analysis, use a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Cone Voltage: 20 - 40 V (can be optimized to minimize in-source fragmentation)

    • Mass Range: m/z 100 - 1000

  • Data Analysis:

    • Identify the peaks corresponding to the expected protonated and sodiated adducts of this compound.

    • The presence of a peak at the expected m/z confirms the molecular weight of the compound.

Protocol 2: MALDI-TOF MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and matrices.

  • Sample and Matrix Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Analyte Solution: Dissolve this compound in a suitable solvent to a concentration of approximately 1 mg/mL.

    • Cationizing Agent (Optional): A solution of sodium trifluoroacetate (NaTFA) can be added to promote the formation of sodium adducts.

  • Sample Spotting:

    • Mix the analyte solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometer Settings (Positive Ion Reflector Mode):

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize fragmentation of the azide groups.

    • Mass Range: m/z 100 - 1000

  • Data Analysis:

    • Identify the peaks corresponding to the expected protonated and sodiated adducts.

    • Look for potential fragment ions resulting from the loss of N₂ (28 Da).

Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • PEG Backbone: A characteristic broad multiplet should be observed around 3.65 ppm, corresponding to the ethylene glycol repeating units (-O-CH₂-CH₂-O-).

    • Azide-Adjacent Methylene Group: A triplet is expected around 3.4 ppm, corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃). The integration of this peak relative to the main PEG backbone signal can be used to confirm the degree of functionalization.

Mandatory Visualizations

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Primary Analysis: Mass Spectrometry cluster_2 Complementary Analysis cluster_3 Data Interpretation & Confirmation Sample This compound ESI_MS ESI-MS Sample->ESI_MS MALDI_TOF MALDI-TOF MS Sample->MALDI_TOF NMR ¹H NMR Spectroscopy Sample->NMR MW_Confirm Molecular Weight Confirmation ESI_MS->MW_Confirm Precise Mass Purity Purity Assessment ESI_MS->Purity MALDI_TOF->MW_Confirm Average Mass MALDI_TOF->Purity NMR->Purity Structure_Confirm Structural Confirmation NMR->Structure_Confirm Connectivity MW_Confirm->Structure_Confirm Purity->Structure_Confirm

Caption: Experimental workflow for the characterization of this compound.

Copper-Catalyzed Click Chemistry cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Azide_PEG This compound Triazole Stable Triazole Linkage Azide_PEG->Triazole Alkyne Alkyne-functionalized Molecule Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) Catalyst->Triazole catalysis

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.

A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) conjugation to proteins is a critical aspect of biopharmaceutical development. The degree of PEGylation directly impacts a drug's pharmacokinetic profile, efficacy, and immunogenicity. This guide provides an objective comparison of the leading analytical techniques for quantifying protein PEGylation, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for quantifying protein PEGylation depends on several factors, including the specific information required (e.g., average degree of PEGylation, identification of PEGylation sites, heterogeneity), the nature of the protein and PEG, and the available instrumentation. The following table summarizes the key quantitative performance characteristics of the most common techniques.

Technique Principle Information Provided Sensitivity (LOD/LOQ) Precision (%RSD) Strengths Limitations
SEC-MALS Separates molecules based on hydrodynamic radius, with MALS detecting scattered light to determine absolute molar mass.Average molar mass of the conjugate, degree of PEGylation, presence of aggregates.µg rangeTypically < 5%Absolute measurement without the need for standards, good for aggregate analysis.Limited resolution for complex mixtures, may not separate species with similar hydrodynamic radii.
LC-MS/MS Separates PEGylated species by liquid chromatography followed by mass spectrometry for identification and quantification.Degree of PEGylation, identification of PEGylation sites, quantification in complex matrices.0.05 µg/mL[1]Typically < 15%High sensitivity and selectivity, provides detailed structural information.Complex data analysis, potential for ion suppression, requires specialized instrumentation.
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms to quantify the ratio of PEG to protein.Average degree of PEGylation.~10 µg/mL[2]Typically < 5%Non-destructive, provides absolute quantification without a standard curve for the conjugate.Lower sensitivity compared to MS and ELISA, requires high sample concentration and purity.
ELISA Utilizes antibodies specific to PEG or the protein to quantify the PEGylated conjugate.Concentration of PEGylated protein.0.03 - 1.9 ng/mL[3]Intra-assay: 3.4-4.2%[4][5]High sensitivity and throughput, suitable for routine analysis in biological matrices.Indirect measurement, may be subject to matrix effects, antibody availability and specificity can be a challenge.

Experimental Workflows and Methodologies

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are the generalized workflows and methodologies for the key analytical techniques discussed.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass and degree of conjugation of PEGylated proteins.

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Filter Filter Sample->Filter Filtration (0.22 µm) Buffer Mobile Phase Preparation HPLC HPLC System Filter->HPLC Injection SEC_Column SEC Column HPLC->SEC_Column Separation Detectors UV, MALS, RI Detectors SEC_Column->Detectors Detection Data_Acquisition Data Acquisition Software Detectors->Data_Acquisition Signal Processing Analysis_Software ASTRA Software Analysis Data_Acquisition->Analysis_Software Molar_Mass Molar Mass Determination Analysis_Software->Molar_Mass DoP Degree of PEGylation Calculation Molar_Mass->DoP LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction Digest Optional: Enzymatic Digestion Extraction->Digest LC LC Separation (e.g., RP-HPLC) Digest->LC Injection MS Mass Spectrometer (e.g., Q-TOF) LC->MS Ionization Fragmentation In-source CID / MS/MS MS->Fragmentation Data_Acquisition Data Acquisition Fragmentation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification Site_ID PEGylation Site Identification Quantification->Site_ID NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Lyophilized PEGylated Protein Dissolve Dissolve in D₂O Sample->Dissolve Add_Standard Add Internal Standard (e.g., DMSO) Dissolve->Add_Standard NMR_Tube Transfer to NMR Tube Add_Standard->NMR_Tube NMR_Spectrometer Acquire ¹H NMR Spectrum NMR_Tube->NMR_Spectrometer Process_Spectrum Process Spectrum (FT, Phasing, Baseline) NMR_Spectrometer->Process_Spectrum Integrate_Signals Integrate PEG and Protein Signals Process_Spectrum->Integrate_Signals Calculate_DoP Calculate Degree of PEGylation Integrate_Signals->Calculate_DoP ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Readout and Analysis Prepare_Reagents Prepare Buffers, Standards, and Samples Coat_Plate Coat Plate with Anti-PEG Antibody Prepare_Reagents->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Add_Samples Add Standards and Samples Block_Plate->Add_Samples Add_Conjugate Add Biotinylated PEGylated Protein Add_Samples->Add_Conjugate Incubate_Wash1 Incubate and Wash Add_Conjugate->Incubate_Wash1 Add_HRP Add Streptavidin-HRP Incubate_Wash1->Add_HRP Incubate_Wash2 Incubate and Wash Add_HRP->Incubate_Wash2 Add_Substrate Add TMB Substrate Incubate_Wash2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate Sample Concentration Generate_Curve->Calculate_Conc

References

Efficacy of Azido-PEG8-Azide in vivo vs. in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Azido-PEG8-Azide in In Vivo vs. In Vitro Experiments

Introduction to this compound

This compound is a homo-bifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. It consists of a central polyethylene glycol (PEG) chain with eight repeating ethylene glycol units, flanked by an azide group (-N3) at each end. The PEG component imparts desirable properties such as water solubility, biocompatibility, and reduced immunogenicity to the molecules it links.[1][2] The terminal azide groups are key for "click chemistry," a set of rapid, specific, and high-yield chemical reactions that allow for the efficient covalent linking of molecules in complex biological environments.[3][4] Specifically, the azide groups can react with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[5] This guide provides a comparative analysis of the efficacy of this compound in controlled in vitro settings versus complex in vivo biological systems.

Data Presentation: A Comparative Overview

The following tables summarize the key considerations and performance metrics of this compound in in vitro and in vivo applications.

Table 1: General Properties and Performance of this compound

PropertyIn Vitro Performance ConsiderationsIn Vivo Performance Considerations
Solubility Highly soluble in aqueous buffers, facilitating reaction setup.Excellent water solubility contributes to the bioavailability of the conjugated molecule.
Biocompatibility Generally not a concern in acellular experiments. Low cytotoxicity in cell-based assays.The PEG component is known for its low toxicity and non-immunogenic nature, making it suitable for in vivo use. However, repeated administration can lead to the formation of anti-PEG antibodies.
Reaction Efficiency Click chemistry reactions with azides are highly efficient, often proceeding to near-quantitative yields with high specificity.Reaction efficiency can be influenced by the biological environment, including pH, temperature, and the presence of competing molecules. SPAAC is generally preferred for live-cell and in vivo labeling due to the toxicity of copper catalysts used in CuAAC.
Stability The azide groups are generally stable in common buffers used for bioconjugation.The stability of the azide group can be a concern. Azides can be reduced by endogenous reducing agents like thiols (e.g., glutathione). Studies on sodium azide have shown it can be oxidized by oxyhemoglobin.
Pharmacokinetics Not applicable.The PEG8 linker can influence the pharmacokinetic profile of the conjugated molecule, though to a lesser extent than longer PEG chains. It can slightly increase hydrodynamic volume, potentially leading to altered clearance rates.

Table 2: Comparison with Alternative Linkers

Linker TypeAdvantagesDisadvantages
This compound (Homo-bifunctional) Symmetrical structure is ideal for crosslinking two identical or different molecules. The PEG spacer enhances solubility and reduces steric hindrance.Can lead to polymerization if used with a molecule that has multiple reactive sites.
Longer PEG Linkers (e.g., PEG12, PEG24) Provide a longer spacer arm, which can be beneficial for reducing steric hindrance in bulky conjugates. Can significantly increase the half-life of the conjugated molecule in vivo.May decrease the biological activity of the conjugated molecule. Increased potential for immunogenicity with higher molecular weight PEGs.
Heterobifunctional PEG Linkers (e.g., Azido-PEG-NHS Ester) Allows for the sequential and controlled conjugation of two different molecules.The synthesis is more complex. The reactivity of the different functional groups needs to be carefully considered.
Cleavable Linkers (e.g., Disulfide-based) The linkage can be broken under specific physiological conditions (e.g., in the reducing environment of the cell cytoplasm), allowing for the release of a payload.Can be prematurely cleaved in the bloodstream, leading to off-target effects.
Non-PEG Linkers (e.g., Alkyl Chains) Can be more rigid, which may be advantageous in applications where a specific distance between the conjugated molecules is required.Often have lower water solubility and may be more prone to non-specific binding.

Experimental Protocols

In Vitro Protein-Protein Conjugation using this compound

Objective: To crosslink two proteins, Protein A (containing a DBCO group) and Protein B (containing a DBCO group), using this compound via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Materials:

  • DBCO-functionalized Protein A

  • DBCO-functionalized Protein B

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Dissolve DBCO-functionalized Protein A and DBCO-functionalized Protein B in PBS to a final concentration of 1 mg/mL each.

  • Add a 10-fold molar excess of this compound to the protein mixture.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Purify the resulting conjugate from excess linker and unreacted proteins using a size-exclusion chromatography column.

  • Analyze the fractions by SDS-PAGE to confirm the formation of the crosslinked protein complex.

In Vivo Pharmacokinetic Study of a PEGylated Peptide

Objective: To evaluate how conjugation with a PEG8 linker affects the circulation half-life of a therapeutic peptide.

Animal Model: Male Sprague-Dawley rats (n=3 per group).

Materials:

  • Peptide-alkyne (the therapeutic peptide with an alkyne modification)

  • Azido-PEG8-NHS ester (for creating a PEGylated peptide for comparison)

  • Saline solution (vehicle)

  • Blood collection supplies

  • LC-MS/MS for peptide quantification

Procedure:

  • Synthesize the PEGylated peptide by reacting Peptide-alkyne with Azido-PEG8-NHS ester. Purify the conjugate.

  • Administer a single intravenous (IV) bolus dose of the native peptide or the PEGylated peptide (e.g., 5 mg/kg) to the rats.

  • Collect blood samples from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Process the blood samples to isolate the plasma.

  • Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including half-life (t1/2) and area under the curve (AUC), for both the native and PEGylated peptides.

  • Compare the pharmacokinetic profiles to determine the effect of the PEG8 linker.

Visualizations

experimental_workflow cluster_invitro In Vitro Conjugation protein_a Protein A (with Alkyne) reaction Click Reaction (CuAAC or SPAAC) protein_a->reaction protein_b Protein B (with Alkyne) protein_b->reaction linker This compound linker->reaction conjugate Protein A-PEG8-Protein B Conjugate reaction->conjugate purification Purification (SEC) conjugate->purification analysis Analysis (SDS-PAGE) purification->analysis

Caption: Workflow for in vitro protein conjugation using this compound.

signaling_pathway cluster_drug_delivery Targeted Drug Delivery adc Antibody-Drug Conjugate (ADC with PEG8 linker) receptor Tumor Cell Receptor adc->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release apoptosis Apoptosis drug_release->apoptosis

Caption: A targeted drug delivery pathway involving a PEGylated antibody-drug conjugate.

Conclusion

This compound is a versatile and effective linker for a wide range of bioconjugation applications. In vitro, its high solubility and the efficiency of click chemistry make it a reliable tool for creating well-defined conjugates. The primary considerations are choosing the appropriate click chemistry reaction (CuAAC or SPAAC) and ensuring the purity of the final product.

In vivo, the benefits of the PEG component become more prominent, offering improved biocompatibility and potentially altered pharmacokinetics. However, the in vivo environment also introduces more complexity, including the potential for the azide groups to be degraded and the possibility of an immune response to the PEG linker with repeated administration. The choice of this compound for in vivo applications should be made with a clear understanding of these factors and may require empirical testing to determine its suitability for a specific application. In many cases, especially for live-cell or whole-organism studies, SPAAC is the preferred conjugation method due to the inherent toxicity of the copper catalyst used in CuAAC.

References

Navigating the Nanoscale: A Comparative Guide to Linear and Branched PEG Linkers for Nanoparticle Coating

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between linear and branched polyethylene glycol (PEG) linkers for nanoparticle coating is a critical decision that significantly influences therapeutic efficacy. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation nanomedicines.

The architecture of a PEG linker dictates the physicochemical properties and in vivo fate of a nanoparticle. While linear PEG has been the traditional choice, emerging evidence suggests that branched PEG may offer distinct advantages in stability, biocompatibility, and tissue penetration. This guide delves into a head-to-head comparison of these two PEG architectures across key performance metrics.

Performance at a Glance: Linear vs. Branched PEG

Performance MetricLinear PEGBranched PEGKey Findings
Nanoparticle Stability in Serum StableMore StableBoth linear and branched PEG coatings enhance nanoparticle stability in serum compared to uncoated nanoparticles. However, branched PEG demonstrates a more significant reduction in protein adsorption, suggesting superior long-term stability.[1][2][3]
Protein Adsorption ReducedSignificantly ReducedNanoparticles coated with branched PEG exhibit a more substantial decrease in protein adsorption from fetal bovine serum. This is attributed to the increased steric hindrance provided by the branched structure.[1][2]
Cellular Uptake Similar to BranchedSimilar to LinearIn studies using HEK-293T and A549 cell lines, both linear and branched PEG-coated nanoparticles showed comparable cellular uptake, indicating that the PEG architecture may not be a dominant factor in cellular internalization for these cell types.
Diffusion in Extracellular Matrix (ECM) Less Hindered than UncoatedMore Rapid DiffusionBranched PEG-coated nanoparticles exhibit a significantly larger diffusion coefficient and move more rapidly through a Matrigel ECM model compared to those with linear PEG coatings.
Diffusion in Mucus More Rapid (Lower MW)Less Hindered (Higher MW)In cystic fibrosis mucus, nanoparticles with lower molecular weight linear PEG (2 and 5 kDa) showed the largest fraction of rapidly diffusing particles. However, branched PEG (10 kDa) demonstrated less hindered mobility compared to linear PEG of the same molecular weight.
Drug Loading & Release Potentially Higher LoadingPotentially Lower LoadingDirect comparative studies on drug loading and release are limited. However, the denser conformation of branched PEG may create greater steric hindrance, potentially impacting drug loading capacity. The release kinetics are likely influenced by the PEG layer's swelling and its interaction with the drug (hydrophilic vs. hydrophobic).

Visualizing the Difference: PEG Architectures on the Nanoparticle Surface

The structural arrangement of linear and branched PEG linkers on a nanoparticle surface is fundamentally different, leading to distinct physicochemical properties.

Linear vs. Branched PEG on a Nanoparticle Surface cluster_linear Linear PEG cluster_branched Branched PEG NP_L Nanoparticle L1 PEG NP_L->L1 L2 PEG NP_L->L2 L3 PEG NP_L->L3 L4 PEG NP_L->L4 L5 PEG NP_L->L5 NP_B Nanoparticle B1_core NP_B->B1_core B2_core NP_B->B2_core B3_core NP_B->B3_core B4_core NP_B->B4_core B5_core NP_B->B5_core B1a B1a B1_core->B1a PEG B1b B1b B1_core->B1b PEG B2a B2a B2_core->B2a PEG B2b B2b B2_core->B2b PEG B3a B3a B3_core->B3a PEG B3b B3b B3_core->B3b PEG B4a B4a B4_core->B4a PEG B4b B4b B4_core->B4b PEG B5a B5a B5_core->B5a PEG B5b B5b B5_core->B5b PEG

Caption: Structural representation of linear vs. branched PEG on a nanoparticle.

Experimental Deep Dive: Methodologies for Comparative Analysis

Reproducibility and standardization are paramount in nanoparticle research. The following protocols outline the key experiments used to compare linear and branched PEG-coated nanoparticles.

Nanoparticle PEGylation

A common method for attaching PEG linkers to nanoparticles involves carbodiimide chemistry. Carboxylated polystyrene nanoparticles are activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer). Subsequently, amine-terminated linear or branched PEG is added to the activated nanoparticle suspension and allowed to react, forming a stable amide bond. The resulting PEGylated nanoparticles are then purified to remove unreacted reagents.

Nanoparticle Stability in Serum

To assess stability, PEGylated nanoparticles are incubated in fetal bovine serum (FBS) at 37°C. The change in nanoparticle size is monitored over a 24-hour period using Dynamic Light Scattering (DLS). A significant increase in size indicates aggregation and instability.

Protein Adsorption Assay

Following incubation in FBS, the amount of protein adsorbed onto the nanoparticle surface can be quantified. Nanoparticles are separated from the serum by centrifugation, and the protein concentration in the supernatant is measured using a protein quantification assay, such as the bicinchoninic acid (BCA) assay. The amount of adsorbed protein is calculated by subtracting the protein in the supernatant from the initial protein concentration.

In Vitro Cellular Uptake

Human cell lines, such as HEK-293T (human embryonic kidney) and A549 (human lung carcinoma), are cultured and seeded in appropriate well plates. Fluorescently labeled PEGylated nanoparticles are then added to the cells and incubated for a specific duration. After incubation, the cells are washed to remove non-internalized nanoparticles, and the cellular uptake is quantified using flow cytometry or fluorescence microscopy.

Diffusion Analysis in ECM and Mucus

The mobility of fluorescently labeled PEGylated nanoparticles through biological barriers is assessed using multiple particle tracking. Nanoparticles are dispersed in a model extracellular matrix (e.g., Matrigel) or biological fluid (e.g., cystic fibrosis sputum). The movement of individual nanoparticles is recorded using a fluorescence microscope, and their trajectories are analyzed to calculate the mean squared displacement and diffusion coefficient.

Workflow for Comparative Analysis

The systematic comparison of linear and branched PEG linkers follows a logical experimental workflow.

cluster_prep Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Functional Assessment NP_synthesis Nanoparticle Synthesis Linear_PEG Linear PEGylation NP_synthesis->Linear_PEG Branched_PEG Branched PEGylation NP_synthesis->Branched_PEG Characterization Physicochemical Characterization (Size, Zeta Potential) Linear_PEG->Characterization Branched_PEG->Characterization Stability Serum Stability Assay Characterization->Stability Protein_Adsorption Protein Adsorption Assay Characterization->Protein_Adsorption Cell_Uptake Cellular Uptake Studies Characterization->Cell_Uptake Diffusion Diffusion Studies (ECM & Mucus) Characterization->Diffusion Drug_Loading Drug Loading Efficiency Stability->Drug_Loading Protein_Adsorption->Drug_Loading Cell_Uptake->Drug_Loading Diffusion->Drug_Loading Drug_Release Drug Release Kinetics Drug_Loading->Drug_Release Pharmacokinetics Pharmacokinetic Studies Drug_Release->Pharmacokinetics Efficacy Therapeutic Efficacy Pharmacokinetics->Efficacy

Caption: Experimental workflow for comparing linear and branched PEG linkers.

Conclusion: Selecting the Optimal PEG Architecture

The decision between linear and branched PEG linkers is not a one-size-fits-all scenario and depends heavily on the specific application and desired therapeutic outcome.

Branched PEG linkers demonstrate superior performance in reducing protein adsorption and enhancing nanoparticle diffusion through the extracellular matrix. This suggests they are a promising choice for applications requiring long circulation times and efficient penetration into solid tumors.

Linear PEG linkers , particularly those of lower molecular weight, may be advantageous for applications requiring rapid diffusion through mucus barriers.

While direct comparative data on drug loading and release is still emerging, the denser conformation of branched PEG could potentially influence these parameters. Further investigation into how the interplay between PEG architecture, drug properties, and the nanoparticle core affects drug encapsulation and release is warranted. This guide provides a foundational framework for researchers to make informed decisions in the design and optimization of PEGylated nanoparticle systems for advanced drug delivery.

References

A Comparative Review of Recent Advances in Bioorthogonal PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which allows for specific covalent reactions to be performed in complex biological environments without interfering with native biochemical processes. Polyethylene glycol (PEG) linkers functionalized with bioorthogonal handles have become indispensable tools in drug delivery, molecular imaging, and the development of advanced biomaterials. This guide provides an objective comparison of the performance of two major classes of bioorthogonal PEG linkers: those utilized in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, with a focus on recent advancements.

Overview of Key Bioorthogonal Chemistries for PEGylation

Bioorthogonal PEG linkers are designed to be inert within biological systems until they encounter their specific reaction partner. The two most prominent catalyst-free bioorthogonal reactions used for PEGylation are SPAAC and IEDDA, also known as tetrazine ligation.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with an azide. The reaction is driven by the release of ring strain in the alkyne, eliminating the need for a cytotoxic copper catalyst, which is required in the classical "click chemistry" (CuAAC).[1]

  • Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO). IEDDA reactions are known for their exceptionally fast kinetics.[2][3]

Performance Comparison: SPAAC vs. IEDDA PEG Linkers

The choice between SPAAC and IEDDA for a specific application depends on a variety of factors, including the desired reaction speed, the stability of the linker, and the specific biological context.

Data Presentation

The following tables summarize key quantitative data for the comparison of SPAAC and IEDDA bioorthogonal PEG linkers.

Table 1: Reaction Kinetics of Common Bioorthogonal PEG Linkers

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
SPAAC DBCO-PEG + Benzyl Azide~0.1 - 1.0[4]
Cyclododecyne-PEG + Benzyl Azide< 2.4 x 10⁻³[4]
Sulfo-DBCO-amine + 3-azido-L-alanine (in HEPES, pH 7)0.55–1.22
DBCO-Trastuzumab + Azido-Glucopyranoside (in HEPES, pH 7)0.18–0.37
IEDDA TCO-PEG + TetrazineUp to 10⁶
TCO-CC49 + Radiolabeled Tetrazine13,090
H-phenyl-Tz + TCO>70,000 (in DPBS, 37°C)
Pyrimidyl-phenyl-Tz + TCO>50,000 (in DPBS, 37°C)

Table 2: Stability of Bioorthogonal Linkers and Conjugates

Linker/ConjugateConditionStability/Half-lifeReference(s)
Tetrazine Linkers PBS, pH 7.4, 37°CDimethyltetrazine: ~50% hydrolysis in 14h
PBS, pH 7.4, 37°CDipyridyl-tetrazine: t₁/₂ = 9.6h
PBS, pH 7.4, 37°CPhenyl tetrazines: >75% remaining after 12h
in vivo (mouse plasma)Varied, some >90% intact after 30 min
IEDDA PEG Hydrogels PBS, pH 7.4Stable for over 500 days (ester-linked)
PBS, pH 7.4Tunable degradation (2 weeks to 3 months) with modified linkers
TCO Linker in vivot₁/₂ of 5 days

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, application, and evaluation of bioorthogonal PEG linkers.

Synthesis of Amine-Reactive Bioorthogonal PEG Linkers

Protocol 1: Synthesis of DBCO-PEG-NHS Ester

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a DBCO-functionalized PEG, making it reactive towards primary amines on biomolecules.

  • Materials: DBCO-PEG-COOH, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve DBCO-PEG-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Dry the final product, DBCO-PEG-NHS ester, under vacuum.

    • Characterize the product using ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of Methyltetrazine-PEG-NHS Ester

This protocol details the synthesis of an amine-reactive methyltetrazine-functionalized PEG linker.

  • Materials: Methyltetrazine-PEG-COOH, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Methyltetrazine-PEG-COOH (1 equivalent) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be used directly for conjugation or the product can be purified by silica gel chromatography.

    • Characterize the purified Methyltetrazine-PEG-NHS ester using ¹H NMR and mass spectrometry.

Protein PEGylation using Bioorthogonal Linkers

Protocol 3: Two-Step Protein PEGylation via SPAAC

This protocol describes the labeling of a protein with an azide handle followed by conjugation to a DBCO-PEG linker.

  • Step 1: Introduction of Azide Moiety

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-20 fold molar excess of Azide-PEG-NHS ester dissolved in DMSO. The final DMSO concentration should be <10%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Remove excess labeling reagent by size-exclusion chromatography or dialysis.

  • Step 2: SPAAC Reaction

    • To the azide-labeled protein, add a 1.5-3 fold molar excess of DBCO-PEG.

    • Incubate the reaction for 2-12 hours at room temperature or 4°C.

    • Monitor the reaction by SDS-PAGE, looking for a shift in the molecular weight of the protein.

    • Purify the PEGylated protein conjugate using size-exclusion chromatography.

Protocol 4: Protein PEGylation via IEDDA (Tetrazine Ligation)

This protocol outlines the direct conjugation of a tetrazine-PEG linker to a protein containing a TCO moiety.

  • Materials: TCO-modified protein, Tetrazine-PEG linker, Reaction buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Dissolve the TCO-modified protein in the reaction buffer.

    • Add a 1.1-2 fold molar excess of the Tetrazine-PEG linker.

    • The reaction is typically rapid and can be complete within minutes to a few hours at room temperature.

    • Monitor the reaction progress by SDS-PAGE.

    • Purify the PEGylated protein conjugate using size-exclusion chromatography.

Performance Evaluation

Protocol 5: Determination of Second-Order Reaction Rate Constant

This protocol describes a general method for determining the kinetics of a bioorthogonal reaction using UV-Vis spectroscopy.

  • Principle: The reaction rate is monitored by the change in absorbance of one of the reactants (e.g., the tetrazine chromophore).

  • Procedure:

    • Prepare stock solutions of the two reactants (e.g., Tetrazine-PEG and TCO-functionalized molecule) in the desired buffer.

    • In a cuvette, mix one reactant with the buffer.

    • Initiate the reaction by adding a known concentration of the second reactant (in pseudo-first-order conditions, one reactant is in large excess).

    • Immediately start recording the absorbance at the λmax of the chromophore over time.

    • Fit the absorbance decay curve to a pseudo-first-order exponential decay to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 6: In Vitro Cytotoxicity Assessment of PEG Hydrogels using MTT Assay

This protocol provides a method to evaluate the biocompatibility of hydrogels formed using bioorthogonal PEG linkers.

  • Materials: PEG hydrogels, Cell culture medium (e.g., DMEM), Fibroblast cell line (e.g., NIH 3T3), 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Prepare sterile hydrogel discs of a defined size.

    • Place the hydrogel discs in a 96-well plate.

    • Seed fibroblasts into the wells containing the hydrogels at a density of 5x10³ cells/well and incubate for 24 hours.

    • Alternatively, prepare hydrogel extracts by incubating the hydrogels in cell culture medium for 24 hours and then applying the extract to the cells.

    • After the desired incubation time (e.g., 24, 48, 72 hours), remove the culture medium.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Mandatory Visualizations

Diagrams of Experimental Workflows and Reaction Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key processes described in this guide.

G cluster_0 SPAAC PEGylation Workflow Protein Protein (with primary amines) AzideProtein Azide-labeled Protein Protein->AzideProtein  NHS Ester Reaction (pH 7-9) AzidePEG Azide-PEG-NHS AzidePEG->AzideProtein PEGylatedProtein PEGylated Protein AzideProtein->PEGylatedProtein  SPAAC Reaction (Strain-Promoted) DBCO_PEG DBCO-PEG DBCO_PEG->PEGylatedProtein

Caption: Workflow for two-step protein PEGylation using SPAAC.

G cluster_1 IEDDA PEGylation Workflow TCO_Protein TCO-modified Protein IEDDA_Product PEGylated Protein TCO_Protein->IEDDA_Product  IEDDA Reaction (fast kinetics) Tetrazine_PEG Tetrazine-PEG Tetrazine_PEG->IEDDA_Product

Caption: Workflow for direct protein PEGylation using IEDDA.

G cluster_2 Hydrogel Formation via Bioorthogonal Crosslinking PEG_Azide Multi-arm PEG-Azide SPAAC_Hydrogel SPAAC Hydrogel PEG_Azide->SPAAC_Hydrogel SPAAC PEG_DBCO Multi-arm PEG-DBCO PEG_DBCO->SPAAC_Hydrogel PEG_TCO Multi-arm PEG-TCO IEDDA_Hydrogel IEDDA Hydrogel PEG_TCO->IEDDA_Hydrogel IEDDA PEG_Tetrazine Multi-arm PEG-Tetrazine PEG_Tetrazine->IEDDA_Hydrogel

Caption: Bioorthogonal crosslinking for hydrogel formation.

G cluster_3 Cytotoxicity Assay Workflow (MTT) SeedCells Seed Cells in 96-well Plate AddHydrogel Add Hydrogel or Hydrogel Extract SeedCells->AddHydrogel Incubate Incubate (24-72h) AddHydrogel->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT AddDMSO Add DMSO IncubateMTT->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance

Caption: Workflow for assessing hydrogel cytotoxicity using MTT assay.

Conclusion

Recent advancements in bioorthogonal PEG linkers, particularly those involving SPAAC and IEDDA chemistries, have provided researchers with powerful and versatile tools for a wide range of biomedical applications. IEDDA reactions offer unparalleled speed, making them ideal for in vivo applications where rapid conjugation is crucial. SPAAC, while generally slower, provides a robust and widely used alternative, especially with the development of more reactive strained alkynes. The choice of bioorthogonal PEG linker should be carefully considered based on the specific requirements of the application, including the desired reaction kinetics, the stability of the linker and the final conjugate in the biological environment, and the potential for steric hindrance. The protocols and data presented in this guide are intended to assist researchers in making informed decisions for their bioconjugation strategies.

References

Safety Operating Guide

Proper Disposal of Azido-PEG8-Azide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Azido-PEG8-Azide

This document provides a comprehensive, step-by-step guide for the safe and effective disposal of this compound, a bifunctional crosslinker commonly used in biomedical research and drug development. The primary hazard associated with this compound lies in its terminal azide functional groups, which are potentially explosive and toxic. The recommended disposal procedure involves the chemical conversion of the azide groups to stable amines via the Staudinger reduction, followed by the appropriate disposal of the reaction byproducts and the polyethylene glycol (PEG) backbone. Adherence to this protocol is crucial for ensuring laboratory safety and environmental compliance.

Pre-Disposal Safety Precautions

Before beginning the disposal process, it is imperative to handle this compound with the following precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: All handling and chemical reactions should be performed in a well-ventilated chemical fume hood.

  • Avoid Incompatible Materials: Azides can form highly explosive compounds when in contact with:

    • Acids: Generates highly toxic and explosive hydrazoic acid.

    • Heavy Metals: Forms shock-sensitive metal azides (e.g., with copper, lead, silver, or mercury). Avoid using metal spatulas for handling solid this compound.

    • Halogenated Solvents: Can form explosive di- and tri-azidomethane.

Chemical Inactivation: Staudinger Reduction Protocol

The Staudinger reduction is a mild and efficient method for converting organic azides to primary amines using a phosphine, typically triphenylphosphine (PPh₃).[1][2][3] This process effectively neutralizes the hazardous azide functionality.

Experimental Protocol:

A detailed methodology for the Staudinger reduction of a PEG-azide compound is provided below.[4]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound waste in methanol (MeOH).

  • Reagent Addition:

    • For each mole of azide functional group, add 1.5 to 2.0 molar equivalents of triphenylphosphine (PPh₃).

  • Reaction Conditions:

    • Under an inert atmosphere (e.g., argon or nitrogen), heat the reaction mixture to reflux.

    • Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting azide.

  • Workup and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent by rotary evaporation.

    • The crude product will contain the desired amine-terminated PEG and the byproduct, triphenylphosphine oxide (TPPO). Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (DCM) and precipitate the product by adding it dropwise to cold diethyl ether. The amine-terminated PEG product can be collected by filtration.[4]

ParameterValue
Reagent Triphenylphosphine (PPh₃)
Molar Ratio 1.5 - 2.0 eq. PPh₃ per azide group
Solvent Methanol (MeOH) or Tetrahydrofuran (THF)
Temperature Reflux
Reaction Time 12 - 24 hours
Workup Precipitation in cold diethyl ether

Post-Reaction Waste Disposal

Following the successful conversion of the azide groups to amines, the resulting materials must be disposed of correctly.

  • Amine-Terminated PEG: Polyethylene glycol and its derivatives are generally considered to be readily biodegradable and not toxic to aquatic organisms. Therefore, after the neutralization of the azide groups, the resulting amine-terminated PEG can typically be disposed of as non-hazardous chemical waste, in accordance with institutional and local regulations.

  • Triphenylphosphine Oxide (TPPO): The primary byproduct of the Staudinger reaction is triphenylphosphine oxide. This compound should be collected and disposed of as hazardous chemical waste. It should not be disposed of down the drain.

  • Solvents and other consumables: All solvents and consumables (e.g., gloves, filter paper) contaminated with the reactants or byproducts should be collected in a designated hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_reaction Chemical Inactivation (Staudinger Reduction) cluster_workup Workup & Separation cluster_disposal Final Disposal A Start: this compound Waste B Don Appropriate PPE A->B C Work in Fume Hood B->C D Dissolve this compound in Methanol C->D E Add Triphenylphosphine (1.5-2.0 eq.) D->E F Reflux for 12-24 hours E->F G Reaction Complete? (Monitor by TLC) F->G G->F No H Cool to Room Temperature G->H Yes I Remove Solvent (Rotary Evaporation) H->I J Precipitate Product in Diethyl Ether I->J K Filter to Separate Product and Byproduct J->K L Amine-Terminated PEG (Non-Hazardous Waste) K->L M Triphenylphosphine Oxide & Solvents (Hazardous Waste) K->M N End L->N M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Azido-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Azido-PEG8-Azide, a bifunctional PEG reagent commonly used in bioconjugation and drug delivery applications. Due to the presence of two azide functional groups, this compound requires careful handling to mitigate risks associated with potential toxicity and explosive instability, although the polyethylene glycol (PEG) spacer is expected to improve its stability compared to smaller organic azides.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent skin and eye contact, as well as inhalation.

Protection TypeRequired PPE SpecificationsRationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity scenarios, consider a silver shield glove worn under a nitrile glove.Azides can be absorbed through the skin. Double gloving provides an additional barrier against contamination.
Eye Protection Chemical safety goggles are the minimum requirement. A face shield worn over safety goggles is necessary when there is a risk of splashes.Protects eyes from splashes of the chemical.
Body Protection A fully buttoned lab coat is required.Prevents contact of the chemical with skin and personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling any aerosols or vapors.

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is crucial for the safe handling of this compound.

Engineering Controls:

  • All manipulations of this compound must be performed within a certified chemical fume hood.

  • Use a blast shield, especially when heating or concentrating the substance.

Work Practices:

  • Avoid Incompatibilities: Keep this compound away from strong acids, strong oxidizing agents, and heavy metals (including their salts) to prevent the formation of highly toxic and explosive compounds.

  • Solvent Choice: Do not use halogenated solvents such as dichloromethane or chloroform, as they can react with azides to form dangerously unstable di- and tri-azidomethane.

  • Utensil Choice: Use spatulas made of plastic, glass, or ceramic for handling the compound. Metal spatulas should be strictly avoided to prevent the formation of shock-sensitive metal azides.

  • Scale of Work: Always work with the smallest practical quantities of the material.

  • Temperature Control: Avoid excessive heat, friction, or shock. While the PEG chain likely increases the thermal stability compared to smaller azides, it is prudent to handle it with care. A study on the thermal decomposition of a fullerene-glycidyl azide polymer showed the initial decomposition of the azide group at approximately 150°C.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Recommended storage temperature is -20°C.

  • Store in the dark, as azides can be light-sensitive.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure safety and environmental protection.

Waste Segregation:

  • All waste containing this compound, including contaminated labware, gloves, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Do not mix azide waste with other chemical waste streams, especially acidic waste.

Deactivation (Quenching):

  • For residual this compound in reaction mixtures, a quenching step is recommended before disposal. This typically involves the slow addition of a reducing agent, such as triphenylphosphine, to convert the azide to a more stable compound. This procedure should be performed with caution in a fume hood.

Final Disposal:

  • Never pour azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_utensils Use Non-Metal Utensils prep_hood->prep_utensils handle_weigh Weigh Smallest Practical Amount prep_utensils->handle_weigh handle_reaction Perform Reaction (Avoid Incompatibles) handle_weigh->handle_reaction handle_monitor Monitor for Gas Evolution/Heat handle_reaction->handle_monitor disp_quench Quench Excess Azide (if applicable) handle_monitor->disp_quench disp_collect Collect in Labeled Hazardous Waste Container disp_quench->disp_collect disp_ehs Contact EHS for Pickup disp_collect->disp_ehs

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.